Penicillin X Sodium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H17N2NaO5S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
InChI Key |
VLUNNMCSPBQUDX-LQDWTQKMSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Penicillin X: A Technical Guide to its History, Discovery, and Core Scientific Data
Introduction
Penicillin X, also known as p-Hydroxybenzylpenicillin or Penicillin III, represents a significant chapter in the early history of antibiotic development. As one of the naturally occurring penicillins isolated during the intensive research efforts of the 1940s, its discovery and characterization were pivotal in understanding the structure-activity relationships of the penicillin family. This document provides a comprehensive technical overview of Penicillin X, tailored for researchers, scientists, and drug development professionals. It details its discovery, biosynthetic pathway, and the experimental methodologies employed in its study, presenting available data in a structured format for clarity and comparative analysis.
History and Discovery
The story of Penicillin X is intrinsically linked to the broader narrative of penicillin's discovery by Alexander Fleming in 1928 and the subsequent groundbreaking work by a team at the University of Oxford, led by Howard Florey and Ernst Chain, to isolate and purify the antibiotic for therapeutic use. During the course of this research, it became evident that the mold Penicillium chrysogenum (formerly P. notatum) produced not one, but a family of closely related penicillin compounds. These variants differed in the side chain attached to the core 6-aminopenicillanic acid (6-APA) nucleus, a variation driven by the specific precursor molecules available in the fermentation medium.
Penicillin X was one of these naturally occurring variants, distinguished by its p-hydroxybenzyl side chain. Its formal characterization occurred in the mid-1940s, a period of intense international effort to scale up penicillin production for the Allied war effort during World War II. Early studies quickly established that Penicillin X possessed a greater in vitro potency against certain bacterial strains compared to the more predominantly produced Penicillin G (benzylpenicillin).
Key Comparative Studies
Two seminal studies in 1946 provided the first quantitative comparisons of the antimicrobial activity of the then-known penicillin variants: F, G, X, and K.
-
Eagle (1946): A study by Harry Eagle at the Johns Hopkins School of Hygiene demonstrated that Penicillin X was 30–40% more potent than Penicillin G against specific strains of Streptococcus and spirochetes in vitro.
-
Hobby, Burkhart, and Hyman (1946): Working at Pfizer, Gladys L. Hobby, Blanche Burkhart, and Beverly Hyman conducted a comparative study on the efficacy of these four penicillins against streptococcal infections in mice. Their findings suggested that, depending on the basis of comparison, Penicillin X was three to five times more efficacious than Penicillin G.
Despite its demonstrated superior potency in these early studies, Penicillin G became the clinical standard. This was largely due to the higher yields of Penicillin G achievable through the supplementation of the fermentation media with its precursor, phenylacetic acid, a readily available and cost-effective chemical. The production of Penicillin X required the precursor p-hydroxyphenylacetic acid, which was less available and resulted in lower overall yields in the production systems of the era.
Chemical Structure and Properties
The definitive structure of the penicillin molecule was elucidated through the pioneering work of Dorothy Hodgkin and her team, who utilized X-ray crystallography to map the three-dimensional arrangement of its atoms. This work confirmed the presence of the crucial β-lactam ring, a four-membered cyclic amide, fused to a thiazolidine ring.
-
Core Structure: 6-aminopenicillanic acid (6-APA)
-
Side Chain of Penicillin X: p-Hydroxybenzyl group
-
Chemical Name: (2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
-
Molecular Formula: C₁₆H₁₈N₂O₅S
Quantitative Data on Antimicrobial Potency
| Penicillin Variant | Side Chain | Relative Potency vs. Penicillin G (in vitro) |
| Penicillin G | Benzyl | 100% (Standard) |
| Penicillin X | p-Hydroxybenzyl | 130-140% |
| Penicillin F | 2-Pentenyl | 90-100% |
| Penicillin K | n-Heptyl | 110-120% |
Note: Relative potency can vary depending on the bacterial species and the specific assay conditions.
Experimental Protocols
The methodologies employed in the 1940s for the discovery, isolation, and characterization of new penicillin variants were foundational to the field of natural product chemistry. While specific, detailed protocols from the original publications are not fully accessible, the following represents a generalized reconstruction of the experimental workflows of that era.
Production of Penicillin X via Fermentation
The production of Penicillin X relied on submerged culture fermentation of Penicillium chrysogenum. The key to directing the biosynthesis towards Penicillin X was the addition of its specific side-chain precursor to the fermentation medium.
Protocol:
-
Inoculum Preparation: A high-yielding strain of P. chrysogenum was cultured on a suitable agar medium to generate a dense spore suspension.
-
Seed Culture: The spore suspension was used to inoculate a small volume of liquid seed medium in a shake flask. The culture was incubated with agitation to promote mycelial growth.
-
Production Fermentation: The seed culture was transferred to a larger production fermenter containing a sterile medium composed of a carbon source (e.g., lactose), a nitrogen source (e.g., corn-steep liquor), and mineral salts.
-
Precursor Addition: To specifically produce Penicillin X, the fermentation medium was supplemented with p-hydroxyphenylacetic acid. This precursor was typically added in a fed-batch manner to avoid toxicity and maintain a steady supply for the biosynthetic enzymes.
-
Fermentation Conditions: The fermentation was carried out for several days under controlled conditions of temperature (25-28°C), pH (maintained between 6.8 and 7.4), and aeration.
-
Harvesting: The fermentation broth was harvested when penicillin titers reached their maximum.
Isolation and Purification
The purification of penicillin from the complex fermentation broth was a multi-step process based on solvent extraction.
Protocol:
-
Mycelial Removal: The fermentation broth was filtered to remove the fungal mycelium.
-
Acidification and First Extraction: The clarified broth was cooled and acidified to a pH of 2.0-2.5. At this pH, the penicillin is in its acidic, unionized form and becomes soluble in organic solvents. The acidified broth was immediately extracted with a water-immiscible organic solvent such as amyl acetate or chloroform.
-
Back Extraction into Aqueous Buffer: The organic extract containing the penicillin was then extracted with an aqueous buffer solution at a neutral pH (around 7.0). This converted the penicillin to its water-soluble salt form, which partitioned into the aqueous phase, leaving many organic-soluble impurities behind in the solvent.
-
Chromatography (as the technique developed): Early purification relied heavily on repeated extractions. As techniques advanced, column chromatography using adsorbents like silica gel or alumina was employed for further purification and separation of the different penicillin variants.
-
Crystallization: The purified penicillin solution was concentrated, and the penicillin was crystallized as a salt (e.g., sodium or potassium salt).
Characterization and Potency Assay
Structural Characterization:
-
Elemental Analysis: To determine the empirical formula.
-
Degradation Studies: Chemical degradation of the molecule into smaller, identifiable fragments helped to piece together the overall structure.
-
X-ray Crystallography: As pioneered by Dorothy Hodgkin, this was the definitive method for determining the three-dimensional structure of the penicillin molecule.
Potency Assay (Oxford Cup Method):
-
Agar Plate Preparation: A petri dish was filled with a nutrient agar and seeded with a lawn of a susceptible bacterium (e.g., Staphylococcus aureus).
-
Cylinder Placement: Small, sterile cylinders (or "cups") were placed on the surface of the agar.
-
Sample Application: A standardized volume of the penicillin solution to be tested was added to the cylinders.
-
Incubation: The plates were incubated to allow for bacterial growth and diffusion of the penicillin from the cylinders into the agar.
-
Measurement: The potency of the penicillin was determined by measuring the diameter of the zone of inhibition (the clear area around the cylinder where bacterial growth was prevented). This was compared to a standard penicillin preparation to quantify the activity in "Oxford units."
Biosynthesis and Signaling Pathways
The biosynthesis of all penicillins proceeds through a common pathway to the intermediate, isopenicillin N (IPN). The final step, which determines the specific type of penicillin produced, is the exchange of the L-α-aminoadipyl side chain of IPN for a different side chain, a reaction catalyzed by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT).
The production of Penicillin X is achieved when the IAT enzyme utilizes p-hydroxyphenylacetyl-CoA as the activated side-chain donor. This precursor is derived from p-hydroxyphenylacetic acid supplied in the fermentation medium.
There are no known signaling pathways that are unique to the biosynthesis of Penicillin X. The regulation of its production is governed by the general signaling networks that control penicillin biosynthesis in P. chrysogenum. These are complex and involve factors such as carbon and nitrogen source availability, pH, and the presence of precursor molecules.
Visualizations
Caption: Generalized experimental workflow for the production and characterization of Penicillin X.
Caption: Biosynthetic pathway of Penicillin X from primary metabolites and side-chain precursor.
An In-depth Technical Guide to Penicillin X Sodium Salt: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical and synthetic methodologies related to Penicillin X Sodium Salt. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Identification
Penicillin X, also known as p-Hydroxybenzylpenicillin or Penicillin III, is a natural penicillin. The presence of a hydroxyl group on the phenyl ring of the side chain distinguishes it from Penicillin G (Benzylpenicillin). The active form is typically used as its sodium salt to enhance aqueous solubility.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1] |
| CAS Number | 5985-13-7 |
| Molecular Formula | C₁₆H₁₇N₂NaO₅S[1] |
| Molecular Weight | 372.37 g/mol [] |
| InChI Key | VLUNNMCSPBQUDX-LQDWTQKMSA-M[1] |
| Canonical SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)CC3=CC=C(C=C3)O">C@@HC(=O)[O-])C.[Na+][1] |
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for formulation development, stability studies, and analytical method development.
| Property | Value | Reference |
| Appearance | Colorless Amorphous Powder | [] |
| Melting Point | 228-235 °C | [] |
| Solubility | Soluble in Water | [] |
Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the β-lactam and thiazolidine ring protons. Key signals would include those for the p-hydroxyphenyl group, which will differ from the phenyl signals of Penicillin G.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the β-lactam carbonyl (~1770 cm⁻¹), the amide carbonyl (~1680 cm⁻¹), and the carboxylate group (~1600 cm⁻¹). The spectrum for Penicillin G sodium salt is available as a reference.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of Penicillin X is typically achieved through the acylation of 6-aminopenicillanic acid (6-APA) with a suitable derivative of 4-hydroxyphenylacetic acid. A general procedure is outlined below.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Activation of 4-Hydroxyphenylacetic Acid: 4-Hydroxyphenylacetic acid is converted to its more reactive acid chloride. To a stirred solution of 4-hydroxyphenylacetic acid in an inert solvent (e.g., dichloromethane), an activating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The solvent and excess reagent are removed under reduced pressure to yield 4-hydroxyphenylacetyl chloride.
-
Acylation of 6-Aminopenicillanic Acid (6-APA): 6-APA is dissolved in a mixture of acetone and a weak aqueous base, such as sodium bicarbonate solution, and cooled to 0-5 °C.[4] A solution of 4-hydroxyphenylacetyl chloride in a suitable organic solvent (e.g., acetone) is added dropwise to the 6-APA solution while maintaining the temperature and pH. The reaction mixture is stirred for a specified period to allow for complete acylation.
-
Isolation and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate) to remove any unreacted acylating agent. The pH of the aqueous layer is adjusted to acidic to precipitate the Penicillin X free acid, which can be collected by filtration.
-
Salt Formation: The purified Penicillin X free acid is suspended in a suitable solvent (e.g., ethanol), and a stoichiometric amount of a sodium base, such as sodium bicarbonate or sodium hydroxide, is added to form the sodium salt. The this compound can then be isolated by precipitation or lyophilization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of penicillins. A general reverse-phase HPLC method is described below.
Workflow for HPLC Analysis of this compound
Caption: Workflow for purity determination by HPLC.
Methodology:
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 225 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak shape of Penicillin X.
-
Inject the sample solution.
-
The purity of the sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
This technical guide provides foundational information on this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult relevant literature for more detailed experimental conditions.
References
The Core Mechanism of Action of Penicillin X: A Technical Guide
An In-depth Examination of the Molecular Interactions and Cellular Consequences of a Seminal Antibiotic
Note: Specific quantitative data and detailed experimental studies on Penicillin X (p-Hydroxybenzylpenicillin) are scarce in publicly available scientific literature. Therefore, this guide utilizes Penicillin G (Benzylpenicillin), a closely related and extensively studied natural penicillin, as a representative model to elucidate the core mechanism of action. The fundamental principles of action are conserved across natural penicillins.
Executive Summary
Penicillin X, a natural penicillin, exerts its bactericidal effect by targeting and inhibiting the final stages of bacterial cell wall biosynthesis. This guide provides a detailed technical overview of its mechanism of action, focusing on its interaction with Penicillin-Binding Proteins (PBPs), the kinetics of this inhibition, and the resultant morphological and physiological changes in susceptible bacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotics and bacterial physiology.
Introduction
The discovery of penicillin revolutionized modern medicine, providing a powerful tool against bacterial infections. Penicillins belong to the β-lactam class of antibiotics, characterized by a highly reactive β-lactam ring fused to a thiazolidine ring.[1] The specific side chain attached to this core structure determines the individual properties of each penicillin. In Penicillin X, this side chain is a p-Hydroxybenzyl group.[2][3] The fundamental mechanism of action, conserved across the penicillin family, involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4]
Molecular Mechanism of Action
The primary molecular target of Penicillin X is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[5] These enzymes, particularly DD-transpeptidases, are essential for the cross-linking of peptidoglycan chains, which provides the structural integrity of the bacterial cell wall.[6]
Inhibition of Transpeptidase Activity
The bactericidal action of Penicillin X is initiated by the covalent acylation of the active site serine residue of bacterial transpeptidases.[7] The strained β-lactam ring of the penicillin molecule mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to fit into the enzyme's active site.[8] This interaction leads to the irreversible opening of the β-lactam ring and the formation of a stable penicilloyl-enzyme complex, rendering the enzyme inactive.[9]
The inhibition of transpeptidase prevents the formation of peptide cross-links between adjacent glycan chains in the bacterial cell wall.[4] This disruption of peptidoglycan synthesis weakens the cell wall, making the bacterium susceptible to osmotic lysis.[4]
The overall process can be visualized as a signaling pathway:
Figure 1: Signaling pathway of Penicillin X action.
Quantitative Analysis of Penicillin Action
The efficacy of a penicillin is determined by its binding affinity to PBPs and its overall effect on bacterial growth, quantified by the Minimum Inhibitory Concentration (MIC).
Penicillin-Binding Protein Affinity
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for assessing the susceptibility of a bacterial strain to a particular antibiotic. The tables below summarize representative MIC values for Penicillin G against common Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Staphylococcus aureus
| Strain Type | MIC Range (µg/mL) | Reference(s) |
| Penicillin-Susceptible | ≤ 0.05 | [11] |
| Methicillin-Resistant (MRSA) | 5 - 40 | [8] |
| Bovine Mastitis Isolates | 0.4 - 24 | [12] |
Table 2: Minimum Inhibitory Concentration (MIC) of Penicillin G against Streptococcus pneumoniae
| Strain Type | MIC Range (µg/mL) | Reference(s) |
| Penicillin-Susceptible | 0.008 - 0.064 | [13] |
| Penicillin-Intermediate | 0.12 - 1 | [14] |
| Penicillin-Resistant | ≥ 2 | [14] |
Cellular Consequences of Penicillin Action
Inhibition of cell wall synthesis by Penicillin X leads to distinct morphological changes in susceptible bacteria.
Morphological Alterations
Under the influence of penicillin, bacteria often exhibit elongation, filamentation, and the formation of spheroplasts (in Gram-negative bacteria) or protoplasts (in Gram-positive bacteria) due to the compromised cell wall.[8] Electron microscopy studies have revealed significant alterations in the cell envelope, including the thickening of the outer membrane and the appearance of mesosome-like structures.[15][16]
The following diagram illustrates the workflow for observing these morphological changes using Transmission Electron Microscopy (TEM).
Figure 2: Experimental workflow for TEM analysis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Penicillin X stock solution of known concentration
Procedure:
-
Prepare serial two-fold dilutions of the Penicillin X stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of Penicillin X in which no visible turbidity is observed.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the binding affinity of a non-labeled penicillin (e.g., Penicillin X) by measuring its ability to compete with a labeled penicillin for binding to PBPs.
Materials:
-
Bacterial membranes containing PBPs
-
Radiolabeled Penicillin G (e.g., [³H]benzylpenicillin) or a fluorescently labeled penicillin derivative
-
Varying concentrations of unlabeled Penicillin X
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus
-
Scintillation counter or fluorescence imager
Procedure:
-
Isolate bacterial membranes containing PBPs from a culture of the target bacterium.
-
Pre-incubate aliquots of the membrane preparation with increasing concentrations of unlabeled Penicillin X.
-
Add a fixed, subsaturating concentration of labeled penicillin to each aliquot and incubate to allow for binding.
-
Terminate the binding reaction by adding an excess of unlabeled penicillin.
-
Separate the membrane proteins by SDS-PAGE.
-
Detect the amount of labeled penicillin bound to each PBP band using autoradiography/scintillation counting or fluorescence imaging.
-
The concentration of Penicillin X that inhibits 50% of the binding of the labeled penicillin (IC₅₀) can be determined and used to calculate the inhibitory constant (Ki).
The logical relationship for this competitive binding is as follows:
Figure 3: Competitive binding at the PBP active site.
Conclusion
Penicillin X, like other natural penicillins, is a potent bactericidal agent that disrupts the integrity of the bacterial cell wall by irreversibly inhibiting the transpeptidase activity of Penicillin-Binding Proteins. This detailed understanding of its mechanism of action provides a foundation for continued research into antibiotic development and the ongoing challenge of bacterial resistance. The experimental protocols outlined in this guide offer standardized methods for the quantitative assessment of penicillin activity, facilitating further investigations into this important class of antibiotics.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. penicillin X - Wikidata [wikidata.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vocabulary.com [vocabulary.com]
- 7. (2S,5R,6R)-6-((2-(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | C16H18N2O5S | CID 120720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. PubChemLite - Penicillin x (C16H18N2O5S) [pubchemlite.lcsb.uni.lu]
- 10. Direct quantitation of the number of individual penicillin-binding proteins per cell in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of penicillin G on mesosome-like structures in Agmenellum quadruplicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microscopy.org.sg [microscopy.org.sg]
The Antibacterial Spectrum of Penicillin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin G, also known as benzylpenicillin, remains a cornerstone of antimicrobial therapy more than 80 years after its discovery. As the first commercially developed antibiotic, its mechanism of action and spectrum of activity have been extensively studied, providing a foundational understanding of β-lactam antibiotics. This technical guide offers an in-depth exploration of the antibacterial spectrum of Penicillin G, focusing on its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its characterization. While the query specified "Penicillin X," this term does not correspond to a recognized, distinct penicillin. Therefore, this guide focuses on Penicillin G, a representative and well-documented member of the penicillin family.
Mechanism of Action
Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary target of Penicillin G and other β-lactam antibiotics are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2] Peptidoglycan, a heteropolymer of sugars and amino acids, provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.
The mechanism of action can be summarized in the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillin G's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs.[3][4]
-
Inhibition of Transpeptidation: This binding acylates the PBP, rendering it inactive. The key function of PBPs is to catalyze the transpeptidation reaction, which forms the cross-links between adjacent peptidoglycan chains. Inhibition of this process weakens the cell wall.[1][5][6][7]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][2] This process is often aided by the activity of bacterial autolysins.
This mechanism is most effective against actively growing and dividing bacteria, where peptidoglycan synthesis is ongoing.[1]
Signaling Pathway of Peptidoglycan Synthesis and Inhibition by Penicillin G in Staphylococcus aureus
Caption: Peptidoglycan synthesis and its inhibition by Penicillin G.
Antibacterial Spectrum of Penicillin G
Penicillin G has a relatively narrow spectrum of activity, primarily targeting Gram-positive bacteria.[8] Its effectiveness against Gram-negative bacteria is limited due to the presence of an outer membrane that acts as a barrier, preventing the antibiotic from reaching its PBP targets.[2]
Quantitative Susceptibility Data
The susceptibility of a bacterium to an antibiotic is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[9][10] The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
| Bacterium | Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | Gram-positive cocci | ≤0.06 | 1.0 | ≤0.06 - 32 |
| Streptococcus pyogenes (Group A Strep) | Gram-positive cocci | N/A | 0.023 | 0.0004 - 0.03 |
| Neisseria meningitidis | Gram-negative cocci | 0.047 - 0.094 | 0.094 - 0.38 | 0.004 - 0.75 |
| Clostridium perfringens | Gram-positive rod (anaerobe) | 0.06 | 1.0 | N/A |
| Bacillus anthracis | Gram-positive rod | N/A | N/A | ≤0.12 (for susceptible strains) |
Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The data presented here are compiled from multiple sources for illustrative purposes.[2][5][8][11][12][13][14]
Experimental Protocols
The determination of the antibacterial spectrum of an antibiotic relies on standardized in vitro susceptibility testing methods. The two most common methods are broth microdilution for determining the MIC and the Kirby-Bauer disk diffusion test for assessing susceptibility.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.[13][15][16]
Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of Penicillin G is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (MHIIB).[15] This creates a range of decreasing antibiotic concentrations.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.[15]
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[16]
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[9][10]
Workflow for Broth Microdilution MIC Testing
References
- 1. Antibiotic Susceptibility and Characteristics of Neisseria meningitidis Isolates from the African Meningitis Belt, 2000 to 2006: Phenotypic and Genotypic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Recent Evolution of Susceptibility to Beta-Lactams in Neisseria meningitidis [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antibiotic resistance among invasive Neisseria meningitidis isolates in England, Wales and Northern Ireland (2010/11 to 2018/19) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vetdergikafkas.org [vetdergikafkas.org]
- 17. Antimicrobial susceptibility of Clostridium perfringens isolated from piglets with or without diarrhea in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of p-Hydroxybenzylpenicillin (Penicillin X)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of p-Hydroxybenzylpenicillin, also known as Penicillin X, a naturally occurring member of the penicillin family of antibiotics. This document details the enzymatic steps, precursor molecules, and cellular organization involved in its synthesis by filamentous fungi, primarily species of Penicillium.
Core Biosynthetic Pathway
The biosynthesis of p-Hydroxybenzylpenicillin follows the canonical three-step pathway common to all penicillins, originating from three primary amino acid precursors. The key differentiator for p-Hydroxybenzylpenicillin is the incorporation of a p-hydroxyphenylacetyl side chain in the final step.
The biosynthesis can be summarized as follows:
-
Tripeptide Formation: The pathway begins in the cytosol with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) , an ATP-dependent non-ribosomal peptide synthetase (NRPS).[1][2] The product of this step is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1]
-
Cyclization to Isopenicillin N: The ACV tripeptide is then transported to the cytosol where isopenicillin N synthase (IPNS) , a non-heme iron-dependent oxygenase, catalyzes an oxidative ring closure.[1][2] This crucial step forms the characteristic bicyclic β-lactam and thiazolidine ring structure of the penicillin core, resulting in the intermediate isopenicillin N (IPN).[1] IPN possesses weak antibiotic activity.[1]
-
Side Chain Exchange: The final step is the exchange of the L-α-aminoadipyl side chain of isopenicillin N for the p-hydroxyphenylacetyl group. This transacylation reaction is catalyzed by acyl-CoA:6-aminopenicillanic acid acyltransferase (AAT) .[3] This enzymatic reaction occurs within peroxisomes, requiring the import of both isopenicillin N and the activated side chain precursor, p-hydroxyphenylacetyl-CoA.[1][4]
Biosynthesis and Activation of the p-Hydroxyphenylacetic Acid Side Chain
The biosynthesis of p-Hydroxybenzylpenicillin is dependent on the availability of its specific side chain precursor, p-hydroxyphenylacetic acid. While Penicillium species can utilize exogenously supplied p-hydroxyphenylacetic acid, evidence suggests that some fungi possess endogenous pathways for its synthesis.[5]
The activation of p-hydroxyphenylacetic acid to its CoA thioester is a prerequisite for its incorporation into the penicillin molecule. This activation is catalyzed by a phenylacetyl-CoA ligase (PCL) , encoded by the phl gene.[4][6][7] This enzyme, a member of the adenylate-forming enzyme superfamily, activates phenylacetic acid and its derivatives in an ATP- and magnesium-dependent manner.[6][7][8] While extensively studied for its role in Penicillin G biosynthesis (using phenylacetyl-CoA), the broad substrate specificity of PCL suggests its involvement in the activation of p-hydroxyphenylacetic acid.[6][7] Disruption of the phl gene in P. chrysogenum has been shown to significantly reduce penicillin production, indicating its critical role in side chain activation.[4]
Tabulated Quantitative Data
Specific kinetic data for the enzymes involved in p-Hydroxybenzylpenicillin biosynthesis is limited. The following tables provide data for the enzymes from the closely related Penicillin G biosynthetic pathway in Penicillium chrysogenum as a proxy.
Table 1: Kinetic Parameters of Phenylacetyl-CoA Ligase (PCL) from P. chrysogenum
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |
| Phenylacetic acid | 6.1 ± 0.3 | 1.4 ± 0.1 | 0.23 ± 0.06 |
| Phenoxyacetic acid | 0.2 ± 0.03 | 1.6 ± 0.1 | 7.8 ± 1.2 |
| trans-Cinnamic acid | 0.01 ± 0.002 | 3.1 ± 0.2 | (3.1 ± 0.4) x 102 |
Data adapted from "Characterization of a phenylacetate–CoA ligase from Penicillium chrysogenum".[8]
Table 2: Substrate Specificity of Acyl-CoA:6-APA Acyltransferase (AAT) from P. chrysogenum
| Substrate (Acyl-CoA) | Km (mM) |
| Phenylacetyl-CoA | 0.55 |
| p-Tolylacetyl-CoA | 6 |
| m-Tolylacetyl-CoA | 15 |
Data adapted from "Acyl-CoA: 6-APA acyltransferase of Penicillium chrysogenum: studies on substrate specificity using phenylacetyl-CoA variants".[3]
Experimental Protocols
General Protocol for Penicillin Production in Shake Flask Culture
This protocol outlines a general method for the production of penicillin in a laboratory setting.
-
Inoculum Preparation: Inoculate a suitable liquid medium with spores of a high-yielding Penicillium chrysogenum strain. Incubate for 24-48 hours with shaking to obtain a vegetative inoculum.
-
Production Medium: Prepare a fermentation medium containing a carbon source (e.g., lactose), a nitrogen source (e.g., corn steep liquor), and mineral salts.
-
Side Chain Precursor Feeding: For the production of p-Hydroxybenzylpenicillin, supplement the production medium with p-hydroxyphenylacetic acid.
-
Fermentation: Inoculate the production medium with the vegetative inoculum. Incubate at 25-28°C with vigorous shaking for 5-7 days.
-
Sampling and Analysis: Withdraw samples periodically to monitor cell growth, pH, precursor consumption, and penicillin production using methods such as High-Performance Liquid Chromatography (HPLC).
Protocol for Extraction and Purification of Penicillin
This protocol describes a common method for the extraction and purification of penicillin from the fermentation broth.[9][10][11]
-
Filtration: Remove the fungal mycelium from the fermentation broth by filtration.
-
Acidification and Solvent Extraction: Cool the filtrate to 5-10°C and acidify to pH 2.0-2.5 with a strong acid (e.g., H2SO4).[9] Immediately extract the penicillin into an organic solvent such as butyl acetate or amyl acetate.[9][10]
-
Aqueous Back-Extraction: Extract the penicillin from the organic phase into a buffered aqueous solution at a neutral pH (e.g., phosphate buffer at pH 7.5).[9]
-
Charcoal Treatment: Treat the aqueous extract with activated charcoal to remove pigments and other impurities.[11]
-
Second Solvent Extraction: Re-acidify the aqueous phase and extract the penicillin back into an organic solvent.
-
Crystallization: Add a salt (e.g., sodium bicarbonate) to the organic solvent to crystallize the penicillin salt.[9]
-
Recovery: Collect the penicillin crystals by filtration or centrifugation.[9]
Visualizations of Pathways and Workflows
Caption: Biosynthesis pathway of p-Hydroxybenzylpenicillin.
Caption: Experimental workflow for penicillin production and purification.
Caption: Organization of genes involved in penicillin biosynthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IV. Acyl-CoA: 6-APA acyltransferase of Penicillium chrysogenum: studies on substrate specificity using phenylacetyl-CoA variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amplification and disruption of the phenylacetyl-CoA ligase gene of Penicillium chrysogenum encoding an aryl-capping enzyme that supplies phenylacetic acid to the isopenicillin N-acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Characterization of a phenylacetate-CoA ligase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lab Scale Penicillin production [aecenar.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Penicillin X Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of Penicillin X Sodium Salt. Due to the limited availability of specific experimental data for this particular penicillin variant, this document combines established information for this compound with generally accepted experimental protocols and the known mechanism of action for the penicillin class of antibiotics. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.
Chemical Identity and Structure
Penicillin X, also known as p-Hydroxybenzylpenicillin, is a natural penicillin. The sodium salt form enhances its solubility in aqueous solutions.
| Identifier | Value | Reference |
| Chemical Name | sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [1][2] |
| Synonyms | 4-Hydroxybenzylpenicillin Sodium Salt, Penicillin III Sodium | [3] |
| CAS Number | 5985-13-7 | [1][2][3] |
| Molecular Formula | C₁₆H₁₇N₂NaO₅S | [1][2] |
| Molecular Weight | 372.37 g/mol | [2] |
Physical Properties
Quantitative experimental data for the physical properties of this compound is scarce in publicly available literature. The information below is a combination of the limited data found and general characteristics expected for penicillin salts.
| Property | Value | Notes | Reference |
| Appearance | Colorless Amorphous Powder | Based on data for similar penicillin salts. | [3] |
| Melting Point | 228-235°C | This value is reported in a single source and should be confirmed experimentally. | [3] |
| Solubility | Soluble in water | The sodium salt form significantly increases aqueous solubility compared to the free acid. Quantitative data (e.g., mg/mL at a specific temperature) is not readily available. | [3] |
Chemical Properties
| Property | Value | Notes |
| pKa | Not available | The pKa of the carboxylic acid group is a critical parameter for understanding the drug's absorption and distribution. It would be expected to be in the acidic range, similar to other penicillins. |
| Stability | Likely unstable in acidic and alkaline conditions, and susceptible to enzymatic degradation by β-lactamases. | The β-lactam ring is susceptible to hydrolysis, leading to loss of antibacterial activity. |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Penicillin X, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[4] This process is crucial for maintaining the structural integrity of the bacterium, especially in Gram-positive bacteria which have a thick peptidoglycan layer.[4]
The key steps in the mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillins bind to and acylate the active site of PBPs, which are bacterial transpeptidases.[5]
-
Inhibition of Transpeptidation: This acylation prevents the PBPs from catalyzing the cross-linking of peptidoglycan chains.[5]
-
Cell Wall Weakening and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][5]
References
Penicillin X Sodium Salt: A Technical Guide
CAS Number: 5985-13-7
This technical guide provides an in-depth overview of Penicillin X Sodium Salt, also known as p-Hydroxybenzylpenicillin Sodium Salt, for researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, mechanism of action, and relevant experimental context. Due to the limited availability of data for this specific penicillin, information for the closely related and extensively studied Penicillin G Sodium Salt is included for comparative purposes where noted.
Chemical and Physical Properties
This compound is a natural penicillin produced by certain strains of Penicillium mold.[] Its properties are summarized in the table below. For context, the properties of Penicillin G Sodium Salt are also provided.
| Property | This compound | Penicillin G Sodium Salt (for comparison) |
| CAS Number | 5985-13-7[2] | 69-57-8[3] |
| Synonyms | p-Hydroxybenzylpenicillin sodium, Penicillin III sodium[] | Benzylpenicillin sodium[3] |
| Molecular Formula | C₁₆H₁₇N₂NaO₅S[2] | C₁₆H₁₇N₂NaO₄S[3] |
| Molecular Weight | 372.37 g/mol [2] | 356.37 g/mol [3] |
| Appearance | Colorless Amorphous Powder | White crystalline powder[3] |
| Melting Point | 228-235°C | Data not available |
| Solubility | Soluble in water[] | Soluble in water (100 mg/mL), alcohol, glycerol, DMSO (71 mg/mL at 25°C), and sparingly in ethanol (< 1 mg/mL at 25°C)[4] |
| Specific Optical Rotation | Data not available | +285 to +310°[3][5] |
| pKa | Data not available | Data not available |
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The core mechanism involves the irreversible acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][7] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, the cell wall is weakened, leading to cell lysis and death, particularly in growing bacteria.[6] This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[7]
Figure 1. General mechanism of action for penicillin antibiotics.
Bacterial Resistance
The emergence of bacterial resistance is a significant challenge for penicillin-based therapies. The primary mechanisms of resistance include:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive.[7][8][9][10]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) which reduce the binding affinity of the antibiotic.[6][7][9] This is the mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).[7][9]
-
Reduced Permeability: Changes in the bacterial cell membrane, such as modifications to porin channels in Gram-negative bacteria, that restrict the entry of the antibiotic into the cell.[6][9]
-
Efflux Pumps: The active transport of the antibiotic out of the bacterial cell.[9]
References
- 2. This compound | C16H17N2NaO5S | CID 129318428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rpicorp.com [rpicorp.com]
- 4. Penicillin G sodium salt 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. 252frpicorp.com [252frpicorp.com]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 10. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Penicillin X Sodium Salt: An In-depth Technical Guide to its Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of Penicillin X Sodium Salt (p-Hydroxybenzylpenicillin Sodium Salt). Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes comparative data for the closely related and well-characterized Penicillin G Sodium Salt. The information herein is intended to support research, drug development, and formulation activities.
Introduction to this compound
Penicillin X, also known as p-hydroxybenzylpenicillin, is a natural penicillin antibiotic. Like other penicillins, its sodium salt form is generally favored for pharmaceutical applications due to its increased stability and solubility in aqueous solutions compared to the free acid form. Understanding the aqueous solubility of this compound is a critical parameter for its formulation into parenteral dosage forms and for conducting in vitro studies.
Solubility Data
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility |
| This compound | p-Hydroxybenzylpenicillin Sodium Salt | 5985-13-7 | C₁₆H₁₇N₂NaO₅S | 392.37 | Soluble in Water (quantitative data not available) |
| Penicillin G Sodium Salt | Benzylpenicillin Sodium Salt | 69-57-8 | C₁₆H₁₇N₂NaO₄S | 356.37 | 100 mg/mL[1][2] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Penicillins, including Penicillin X, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is crucial for their antibiotic activity.
The primary target of penicillin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to the active site of PBPs, penicillin acylates the enzyme, rendering it inactive. This inactivation prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. In an isotonic environment, this structural failure results in cell lysis and bacterial death.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol is based on the OECD Test Guideline 105.
Objective: To determine the saturation concentration of this compound in water at a specified temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test may be required to determine the time to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a syringe filter.
-
Quantification: Dilute the filtered supernatant to a suitable concentration and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Analytical Method for Quantification (HPLC-UV)
Objective: To determine the concentration of this compound in an aqueous solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 6.0). The exact composition should be optimized for the separation of Penicillin X from any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of Penicillin X (a UV scan of a standard solution is recommended).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in water.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted supernatant from the solubility experiment and record the peak area.
-
Concentration Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Account for any dilution factors to calculate the original concentration in the saturated solution.
Conclusion
While a specific quantitative value for the aqueous solubility of this compound remains to be definitively established in publicly accessible literature, it is recognized as a water-soluble compound. For practical purposes, the well-documented solubility of Penicillin G Sodium Salt (100 mg/mL) can serve as a useful reference point for formulation and experimental design. The standardized experimental protocols provided in this guide offer a robust framework for determining the precise aqueous solubility of this compound in a laboratory setting. A thorough understanding of its solubility, coupled with its known mechanism of action, is fundamental for the continued research and development of this penicillin antibiotic.
References
Penicillin X (p-Hydroxybenzylpenicillin): A Technical Guide to its Discovery and Core Attributes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillin X, also known as p-Hydroxybenzylpenicillin or Penicillin III, is a natural penicillin produced by the mold Penicillium chrysogenum.[1] Discovered during the pioneering era of antibiotic research, it emerged alongside other natural variants like Penicillin G.[1] Notably, early comparative studies revealed Penicillin X to possess significantly higher potency against certain bacterial strains than Penicillin G, the variant that would ultimately become the clinical standard. This technical guide provides a detailed exploration of the discovery, physicochemical properties, comparative efficacy, and biosynthesis of Penicillin X. It includes comprehensive experimental protocols for its production and isolation, and diagrams key molecular and procedural pathways to offer a thorough resource for scientific and drug development professionals.
The Dawn of the Antibiotic Era and the Discovery of Penicillin X
The story of Penicillin X is intrinsically linked to the broader history of penicillin's discovery. In 1928, Scottish bacteriologist Alexander Fleming made the seminal observation that a Penicillium mold could inhibit the growth of Staphylococcus aureus.[2][3][4] This chance event in his London laboratory marked the beginning of the antibiotic age.[3] However, it was the dedicated work of a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain in the late 1930s and early 1940s, that successfully isolated and purified the active antibacterial compound, making it available for therapeutic use.[1][2]
During this intensive period of research, it became clear that the fermentation broth of Penicillium contained not one, but several related antibacterial compounds.[1] These were designated as Penicillin F, G, K, and X, among others. The primary distinction between these natural penicillins is the variable acyl side chain attached to the core 6-aminopenicillanic acid (6-APA) structure.[1][5] Penicillin X was identified as the variant bearing a p-hydroxybenzyl side group.
Physicochemical Properties
Penicillin X is a β-lactam antibiotic with a distinct chemical structure that dictates its biological activity and physical characteristics.
| Property | Value | Reference |
| Systematic Name | (2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | - |
| Common Names | Penicillin X, p-Hydroxybenzylpenicillin, Penicillin III | [1] |
| Molecular Formula | C₁₆H₁₈N₂O₅S | - |
| Molar Mass | 350.4 g/mol | - |
| Core Structure | 6-aminopenicillanic acid (6-APA) | [1] |
| Side Chain (R-group) | p-Hydroxyphenylacetyl | - |
Comparative Efficacy
Early research into the various natural penicillins focused on comparing their antibacterial potency. Penicillin X consistently demonstrated superior efficacy against specific pathogens when compared to Penicillin G (benzylpenicillin), which was adopted as the standard.
| Comparison Metric | Finding | Pathogen(s) | Reference |
| Relative Activity vs. Penicillin G | 130–140% | General | [1] |
| Experimental Relapsing Fever | Effective | Borrelia sp. | [6] |
Biosynthesis of Penicillin X
The biosynthesis of Penicillin X, like all natural penicillins, is a multi-step enzymatic process occurring within the Penicillium fungus. The pathway can be divided into two main parts: the formation of the core penicillin structure and the synthesis of the specific side chain precursor.
4.1 The Core Penicillin Biosynthetic Pathway
The formation of the penicillin nucleus is a three-step process confined to the cytosol and specialized organelles called microbodies.[7]
-
Tripeptide Formation: The process begins with the condensation of three amino acids—L-α-aminoadipate, L-cysteine, and L-valine—by the enzyme ACV synthetase (ACVS) to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7]
-
Cyclization: The ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS). This crucial step forms the bicyclic core structure, creating the reactive β-lactam and thiazolidine rings and yielding isopenicillin N (IPN).[7]
-
Side Chain Exchange: In the final step, the L-α-aminoadipyl side chain of IPN is cleaved and exchanged for a different acyl group by the enzyme isopenicillin N acyltransferase (IAT).[8] For the synthesis of Penicillin X, the activated form of p-hydroxyphenylacetic acid is incorporated.
Core Penicillin Biosynthetic Pathway
4.2 Side Chain Precursor Biosynthesis
The p-hydroxyphenylacetyl side chain of Penicillin X is derived from the amino acid L-tyrosine. While the precise enzymatic steps within Penicillium are not fully elucidated, related pathways suggest that L-tyrosine serves as the primary precursor for p-hydroxyphenylpyruvate, which is then converted to p-hydroxyphenylacetic acid.[9] This precursor must be activated, typically to its Coenzyme A thioester, before it can be utilized by the IAT enzyme.
Experimental Protocols
The production and isolation of natural penicillins rely on established microbiological and chemical engineering principles.
5.1 Fermentation and Production
The industrial production of penicillin is achieved through a fed-batch fermentation process using high-yielding strains of Penicillium chrysogenum.[1]
Protocol for Penicillin Production:
-
Inoculum Preparation: A pure culture of P. chrysogenum is grown in a starter medium (e.g., potato dextrose broth) to generate a sufficient biomass for inoculation.
-
Fermentation Medium: A large-scale fermenter is prepared with a sterile production medium. A typical medium consists of:
-
Carbon Source: Lactose (35 g/L) and Glucose (10 g/L)
-
Nitrogen Source: Ammonium Nitrate (3 g/L) and Peptone (10 g/L)
-
Nutrients: Malt Extract (10 g/L) and Monopotassium Phosphate (4 g/L)
-
Side Chain Precursor: p-hydroxyphenylacetic acid is added to the medium to specifically encourage the production of Penicillin X.
-
-
Fermentation Conditions: The production culture is maintained for 120-200 hours under controlled conditions:
-
Temperature: 25-28°C
-
pH: Maintained between 6.5 and 7.0.
-
Aeration: Sterile air is sparged through the medium to maintain aerobic conditions.
-
Agitation: Continuous stirring ensures homogeneity of nutrients and oxygen.
-
-
Monitoring: The fermentation is monitored for cell growth, pH, nutrient consumption, and penicillin concentration using methods like HPLC.
Penicillin Production Workflow
5.2 Isolation and Purification
Penicillin X is an organic acid and is typically recovered from the fermentation broth via solvent extraction.[10]
Protocol for Isolation and Purification:
-
Mycelium Removal: The fermentation broth is first filtered to remove the fungal mycelium and other large solids.[10]
-
Pigment Removal: The clarified broth (filtrate) is treated with activated charcoal to adsorb pigments and other impurities, followed by a second filtration.[10]
-
Acidification: The filtrate is chilled to approximately 4°C and the pH is adjusted to 2.0-3.0 using a strong acid like phosphoric or sulfuric acid. This protonates the carboxylic acid group of penicillin, making it more soluble in organic solvents.
-
Solvent Extraction: The acidified broth is rapidly mixed with a cold, water-immiscible organic solvent such as butyl acetate or amyl acetate. The penicillin partitions into the organic phase.[10]
-
Back Extraction: The penicillin is then extracted back into an aqueous phase by mixing the organic solvent with a potassium hydroxide or sodium bicarbonate solution, which deprotonates the penicillin, making it water-soluble as a salt.
-
Concentration & Crystallization: The aqueous solution is concentrated under vacuum, and the penicillin salt is crystallized. Further purification can be achieved through recrystallization or chromatography.
5.3 Analytical Characterization
Several analytical methods are employed to identify and quantify penicillins.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying the concentration of penicillin in fermentation broths and purified samples.[10][11] A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile and water/buffer gradient. Detection is commonly performed using a UV detector at around 220 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for definitive identification and quantification of penicillin and its metabolites.[12] It provides molecular weight and fragmentation data, confirming the identity of Penicillin X.
-
Thin-Layer Chromatography (TLC): TLC is a simpler, rapid method used for preliminary screening and separation of penicillins from complex mixtures.[11] Silicagel plates are used as the stationary phase, with polar mobile phases.[11]
Mechanism of Action
Penicillin X functions as a bactericidal agent through the same mechanism as all β-lactam antibiotics: the inhibition of bacterial cell wall synthesis.[13][14][15]
The bacterial cell wall is composed of a rigid mesh-like polymer called peptidoglycan. The structural integrity of this layer depends on the cross-linking of peptide chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which function as transpeptidases.[13][16]
The four-membered β-lactam ring of Penicillin X is structurally analogous to the D-Ala-D-Ala terminal of the peptide chains that are the natural substrate for PBPs.[15][16] When Penicillin X enters the active site of a PBP, a serine residue attacks the carbonyl carbon of the β-lactam ring.[15][16] This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[16] The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and death.[15]
Mechanism of Action of Penicillin X
Conclusion and Future Perspectives
Penicillin X stands as a testament to the rich chemical diversity discovered in the early days of antibiotic research. Its superior in vitro and in vivo potency compared to Penicillin G raises an important question in the history of drug development: why it did not become the clinical standard. The reasons are likely multifactorial, potentially involving lower fermentation yields, higher purification costs, differences in stability, or the higher cost and availability of the p-hydroxyphenylacetic acid precursor compared to the phenylacetic acid needed for Penicillin G.
For modern researchers, Penicillin X remains a molecule of interest. Understanding its biosynthetic pathway and potent activity can inform synthetic biology approaches to create novel β-lactam antibiotics. The detailed protocols and mechanisms outlined in this guide provide a foundational resource for professionals engaged in antibiotic discovery, development, and the ongoing challenge of overcoming antimicrobial resistance.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]
- 3. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]
- 5. news-medical.net [news-medical.net]
- 6. Comparative effectiveness of penicillins G, F, K, and X in experimental relapsing fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Biosynthesis of benzylpenicillin (G), phenoxymethylpenicillin (V) and octanoylpenicillin (K) from glutathione S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 13. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 14. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Penicillin X Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Penicillin X Sodium Salt, a member of the penicillin family of beta-lactam antibiotics. This document details its mechanism of action, antimicrobial spectrum, and the mechanisms by which bacteria can develop resistance. Furthermore, it provides detailed experimental protocols for key assays used to determine its biological activity and includes visualizations of critical pathways and workflows.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Penicillin X, like all penicillin derivatives, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] The key structural feature responsible for this activity is the four-membered β-lactam ring.[1][2]
The primary target of penicillin X is a group of bacterial enzymes known as penicillin-binding proteins (PBPs), with DD-transpeptidase being a crucial example.[1] These enzymes are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterium, protecting it from osmotic stress.[1]
The mechanism of action can be summarized as follows:
-
Binding to PBPs: The strained β-lactam ring of Penicillin X covalently binds to the active site of PBPs.[3]
-
Inhibition of Transpeptidation: This binding inactivates the PBP, preventing it from catalyzing the cross-linking of peptidoglycan chains.[3][4]
-
Weakened Cell Wall: The inhibition of peptidoglycan cross-linking results in a weakened cell wall that cannot withstand the internal osmotic pressure of the bacterial cell.[1][4]
-
Cell Lysis: The compromised cell wall leads to cell lysis and, ultimately, bacterial death.[1][4]
Since mammalian cells lack a cell wall, penicillins are selectively toxic to bacteria.[1]
Antimicrobial Spectrum
Penicillin X is primarily effective against Gram-positive bacteria due to their thick peptidoglycan cell wall and lack of an outer membrane.[1] Its activity against Gram-negative bacteria is limited as their outer membrane impedes access to the PBPs located in the periplasmic space.[1] The antimicrobial spectrum of Penicillin X includes:
-
Gram-positive cocci: Such as Streptococcus species and non-penicillinase producing Staphylococcus species.
-
Gram-positive rods: Including Bacillus anthracis and Corynebacterium diphtheriae.
-
Anaerobic bacteria: Such as Clostridium species.
-
Some Gram-negative cocci: Including Neisseria gonorrhoeae and Neisseria meningitidis.
Quantitative Data on Biological Activity
Quantitative data for this compound is primarily found in older research, often in comparison to other penicillins. The following tables summarize available data.
Table 1: Comparative In Vitro Bactericidal Activity of Penicillins
| Bacterial Species | Penicillin F | Penicillin G | Penicillin K | Penicillin X |
| Pneumococcus Type I | 60 | 100 | 180 | 135 |
| Streptococcus pyogenes C-203 | 75 | 100 | 115 | 145 |
| Data is presented as relative bactericidal activity with Penicillin G as the reference (100). |
Table 2: Comparative In Vivo Curative Doses (CD50) in Mice
| Infection Model | Penicillin F (mg/kg) | Penicillin G (mg/kg) | Penicillin K (mg/kg) | Penicillin X (mg/kg) |
| Pneumococcus | 4.6 | 3.8 | 20 | 2.4 |
| Streptococcus | 2.6 | 1.3 | 14.0 | 0.5 |
Table 3: Minimum Inhibitory Concentrations (MICs) of Various Penicillins against Neisseria gonorrhoeae
| Penicillin | Mean MIC (µg/mL) - Uncomplicated Infections | Mean MIC (µg/mL) - Pelvic Inflammatory Disease |
| Penicillin X | Not explicitly stated, but ranked more active than Penicillin G | Not explicitly stated, but ranked more active than Penicillin G |
| Penicillin G | 0.06 | 0.14 |
Mechanisms of Bacterial Resistance
Bacterial resistance to penicillins is a significant clinical challenge and can occur through several mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes (penicillinases) is the most common form of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[1][2]
-
Alteration of Target Site: Modifications in the structure of PBPs, due to genetic mutations, can reduce the binding affinity of Penicillin X to its target. This is the mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).[5]
-
Reduced Permeability: Changes in the bacterial cell wall, such as alterations in porin channels in Gram-negative bacteria, can limit the penetration of the antibiotic to its target site.[2]
-
Efflux Pumps: Some bacteria possess membrane pumps that actively transport the antibiotic out of the cell, preventing it from reaching a high enough concentration to be effective.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the biological activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or MHB) at a high concentration.
-
Preparation of Inoculum:
-
From a pure culture, select 3-5 isolated colonies and suspend them in MHB.
-
Incubate the broth culture at 35 ± 2°C until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Antibiotic:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the Penicillin X stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.[7]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[8][9]
Materials:
-
This compound impregnated paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm diameter)
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the bacterial inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps or a disk dispenser, place the this compound disk onto the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
If multiple antibiotics are being tested, ensure the disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the zones of inhibition.[11]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.[12]
-
Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameter to established interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Conclusion
This compound is a potent beta-lactam antibiotic with significant activity against a range of bacteria, particularly Gram-positive organisms. Its mechanism of action, centered on the inhibition of cell wall synthesis, is well-established. While bacterial resistance poses a continuous challenge, understanding the mechanisms of this resistance is crucial for the development of effective therapeutic strategies. The standardized protocols for determining its in vitro activity, such as MIC and disk diffusion assays, remain fundamental tools in antimicrobial research and clinical microbiology. Further research to generate a more comprehensive profile of its activity against a wider array of modern clinical isolates would be beneficial.
References
- 1. news-medical.net [news-medical.net]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. idexx.dk [idexx.dk]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide: Penicillin X Sodium Salt vs. Benzylpenicillin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Penicillin X Sodium Salt and Benzylpenicillin sodium, also known as Penicillin G sodium. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the available data on their chemical properties, mechanisms of action, and pharmacological profiles.
While extensive information is available for the widely used Benzylpenicillin sodium, data on this compound is notably limited in publicly accessible literature. This guide reflects this disparity, presenting a thorough analysis of Benzylpenicillin sodium alongside the available information for this compound, and identifying areas where further research is needed for a complete comparative assessment.
Core Chemical and Physical Properties
A fundamental understanding of the chemical and physical characteristics of these compounds is crucial for their application in research and drug development. The following tables summarize the key properties of this compound and Benzylpenicillin sodium.
| Property | This compound | Benzylpenicillin sodium |
| Synonyms | p-Hydroxybenzylpenicillin sodium salt, Penicillin III sodium | Penicillin G sodium, BENPEN |
| Molecular Formula | C₁₆H₁₇N₂NaO₅S[1] | C₁₆H₁₇N₂NaO₄S[2][3][4] |
| Molecular Weight | 372.37 g/mol [5] | 356.37 g/mol [4] |
| CAS Number | 5985-13-7[1][5] | 69-57-8[2][3] |
| Appearance | Data not readily available | White or almost white crystalline powder[2] |
| Solubility | Data not readily available | Very soluble in water[2][6]; Soluble in ethanol[7] |
| Stability in Solution | Data not readily available | Unstable in acidic or alkaline solutions, and sensitive to heat[4]. Solutions lose potency at room temperature but can be stable for several days at temperatures below 15°C[2]. Buffering solutions with citrate can retard degradation[2]. |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and Benzylpenicillin sodium belong to the β-lactam class of antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis. The core mechanism involves the irreversible acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Pharmacokinetic and Pharmacodynamic Profiles
Benzylpenicillin Sodium
| Parameter | Description |
| Absorption | Rapidly absorbed after intramuscular injection, with peak plasma concentrations reached in 15-30 minutes[8][9][10]. |
| Distribution | Widely distributed throughout the body. Approximately 60% is bound to plasma proteins[8][9][10]. |
| Metabolism | Metabolized to a limited extent[2]. |
| Excretion | Primarily excreted by the kidneys, with a half-life of about 30 minutes in adults with normal renal function[2][8]. |
This compound
Comprehensive pharmacokinetic and pharmacodynamic data for this compound are not available in the reviewed literature. Further studies are required to determine its absorption, distribution, metabolism, excretion, and in vivo efficacy to allow for a direct comparison with Benzylpenicillin sodium.
Antibacterial Spectrum
The antibacterial spectrum of an antibiotic defines the range of bacteria against which it is effective.
Benzylpenicillin sodium
Benzylpenicillin sodium is a narrow-spectrum antibiotic, primarily active against Gram-positive bacteria[11][12]. Its spectrum includes many strains of:
-
Streptococcus species[13]
-
Non-beta-lactamase producing Staphylococcus species[13]
-
Clostridium species[14]
-
Neisseria species[15]
-
Spirochetes such as Treponema pallidum[13]
It is important to note that many bacterial strains have developed resistance to Benzylpenicillin through the production of β-lactamase enzymes, which inactivate the antibiotic.
This compound
Specific data on the antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentrations) of this compound against a range of bacterial pathogens are not well-documented in the available scientific literature. Comparative studies are needed to delineate its spectrum of activity relative to Benzylpenicillin sodium.
Experimental Protocols
For researchers aiming to conduct comparative studies, standardized methodologies are essential. The following sections outline protocols for determining antibacterial susceptibility and for the chemical analysis of these penicillin compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing. The broth microdilution method is a common technique to determine the MIC of an antibiotic against a specific bacterium.
Objective: To determine the lowest concentration of this compound and Benzylpenicillin sodium that inhibits the visible growth of a target bacterial strain.
Materials:
-
This compound and Benzylpenicillin sodium stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Incubator
Methodology:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of each penicillin compound in CAMHB in the microtiter plate wells. The concentration range should be appropriate to determine the MIC for the test organism.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. This method can be adapted to assess the purity of this compound and Benzylpenicillin sodium and to monitor their degradation over time in stability studies.
Objective: To develop an HPLC method for the analysis of this compound and Benzylpenicillin sodium.
Instrumentation and Conditions (General Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maxima of the compounds.
-
Injection Volume: 20 µL.
Methodology:
-
Standard Preparation: Prepare standard solutions of this compound and Benzylpenicillin sodium of known concentrations in a suitable solvent.
-
Sample Preparation: Dissolve the test samples in the mobile phase or a compatible solvent. For stability studies, samples would be taken at various time points from solutions stored under specific conditions (e.g., different temperatures and pH).
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to each penicillin based on their retention times compared to the standards.
-
Quantify the amount of each penicillin by comparing the peak areas of the samples to a standard curve.
-
Assess purity by identifying and quantifying any impurity peaks.
-
In stability studies, the decrease in the peak area of the parent compound over time is used to determine the degradation rate.
-
Visualization of Chemical Structures
The chemical structures of this compound and Benzylpenicillin sodium differ in the side chain attached to the 6-aminopenicillanic acid core.
Conclusion and Future Directions
Benzylpenicillin sodium remains a clinically relevant antibiotic with a well-characterized profile. In contrast, this compound is a less-studied member of the natural penicillins. While its basic chemical structure is known, there is a significant lack of publicly available data on its antibacterial efficacy, pharmacokinetic properties, and stability.
For researchers and drug development professionals, this presents an opportunity for further investigation. Comparative studies are warranted to fully understand the potential of this compound as a therapeutic agent. Key areas for future research include:
-
In vitro susceptibility testing: Determining the MIC values of this compound against a broad panel of clinically relevant bacteria, including both Gram-positive and Gram-negative organisms, as well as β-lactamase producing strains.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound in animal models to understand its in vivo behavior.
-
In vivo efficacy studies: Evaluating the effectiveness of this compound in treating bacterial infections in animal models.
-
Stability studies: Performing comprehensive stability testing of this compound under various conditions of temperature, pH, and in different formulations.
Such research would provide the necessary data to perform a robust comparison with Benzylpenicillin sodium and to assess the potential clinical utility of this compound.
References
- 1. This compound | C16H17N2NaO5S | CID 129318428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. PR1MA Penicillin G Sodium Salt | PR1MA | MIDSCI [midsci.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. Penicillin G sodium salt 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. medicines.org.uk [medicines.org.uk]
- 9. mims.com [mims.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. Benzylpenicillin - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. labeling.seqirus.com [labeling.seqirus.com]
- 14. litfl.com [litfl.com]
- 15. go.drugbank.com [go.drugbank.com]
understanding the different types of natural penicillins
This guide provides a comprehensive overview of natural penicillins for researchers, scientists, and drug development professionals. It delves into their classification, chemical structures, spectrum of activity, and the biosynthetic pathways of these foundational antibiotics. Detailed experimental protocols for their production and characterization are also provided to support further research and development.
Introduction to Natural Penicillins
Natural penicillins are a class of β-lactam antibiotics produced by the fermentation of Penicillium molds, most notably Penicillium chrysogenum.[1][2] Discovered by Alexander Fleming in 1928, they were among the first medications to effectively combat a wide range of bacterial infections.[3][4] Their core chemical structure consists of a thiazolidine ring fused to a β-lactam ring, with a variable side chain that determines their specific properties.[5][6] The two principal natural penicillins in clinical use are Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin).[3][5]
Classification and Chemical Structure
Natural penicillins are distinguished by their side chains attached to the 6-aminopenicillanic acid (6-APA) core.[5] This variation in the side chain influences their stability in acidic environments and their spectrum of activity.[5]
-
Penicillin G (Benzylpenicillin): Possesses a benzyl side chain. It is the original natural penicillin and serves as a prototype for this class.[5][7]
-
Penicillin V (Phenoxymethylpenicillin): Features a phenoxymethyl side chain. This modification confers greater acid stability, allowing for oral administration.[4][5]
Other natural penicillins, such as Penicillin F, K, and X, have also been identified but are not as commonly used in clinical practice.[8][9]
Below is a diagram illustrating the classification of the primary natural penicillins based on their side chains originating from the 6-APA core.
Spectrum of Activity
Natural penicillins exhibit a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[10][11] They are also effective against some Gram-negative cocci and spirochetes.[10] Their bactericidal action stems from the inhibition of bacterial cell wall synthesis.[4]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Penicillin G against various bacterial strains, providing a quantitative measure of its efficacy.
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 0.4 | [12] |
| Staphylococcus aureus | Clinical Isolate 1 | 24 | [12] |
| Staphylococcus aureus | Clinical Isolate 2 | 24 | [12] |
| Staphylococcus aureus | Clinical Isolate 3 | 0.4 | [12] |
| Staphylococcus aureus | (MIC50) | ≤0.06 | [13] |
| Staphylococcus aureus | (MIC90) | 1 | [13] |
| Streptococcus agalactiae | (MIC90) | 0.125 | [13] |
| Streptococcus pyogenes | Clinical Isolates | 6 (0.006 mg/mL) | [14] |
| Streptococcus uberis | (MIC90) | 0.25 | [13] |
| Enterococcus faecalis | 2 - 4 | [12] | |
| Lactococcus garvieae | (MIC50) | 0.5 | [13] |
Biosynthesis of Natural Penicillins
The biosynthesis of penicillin is a complex enzymatic process that occurs in three main steps within the Penicillium fungus.[1][6] The pathway begins with the condensation of three amino acids: L-α-aminoadipate, L-cysteine, and L-valine.[1]
The following diagram illustrates the key stages of the penicillin biosynthetic pathway.
Experimental Protocols
Production of Penicillin by Fermentation
This protocol outlines the general steps for producing penicillin using submerged fermentation with Penicillium chrysogenum.
-
Inoculum Preparation: A high-yielding strain of P. chrysogenum is selected and cultured on a suitable agar medium. Spores are harvested and transferred to a seed fermenter containing a nutrient-rich medium. The culture is incubated with agitation and aeration to promote growth.[15]
-
Production Medium Preparation: A production medium is prepared, typically containing a carbon source (e.g., lactose), a nitrogen source (e.g., corn steep liquor), and precursors such as phenylacetic acid for Penicillin G production or phenoxyacetic acid for Penicillin V.[15]
-
Fermentation: The production fermenter is inoculated with the seed culture. The fermentation is carried out at a controlled temperature (25-26°C) and pH (around 6.5) with continuous agitation and aeration for 5-7 days.[15][16]
-
Harvesting: After the fermentation period, the broth is harvested. The fungal mycelium is separated from the liquid broth by filtration or centrifugation.[15]
Isolation and Purification of Penicillin
The following protocol describes the extraction and purification of penicillin from the fermentation broth.
-
Solvent Extraction: The pH of the filtered broth is adjusted to acidic (pH 2.0-2.5) to convert the penicillin to its acid form, which is more soluble in organic solvents. The acidified broth is then extracted with a solvent such as amyl acetate or butyl acetate. The penicillin moves into the organic phase.[2][3]
-
Back Extraction: The penicillin is then back-extracted into an aqueous phase by mixing the organic solvent with a buffer solution at a neutral pH. This converts the penicillin back to its salt form, which is more soluble in water.[2]
-
Purification and Crystallization: The aqueous solution is further purified, often using techniques like chromatography, to remove impurities. The purified penicillin is then crystallized, typically as a potassium or sodium salt, to obtain a stable, solid product.[2][15]
Characterization of Natural Penicillins
HPLC is a standard method for the identification and quantification of penicillins.
-
Sample Preparation: A standard solution of the penicillin to be analyzed is prepared in a suitable solvent, typically the mobile phase. The sample extracted from the fermentation broth is also dissolved in the mobile phase.[17]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol) is used.[17]
-
Detection: UV detection is performed at a wavelength of approximately 220-230 nm.[17][18]
-
-
Analysis: The retention time of the peak in the sample chromatogram is compared to that of the standard to identify the penicillin. The area under the peak is used to quantify the amount of penicillin present.[17]
FTIR spectroscopy is used to identify the functional groups present in the penicillin molecule, confirming its structure.
-
Sample Preparation: The purified penicillin sample is mixed with potassium bromide (KBr) and pressed into a pellet, or it can be analyzed as a solution.[19]
-
Analysis: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.
-
Interpretation: The characteristic absorption bands are analyzed to identify key functional groups, such as the β-lactam ring (around 1760 cm⁻¹), the amide group, and the carboxylic acid group.[19][20]
NMR spectroscopy provides detailed information about the molecular structure of penicillin.
-
Sample Preparation: The purified penicillin sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[20][21]
-
Analysis: ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.
-
Interpretation: The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra are analyzed to elucidate the precise arrangement of atoms in the molecule, confirming the structure of the penicillin and its side chain.[21]
References
- 1. news-medical.net [news-medical.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. terminology - What does the "G" and "V" in penicillin V and penicillin G stand for? - Biology Stack Exchange [biology.stackexchange.com]
- 9. nobelprize.org [nobelprize.org]
- 10. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. media.neliti.com [media.neliti.com]
- 15. Penicillin production fermentation | PDF [slideshare.net]
- 16. Fermentation and extraction process of penicillin acylase - Liaoyang Sinotech Technology Development Co., Ltd. [sinotechmachinery.com]
- 17. HPLC Analysis of Penicillin G and Phenoxymethylpenicillinic Acid on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 18. lcms.cz [lcms.cz]
- 19. gssrr.org [gssrr.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Penicillin X Sodium Salt PubChem information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Penicillin X Sodium Salt, a member of the penicillin family of antibiotics. This document collates critical data from PubChem and other scientific resources, presenting it in a structured format to facilitate research and development activities.
Chemical and Physical Properties
This compound is the sodium salt of 4-Hydroxybenzylpenicillin.[1] Its chemical and physical properties are summarized below.
Identifiers and Descriptors
| Property | Value | Source |
| PubChem CID | 129318428 | [1] |
| CAS Number | 5985-13-7 | [1] |
| IUPAC Name | sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [1] |
| Molecular Formula | C₁₆H₁₇N₂NaO₅S | [1] |
| Synonyms | 4-Hydroxybenzylpenicillin Sodium Salt, Penicillin X sodium | [1] |
Computed Properties
The following table summarizes the computed physicochemical properties of this compound available on PubChem.
| Property | Value | Source |
| Molecular Weight | 372.4 g/mol | [1] |
| Exact Mass | 372.07558710 Da | [1] |
| Topological Polar Surface Area | 135 Ų | [1] |
| Heavy Atom Count | 25 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 565 | [1] |
| Isotope Atom Count | 0 | [1] |
| Defined Atom Stereocenter Count | 3 | [1] |
| Undefined Atom Stereocenter Count | 0 | [1] |
| Defined Bond Stereocenter Count | 0 | [1] |
| Undefined Bond Stereocenter Count | 0 | [1] |
| Covalently-Bonded Unit Count | 2 | [1] |
| Compound Is Canonicalized | Yes | [1] |
Mechanism of Action
Like other penicillins, Penicillin X exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the survival of bacteria, particularly Gram-positive bacteria, which have a thick peptidoglycan layer.
The key steps in the mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillins bind to and inactivate PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3][4]
-
Inhibition of Transpeptidation: Specifically, penicillins inhibit the transpeptidase activity of PBPs.[4] This enzyme is responsible for cross-linking the peptide chains of the peptidoglycan strands, a process that provides the cell wall with its structural integrity.[3]
-
Cell Wall Weakening and Lysis: The inhibition of cross-linking weakens the bacterial cell wall.[3] This, combined with the action of bacterial autolysins, leads to cell lysis and bacterial death.
Experimental Protocols
General Synthesis of Penicillin Salts
A general method for the preparation of penicillin salts involves the reaction of the free acid form of the penicillin with a corresponding base. For the synthesis of a sodium salt, this would typically involve:
-
Dissolution: The penicillin free acid is dissolved in a suitable organic solvent, such as ethanol or a mixture of solvents.
-
Neutralization: A solution of a sodium base, such as sodium hydroxide or sodium bicarbonate, is added dropwise to the penicillin solution with stirring. The pH is carefully monitored and adjusted to a neutral or slightly basic range.
-
Crystallization: The sodium salt of the penicillin, being less soluble in the organic solvent, will precipitate out of the solution. The crystallization process can be encouraged by cooling the mixture.
-
Isolation and Drying: The resulting crystals are collected by filtration, washed with a cold solvent to remove any impurities, and then dried under vacuum to yield the final product.
A patent for a method of synthesizing penicillin sodium and potassium salts describes a process involving dissolving the penicillin in a solvent, adding a sodium or potassium salt solution, and then using a rotatory evaporator to remove the solvent and crystallize the product, followed by vacuum drying.[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of penicillins.
General HPLC Method for Penicillin Analysis:
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio is optimized for the specific penicillin being analyzed.
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of the penicillin derivative.
-
Quantification: The concentration of the penicillin is determined by comparing the peak area of the sample to that of a known standard.
One specific method for the assay of Penicillin G Sodium utilizes a mobile phase of 0.01M monobasic potassium phosphate and methanol (60:40) with UV detection at 220 nm.[6]
Biological Activity and Applications
Penicillin X, like other penicillins, is an antibiotic that is effective against susceptible strains of bacteria. The antimicrobial spectrum is generally focused on Gram-positive bacteria. Penicillins are used in a variety of research and clinical applications, including:
-
Antimicrobial Susceptibility Testing: To determine the sensitivity of bacterial isolates to different antibiotics.
-
Cell Culture: As a supplement in cell culture media to prevent bacterial contamination.
-
Infection Models: In animal models to study the efficacy of new antimicrobial agents.
Safety and Handling
Penicillins are known allergens and can cause hypersensitivity reactions in susceptible individuals. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C16H17N2NaO5S | CID 129318428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101633663B - Method for synthesizing penicillin sodium salt and potassium salt - Google Patents [patents.google.com]
- 6. lcms.cz [lcms.cz]
Penicillin X Sodium Salt: A Technical Guide for Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin X Sodium Salt, also known as p-hydroxybenzylpenicillin sodium, is a natural penicillin derivative that has demonstrated significant potential in microbiology research.[1] Like other members of the penicillin family, its core structure consists of a thiazolidine ring fused to a β-lactam ring, which is essential for its antibacterial activity.[1][2] Early studies have indicated that Penicillin X may exhibit greater potency against certain bacterial strains, such as Streptococcus and Spirochetes, when compared to the more commonly known Penicillin G. This technical guide provides an in-depth overview of this compound, including its mechanism of action, potential research applications, and detailed experimental protocols for its evaluation in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [1] |
| Synonyms | p-Hydroxybenzylpenicillin Sodium Salt, Penicillin III Sodium | [1] |
| CAS Number | 5985-13-7 | [1] |
| Molecular Formula | C₁₆H₁₇N₂NaO₅S | [1] |
| Molecular Weight | 372.37 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage | 2-8°C | [1] |
Mechanism of Action
The antibacterial activity of this compound, like all β-lactam antibiotics, lies in its ability to inhibit the synthesis of the bacterial cell wall.[2][3] The primary target of penicillins are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][4] Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural integrity and protection against osmotic lysis.[4][5]
The mechanism can be summarized in the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of Penicillin X mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, specifically transpeptidases.[3][4]
-
Inhibition of Transpeptidation: By binding to PBPs, Penicillin X acylates the enzyme, rendering it inactive.[6] This blocks the cross-linking of peptidoglycan chains, a crucial step for the formation of a stable cell wall.[4][6]
-
Cell Wall Degradation and Lysis: The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a weakened cell wall.[6] In the hypotonic environment of the host, this results in water influx, swelling, and eventual lysis of the bacterial cell.[3]
References
- 1. news-medical.net [news-medical.net]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. hereditybio.in [hereditybio.in]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for Penicillin in Bacterial Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of penicillin, specifically focusing on Penicillin G Sodium Salt as a representative narrow-spectrum penicillin, in bacterial cell culture media. Due to the limited availability of specific data for Penicillin X Sodium Salt (p-Hydroxybenzylpenicillin sodium salt), the information and protocols detailed below are based on the well-established characteristics of Penicillin G Sodium Salt. It is anticipated that this compound will exhibit a similar mechanism of action and application, though optimal concentrations may vary.
Introduction
Penicillins are a class of β-lactam antibiotics that are widely used in cell culture to prevent or eliminate bacterial contamination. They are primarily effective against Gram-positive bacteria. The mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This leads to the weakening of the cell wall and subsequent cell lysis.[1][2][3]
Chemical Properties of Penicillin G Sodium Salt:
| Property | Value |
| Molecular Formula | C₁₆H₁₇N₂NaO₄S[4] |
| Molecular Weight | 356.37 g/mol [4] |
| Appearance | White to off-white crystalline powder[1][4] |
| Solubility | Soluble in water (100 mg/mL)[3][5][6] |
| Storage | Store at 2-8°C[3] |
Mechanism of Action
Penicillin's bactericidal activity stems from its ability to interfere with the final step of peptidoglycan synthesis in the bacterial cell wall.
-
Target: Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases, carboxypeptidases) responsible for cross-linking the peptidoglycan chains.[1][2][5]
-
Action: The β-lactam ring of penicillin covalently binds to the active site of PBPs, inactivating them.[1][2]
-
Result: Inhibition of peptidoglycan cross-linking weakens the cell wall, making the bacterium susceptible to osmotic lysis and death.[1][2][3]
Caption: Mechanism of action of Penicillin.
Applications in Bacterial Cell Culture
Penicillin is primarily used in cell culture as a selective agent to inhibit the growth of contaminating Gram-positive bacteria. It is often used in combination with other antibiotics, such as streptomycin, to provide a broader spectrum of antimicrobial activity.
Recommended Working Concentrations:
| Application | Typical Working Concentration (Penicillin G) |
| General Bacterial Contamination Control | 100 units/mL (approximately 60 µg/mL) |
| Selective Media for Gram-Negative Bacteria | 50-100 units/mL |
Note: One unit of Penicillin G sodium is defined as 0.600 micrograms.[2] The optimal concentration should be determined empirically for each specific application and bacterial strain.
Stability in Culture Media:
Aqueous solutions of Penicillin G Sodium Salt are stable for approximately 3 days at 37°C and for up to one week when stored at 2-8°C.[3][5][6] For longer-term storage, it is recommended to store aliquots of the stock solution at -20°C.[3][5][6]
Experimental Protocols
Preparation of Penicillin Stock Solution
Materials:
-
Penicillin G Sodium Salt powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Protocol:
-
Aseptically weigh the desired amount of Penicillin G Sodium Salt powder.
-
Dissolve the powder in a small volume of sterile distilled water or PBS to create a concentrated stock solution (e.g., 10,000 units/mL or 100 mg/mL).
-
Gently swirl the tube until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use (up to one week).[3][5][6]
References
- 1. rpicorp.com [rpicorp.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Penicillin G powder, BioReagent, cell culture mammalian 69-57-8 [sigmaaldrich.com]
- 4. Penicillin G Sodium | C16H17N2NaO4S | CID 23668834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biofargo.com [biofargo.com]
- 6. Penicillin G main 1650units/mg 69-57-8 [sigmaaldrich.com]
Application Notes and Protocols for Penicillin X Sodium Salt in Gram-Positive Bacteria Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin X Sodium Salt is a member of the penicillin family of antibiotics, which are characterized by a β-lactam ring. These antibiotics are potent inhibitors of bacterial cell wall synthesis, exhibiting a selective action primarily against gram-positive bacteria. This selectivity arises from the structural differences between the cell walls of gram-positive and gram-negative bacteria. Gram-positive bacteria possess a thick peptidoglycan layer that is readily accessible to penicillins, while gram-negative bacteria have a protective outer membrane that impedes antibiotic penetration.[1] This document provides detailed application notes and protocols for the use of this compound in the selective isolation and cultivation of gram-positive bacteria. While specific data for Penicillin X is limited, its activity is comparable and in some cases superior to the more extensively studied Penicillin G.[2] Therefore, data for Penicillin G is provided as a close reference.
Principle of Selection: Penicillin antibiotics function by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cell wall biosynthesis.[3][4] The disruption of the cell wall integrity leads to cell lysis and death, particularly in actively growing bacteria.[3] This bactericidal action against susceptible gram-positive bacteria allows for their elimination from a mixed population, thereby selecting for resistant gram-positive strains or allowing for the isolation of gram-negative bacteria.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Penicillin G, a closely related penicillin, against various gram-positive bacteria. This data is crucial for determining the appropriate working concentration for effective selection.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | ≤0.06 | 1.0 | [5] |
| Staphylococcus epidermidis | ≤0.06 | 1.0 | [5] |
| Staphylococcus haemolyticus | ≤0.06 | 0.5 | [5] |
| Staphylococcus chromogenes | ≤0.06 | 4.0 | [5] |
| Staphylococcus succinus | 0.25 | 0.5 | [5] |
| Streptococcus agalactiae | ≤0.06 | 0.125 | [5] |
| Streptococcus uberis | ≤0.06 | 0.25 | [5] |
| Lactococcus garvieae | 0.5 | 1.0 | [5] |
| Corynebacterium spp. | ≤0.06 | 0.125 | [5] |
| Enterococcus spp. | 0.125 | 0.25 | [5] |
Note: MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
A comparative study of different penicillin variants demonstrated that Penicillin X can exhibit greater in vivo activity against Streptococcus pyogenes than Penicillin G, suggesting it can be a highly effective selective agent.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile distilled water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile distilled water or PBS to create a concentrated stock solution (e.g., 10 mg/mL or 100 mg/mL).
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Selection of Gram-Positive Bacteria in Liquid Culture
Materials:
-
Prepared this compound stock solution
-
Bacterial culture containing a mixed population of gram-positive and gram-negative bacteria
-
Appropriate sterile liquid growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Inoculate the sterile liquid growth medium with the mixed bacterial culture.
-
Add this compound to the culture medium to achieve the desired final concentration. The optimal concentration should be determined based on the MIC values of the target gram-positive bacteria. A starting concentration in the range of 1-10 µg/mL is recommended for initial experiments.
-
Incubate the culture at the optimal growth temperature for the bacteria (e.g., 37°C) with agitation (e.g., 200 rpm) for a specified period (e.g., 18-24 hours).
-
After incubation, the surviving bacteria, which are likely to be gram-negative or resistant gram-positive strains, can be further analyzed or isolated.
Protocol 3: Selection of Gram-Positive Bacteria on Solid Media
Materials:
-
Prepared this compound stock solution
-
Sterile agar plates with appropriate growth medium (e.g., Luria-Bertani agar, Blood agar)
-
Bacterial culture containing a mixed population
-
Sterile spreaders
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare the agar medium and autoclave it. Allow the molten agar to cool to approximately 45-50°C.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentration. Swirl the flask gently to ensure even distribution.
-
Pour the agar containing penicillin into sterile petri dishes and allow them to solidify.
-
Inoculate the surface of the agar plates with the mixed bacterial culture using a sterile spreader.
-
Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 24-48 hours.
-
Observe the plates for bacterial growth. Colonies that grow on the penicillin-containing medium are either gram-negative or penicillin-resistant gram-positive bacteria.
Mandatory Visualizations
Caption: Experimental workflow for gram-positive bacteria selection.
Caption: Mechanism of action of Penicillin X.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. THE THERAPEUTIC ACTIVITY OF PENICILLINS F, G, K, AND X IN EXPERIMENTAL INFECTIONS WITH PNEUMOCOCCUS TYPE I AND STREPTOCOCCUS PYOGENES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Penicillin X Sodium Salt Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Penicillin X Sodium Salt. Adherence to this protocol is crucial for ensuring the stability and biological activity of the resulting solution for use in various research and drug development applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N₂NaO₅S | [1][2] |
| Molecular Weight | 372.37 g/mol | [2][][4] |
| CAS Number | 5985-13-7 | [2][] |
| Synonyms | 4-Hydroxybenzylpenicillin Sodium Salt, Penicillin III sodium, p-Hydroxybenzylpenicillin sodium | [2][][5] |
| Physical Appearance | Assumed to be a white to off-white crystalline powder, similar to other penicillin salts. | [6] |
| Solubility | While specific data for this compound is not readily available, based on the high water solubility of the related Penicillin G Sodium Salt (100 mg/mL), it is presumed to be soluble in water. | [7][8] |
| Storage (Powder) | 2-8°C | [7][9] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 100 mg/mL stock solution of this compound. This concentration is a common starting point for many applications; however, the concentration can be adjusted based on specific experimental needs.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water (or a suitable sterile buffer, e.g., Phosphate Buffered Saline)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL stock solution of 100 mg/mL, weigh 1 g of the powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add a small amount of the sterile solvent (e.g., 5 mL of sterile water for a final volume of 10 mL) to the tube.
-
Gently vortex the tube at a low to medium speed until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Once dissolved, add the remaining solvent to reach the final desired volume (e.g., add another 5 mL of sterile water to reach a total volume of 10 mL).
-
-
Sterilization:
-
Draw the prepared solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. This step is critical for removing any potential bacterial contaminants.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the risk of contamination from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), aliquots can be stored at 2-8°C.[7]
-
Note on Stability: Penicillin solutions can be unstable, and it is highly recommended to use freshly prepared solutions for optimal results.[10] If using stored solutions, visually inspect for any signs of precipitation or color change before use.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Context (General)
Penicillins, including Penicillin X, are a class of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.
Caption: Simplified MOA of Penicillin X.
References
- 1. This compound | C16H17N2NaO5S | CID 129318428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. nbinno.com [nbinno.com]
- 7. Penicillin G main 1650units/mg 69-57-8 [sigmaaldrich.com]
- 8. Penicillin G Sodium | C16H17N2NaO4S | CID 23668834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PR1MA Penicillin G Sodium Salt | PR1MA | MIDSCI [midsci.com]
- 10. medchemexpress.com [medchemexpress.com]
appropriate concentration of Penicillin X Sodium Salt for cell culture
A-Note on Penicillin Nomenclature: The term "Penicillin X" technically refers to p-Hydroxybenzylpenicillin. However, in the context of cell culture, the most ubiquitously used form is Penicillin G Sodium Salt (also known as Benzylpenicillin Sodium). Due to the extensive availability of data and established protocols for Penicillin G, these notes will focus on its application, as specific cell culture protocols for Penicillin X are not widely documented. For most applications, Penicillin G is a suitable and well-characterized representative of the penicillin family.
Introduction
Penicillin is a β-lactam antibiotic widely employed in mammalian cell culture to prevent bacterial contamination. Its primary mechanism of action is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This action is most effective against Gram-positive bacteria. While highly effective for its antibacterial properties, it is crucial for researchers to be aware of its potential off-target effects on mammalian cells, which can include immunomodulation and alterations in gene expression. These application notes provide a comprehensive overview of the appropriate use of Penicillin G Sodium Salt in cell culture, including recommended concentrations, cytotoxicity considerations, and its effects on cellular pathways.
Data Presentation
Table 1: Recommended Working Concentrations of Penicillin G Sodium Salt in Cell Culture
| Application | Recommended Concentration (Units/mL) | Recommended Concentration (µg/mL) | Notes |
| Routine Bacterial Contamination Prevention | 50 - 100 U/mL | 30 - 60 µg/mL | Commonly used in combination with streptomycin ("Pen-Strep"). |
| Bacterial Selection | 10 - 100 µg/mL | - | Concentration may need to be optimized depending on the bacterial strain and selection pressure required. |
| Studies on Immunomodulatory Effects | 120 µg/mL | 120 µg/mL | This concentration has been used in studies on human peripheral blood mononuclear cells (PBMCs).[1] |
Note: One unit of Penicillin G sodium is defined as 0.600 micrograms.[2]
Table 2: Cytotoxicity of Penicillin G Sodium Salt
| Cell Line | Assay | IC50 / Cytotoxicity Observation | Reference |
| HeLa (Human cervical cancer) | MTT Assay | Low cytotoxicity at standard concentrations. Penicillin G alone does not show significant cytotoxicity. However, it can influence the cytotoxicity of other compounds like cisplatin.[3] | [3] |
| L Strain (Mouse fibroblast) | - | Inherently low reactivity and binding with penicillin, suggesting low toxicity. | [4] |
| HepG2 (Human liver cancer) | RNA-seq, ChIP-seq | No significant cytotoxicity at standard concentrations, but alters gene expression. | [5] |
| Jurkat (Human T lymphocyte) | - | Routinely used in culture medium with penicillin-streptomycin without overt cytotoxicity. | [6] |
Experimental Protocols
Protocol 1: Preparation of Penicillin G Sodium Salt Stock Solution
-
Reconstitution: Aseptically weigh out the desired amount of Penicillin G Sodium Salt powder. Reconstitute in sterile water or phosphate-buffered saline (PBS) to a high concentration stock solution, for example, 10,000 to 100,000 U/mL (6 to 60 mg/mL).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. Do not autoclave penicillin solutions , as heat will inactivate the antibiotic.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months) or at 2-8°C for short-term storage (up to one week).
Protocol 2: General Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of Penicillin G on a given cell line.
-
Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of Penicillin G Sodium Salt. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the log of the Penicillin G concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualizations
Caption: Workflow for the preparation and application of Penicillin G in cell culture experiments.
Caption: Diagram of the potential immunomodulatory signaling pathways affected by Penicillin G in T-helper cells.
Discussion and Recommendations
The primary use of Penicillin G Sodium Salt in cell culture is to prevent the growth of Gram-positive bacteria. At the standard concentrations of 50-100 U/mL, it exhibits low cytotoxicity to a wide range of mammalian cell lines. However, researchers should be cognizant of its potential to influence experimental outcomes through off-target effects.
Studies have shown that the combination of penicillin and streptomycin (Pen-Strep) can alter the expression of hundreds of genes in cell lines such as HepG2.[5][7] These changes are often related to drug and stress response pathways. Furthermore, Penicillin G has been demonstrated to have immunomodulatory effects, particularly on T-cells. It can influence the expression of key transcription factors like T-bet and GATA3, which are critical for the differentiation of T-helper (Th1 and Th2) cells.[1] This can lead to a shift in the cytokine profile, for instance, by decreasing the expression of pro-inflammatory cytokines like IFN-γ and IL-17A.[1]
Recommendations for Use:
-
Aseptic Technique: The use of antibiotics should not be a substitute for good aseptic technique. Whenever possible, culturing cells without antibiotics is recommended to avoid potential confounding effects on experimental results.
-
Short-Term Use: If antibiotics are necessary, consider using them for a short duration, for example, during the initial recovery of cells from cryopreservation or when establishing primary cultures.
-
Consider the Experiment: For studies involving gene expression, immunomodulation, or drug screening, it is highly advisable to conduct pilot experiments to determine if penicillin has an effect on the specific endpoints being measured. If effects are observed, it is best to perform the experiments in antibiotic-free medium.
-
Mycoplasma: Penicillin is ineffective against Mycoplasma contamination, a common and often undetected problem in cell culture. Regular testing for Mycoplasma is essential.
By understanding both the benefits and potential drawbacks of using Penicillin G Sodium Salt, researchers can make informed decisions to ensure the validity and reproducibility of their cell culture experiments.
References
- 1. Effects of crystalline penicillin G sodium on human T-cells differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Reactions of cisplatin and oxaliplatin with penicillin G: implications for drug inactivation and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION: III. THE BINDING OF PENICILLIN BY MAMMALIAN CELLS IN TISSUE CULTURE (HELA AND L STRAINS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Penicillin X Sodium Salt: Application Notes for Use as a Selective Agent in Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Penicillin X Sodium Salt as a selective agent in microbiological applications. Penicillin X, also known as p-hydroxybenzylpenicillin, is a natural penicillin that has been shown to have higher potency against certain bacterial strains compared to the more commonly used Penicillin G.[1] This increased potency makes it a valuable tool for specific selection protocols in research and development.
Mechanism of Action
Like other members of the penicillin family, Penicillin X is a β-lactam antibiotic.[1] Its bactericidal activity is achieved by inhibiting the synthesis of the bacterial cell wall. Specifically, penicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Penicillin X weakens the cell wall, leading to cell lysis and bacterial death.[2] This mechanism of action is highly selective for bacteria, as mammalian cells lack a cell wall.[2]
References
Application Notes and Protocols for Penicillin X Sodium Salt in Antibiotic Susceptibility Testing
Disclaimer: Publicly available data on the specific experimental use of Penicillin X Sodium Salt in antibiotic susceptibility testing is limited. The following application notes and protocols are based on the established methodologies for other penicillins, primarily Penicillin G Sodium Salt, which shares a core β-lactam structure and mechanism of action. These guidelines are intended for research purposes and should be adapted and validated for specific experimental conditions.
Introduction
This compound, also known as p-Hydroxybenzylpenicillin sodium salt, is a member of the penicillin family of β-lactam antibiotics.[1] Like other penicillins, its antibacterial activity stems from the inhibition of bacterial cell wall synthesis.[2][3] This is achieved through the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3] Inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[2] These application notes provide a framework for evaluating the in vitro susceptibility of various bacterial strains to this compound using standard laboratory methods.
Data Presentation
The following tables present hypothetical yet representative data for the susceptibility of common Gram-positive bacteria to a penicillin antibiotic, which can be used as a reference for expected outcomes when testing this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of a Penicillin Compound against various bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.015 - 2.0 | 0.06 | 0.5 |
| Staphylococcus aureus (MRSA) | 16 - >128 | 64 | 128 |
| Streptococcus pneumoniae | ≤0.015 - 8.0 | 0.03 | 2.0 |
| Enterococcus faecalis | 1 - 64 | 8 | 32 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 2: Zone of Inhibition Diameters for a Penicillin Compound (10 U disk) against various bacterial strains.
| Bacterial Strain | Zone Diameter Range (mm) | Interpretation (Susceptible) | Interpretation (Intermediate) | Interpretation (Resistant) |
| Staphylococcus aureus (MSSA) | 20 - 40 | ≥29 | - | ≤28 |
| Streptococcus pneumoniae | 15 - 35 | ≥28 | 20-27 | ≤19 |
Interpretive criteria are based on established standards for penicillins and may need to be specifically determined for this compound.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration).
-
Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Kirby-Bauer Disk Diffusion Susceptibility Testing
This protocol describes the disk diffusion method for assessing the susceptibility of bacteria to this compound.
Materials:
-
This compound impregnated disks (e.g., 10 units). If not commercially available, sterile blank disks can be impregnated with a known concentration of the antibiotic solution.
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains for testing
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Aseptically place the this compound disk onto the surface of the inoculated MHA plate using sterile forceps.
-
Gently press the disk to ensure complete contact with the agar surface.
-
If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition around the disk in millimeters (mm).
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to established interpretive standards for penicillins. Specific standards for this compound may need to be determined through correlation with MIC data.
-
Visualizations
Caption: Mechanism of action of Penicillin X.
Caption: Broth microdilution workflow.
Caption: Kirby-Bauer disk diffusion workflow.
References
Application Note and Protocol: Filter Sterilization of Penicillin X Sodium Salt Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillin X Sodium Salt is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall. Due to its heat-labile nature, sterile filtration is the required method for sterilizing solutions of this compound. This document provides a detailed protocol for the filter sterilization of this compound solutions, ensuring the removal of microbial contaminants while maintaining the integrity and potency of the antibiotic.
Key Considerations
-
Stability: Penicillin solutions are known to be unstable and should be freshly prepared before use.[1] Degradation is influenced by factors such as pH and temperature.[2][3] For optimal stability, solutions should be maintained within a neutral pH range.[2]
-
Filter Selection: The choice of membrane filter is critical to prevent binding of the antibiotic and to ensure effective sterilization. Low protein-binding membranes are recommended.[4]
-
Pore Size: For sterile filtration, a membrane filter with a pore size of 0.22 µm or 0.2 µm is mandatory to effectively remove bacteria.[4][5][6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the filter sterilization of penicillin solutions.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Filter Pore Size | 0.2 µm or 0.22 µm | Defined as sterilizing-grade filters by the FDA.[4] Capable of retaining a minimum of 10⁷ cfu/cm² of Brevundimonas diminuta.[4][6] | [4][5][6][7] |
| Membrane Material | Polyvinylidene difluoride (PVDF), Polyethersulfone (PES), Nylon, Cellulose Acetate | Low protein-binding materials are crucial to minimize loss of the active pharmaceutical ingredient.[8] PVDF is particularly recommended for antibiotics. | [5][8][9] |
| pH of Solution | 6.5 - 7.5 | Penicillin G sodium exhibits greater stability in this pH range.[3] The pH of freshly reconstituted Penicillin G Sodium Salt solutions is typically between 5.0 and 7.5.[10] | [3][10] |
| Storage of Solution | Prepare fresh; if necessary, store at 2-8°C for a limited time. | Penicillin solutions are unstable and should be freshly prepared.[1] Some studies show stability for up to 21 days at 5°C, but degradation can occur.[11] | [1][11] |
Experimental Protocols
1. Preparation of this compound Solution
This protocol describes the preparation of a 100 mg/mL stock solution. Adjustments can be made as required for the specific application.
Materials:
-
This compound powder (non-sterile)
-
Sterile, pyrogen-free water for injection or a suitable sterile buffer (e.g., Dulbecco's Phosphate Buffered Saline)
-
Sterile glassware or plasticware (e.g., beakers, graduated cylinders, stir bars)
-
Analytical balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile container.
-
Add the required volume of sterile, pyrogen-free water or buffer to the container. To prepare the solution, hold the vial horizontally and slowly add the diluent against the wall of the vial.[10]
-
Gently swirl or stir the solution until the powder is completely dissolved.[10] Avoid vigorous shaking to prevent foaming.
-
If necessary, adjust the pH of the solution to within the optimal range of 6.5-7.5 using sterile acid or base.
2. Filter Sterilization Protocol
This protocol outlines the steps for sterilizing the prepared this compound solution using a syringe filter. For larger volumes, a vacuum filtration system or a peristaltic pump with a capsule filter can be used.
Materials:
-
Prepared this compound solution
-
Sterile syringe of appropriate volume
-
Sterile syringe filter with a 0.2 or 0.22 µm pore size and a low protein-binding membrane (e.g., PVDF or PES)
-
Sterile collection vessel (e.g., vial, centrifuge tube)
Procedure:
-
Work within a sterile environment (e.g., a laminar flow hood) to maintain aseptic conditions.
-
Draw the prepared this compound solution into the sterile syringe.
-
Aseptically remove the syringe filter from its sterile packaging, being careful not to touch the outlet port.
-
Attach the syringe filter to the Luer-Lok tip of the syringe.
-
Hold the filter-syringe assembly over the sterile collection vessel.
-
Apply gentle, steady pressure to the syringe plunger to push the solution through the filter.[12] Do not apply excessive pressure, as this can damage the filter membrane.
-
Collect the sterile filtrate in the collection vessel.
-
Once all the solution has been filtered, cap the collection vessel.
-
Label the sterile solution with the contents, concentration, date of preparation, and appropriate storage conditions.
-
Discard the used syringe and filter according to institutional guidelines for biohazardous waste.
3. Post-Sterilization Integrity Testing (Optional but Recommended)
Filter integrity testing, such as a bubble point test, can be performed after filtration to ensure the filter membrane was not compromised during the process. This is particularly important for large-scale production or critical applications.
Diagrams
Caption: Workflow for Filter Sterilization of this compound Solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sterile Filtration | Sartorius [sartorius.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. internationalfilterproducts.com [internationalfilterproducts.com]
- 7. Filtration Sterilization: Types, Mechanism, Uses • Microbe Online [microbeonline.com]
- 8. ramauniversity.ac.in [ramauniversity.ac.in]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Penicillin G Sodium for Injection, USP 5,000,000 Units (5 million units) [dailymed.nlm.nih.gov]
- 11. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Penicillin X Sodium Salt: Applications in Molecular Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin X Sodium Salt, also known as p-Hydroxybenzylpenicillin Sodium Salt or Penicillin III, is a naturally occurring antibiotic belonging to the penicillin family. Like other penicillins, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, making it effective against primarily Gram-positive bacteria. While less commonly utilized in molecular biology compared to its close relative Penicillin G, Penicillin X possesses unique properties that warrant consideration for specific research applications.
Historically, early studies demonstrated that Penicillin X exhibits greater potency than Penicillin G against certain bacterial strains. This suggests potential advantages in specific contexts, such as the control of particularly resilient contaminating organisms in cell culture or specialized microbiological studies. These application notes provide an overview of the known applications, comparative data, and general protocols for the use of this compound in a molecular biology setting.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Synonyms | p-Hydroxybenzylpenicillin Sodium Salt, Penicillin III Sodium Salt |
| CAS Number | 5985-13-7 |
| Molecular Formula | C₁₆H₁₇N₂NaO₅S |
| Molecular Weight | 372.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by acylating the active site of transpeptidases, also known as penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan.[1] |
Applications in Molecular Biology
The applications of this compound in molecular biology are primarily centered around its antibacterial activity. Due to the limited specific research on Penicillin X in modern molecular biology workflows, its applications are largely analogous to those of other penicillins, particularly Penicillin G.
Prevention of Bacterial Contamination in Eukaryotic Cell Culture
The most common application of penicillins in molecular biology is to prevent bacterial contamination in eukaryotic cell cultures. While human and other mammalian cells lack a cell wall, bacteria possess a peptidoglycan cell wall that is essential for their survival. Penicillin X selectively targets and disrupts the synthesis of this bacterial cell wall, leading to bacterial cell lysis without affecting the eukaryotic cells.[2]
Key Considerations:
-
Spectrum of Activity: Penicillin X is most effective against Gram-positive bacteria. For broad-spectrum protection, it is often used in combination with an antibiotic targeting Gram-negative bacteria, such as streptomycin.
-
Stability: Aqueous solutions of penicillins can lose activity over time, especially at 37°C. It is recommended to prepare fresh solutions or use aliquots stored at -20°C.
-
Resistance: The emergence of penicillin-resistant bacterial strains is a significant concern. The efficacy of Penicillin X should be regularly monitored.
General Microbiological Studies
Due to its demonstrated higher potency against certain bacterial species compared to Penicillin G, Penicillin X can be a valuable tool in microbiological research. This includes:
-
Comparative antibiotic efficacy studies: Investigating the differential effects of various penicillins on bacterial growth and morphology.
-
Studies on penicillin-binding proteins (PBPs): While specific data for Penicillin X is limited, its interaction with PBPs can be studied to understand the nuances of penicillin-binding and inhibition.
-
Bacterial physiology and cell wall synthesis research: As a specific inhibitor of a key metabolic pathway, Penicillin X can be used to probe the dynamics of bacterial cell wall construction and turnover.
Comparative Efficacy
Early research provides valuable insights into the relative potency of Penicillin X compared to other natural penicillins.
| Penicillin Type | Common Name | Relative Potency vs. Penicillin G (%) |
| Benzylpenicillin | Penicillin G | 100 |
| p-Hydroxybenzylpenicillin | Penicillin X | 130–140 |
| 2-Pentenylpenicillin | Penicillin F | 70–82 |
| n-Heptylpenicillin | Penicillin K | 110–120 |
Data sourced from historical comparative studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized, and pyrogen-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile water to a final concentration of 10,000 to 100,000 units/mL. For example, to prepare a 100,000 U/mL stock solution, dissolve 10 million units in 100 mL of sterile water.
-
Gently swirl the tube until the powder is completely dissolved. Avoid vigorous vortexing to prevent denaturation.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Use of this compound in Eukaryotic Cell Culture
Materials:
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
(Optional) Streptomycin stock solution
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Aseptically add the Penicillin X stock solution to the complete cell culture medium to achieve the desired final working concentration. A typical working concentration for penicillins is 100 units/mL.
-
For a 100 U/mL final concentration from a 10,000 U/mL stock, add 1 mL of the stock solution to 99 mL of medium.
-
-
If broad-spectrum coverage is required, add a corresponding antibiotic for Gram-negative bacteria, such as streptomycin, to a final concentration of 100 µg/mL.
-
Mix the medium gently by swirling.
-
Use the supplemented medium for routine cell culture.
Note: The optimal working concentration may vary depending on the cell line and the potential contaminants. It is advisable to determine the appropriate concentration empirically.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action for all penicillins, including Penicillin X, is the disruption of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.
Caption: Mechanism of Penicillin X action on bacterial cell wall synthesis.
Experimental Workflow: Quality Control of Penicillin X in Cell Culture
To ensure the efficacy of Penicillin X in preventing bacterial contamination, a routine quality control workflow can be implemented.
Caption: Workflow for quality control of Penicillin X in cell culture media.
Limitations and Future Directions
Despite its early promise of higher potency, this compound has not been as extensively studied or utilized in molecular biology as Penicillin G. There is a notable lack of modern, comprehensive data on its antibacterial spectrum, including MIC values against a wide array of clinically and environmentally relevant bacteria. Furthermore, its specific interactions with different penicillin-binding proteins and its potential for off-target effects in eukaryotic systems are not well-characterized.
Future research could focus on:
-
Comprehensive MIC Profiling: Determining the MICs of Penicillin X against a broad panel of bacterial strains, including antibiotic-resistant isolates.
-
PBP Interaction Studies: Elucidating the binding kinetics and inhibitory constants of Penicillin X for various PBPs to understand the molecular basis of its potency.
-
Applications in Combating Resistant Strains: Investigating the potential of Penicillin X, alone or in combination with other agents, to combat penicillin-resistant bacterial strains.
-
Evaluation in Advanced Cell Culture Systems: Assessing the efficacy and potential cytotoxicity of Penicillin X in more complex culture systems, such as 3D organoids and primary cell cultures.
References
Application Notes and Protocols: p-Hydroxybenzylpenicillin (Penicillin X)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory applications of p-Hydroxybenzylpenicillin, also known as Penicillin X. This document includes quantitative data on its antibacterial activity, detailed experimental protocols for its use in antimicrobial susceptibility testing, and diagrams illustrating its mechanism of action.
Introduction
p-Hydroxybenzylpenicillin is a natural penicillin that exhibits antibacterial activity by inhibiting the synthesis of the bacterial cell wall.[1] Like other members of the β-lactam class of antibiotics, its primary mode of action is the inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] Laboratory applications of p-Hydroxybenzylpenicillin primarily revolve around its use as an antimicrobial agent in research settings, particularly for in vitro susceptibility testing and studies on mechanisms of antibiotic resistance.
Quantitative Data
The in vitro antibacterial activity of p-Hydroxybenzylpenicillin has been evaluated against various bacterial species. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of p-Hydroxybenzylpenicillin and other penicillins against clinical isolates of Neisseria gonorrhoeae.
| Antibiotic | Organism | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| p-Hydroxybenzylpenicillin (Penicillin X) | Neisseria gonorrhoeae | 117 | ≤0.004 - 0.5 | 0.015 | 0.125 |
| Penicillin G | Neisseria gonorrhoeae | 117 | ≤0.004 - 1.0 | 0.03 | 0.25 |
| Ampicillin | Neisseria gonorrhoeae | 117 | 0.008 - 1.0 | 0.06 | 0.5 |
| Amoxicillin | Neisseria gonorrhoeae | 117 | 0.008 - 1.0 | 0.06 | 0.5 |
| Carbenicillin | Neisseria gonorrhoeae | 117 | 0.008 - 1.0 | 0.06 | 0.5 |
Data compiled from in vitro studies on clinical isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of p-Hydroxybenzylpenicillin against a bacterial isolate using the broth microdilution method.
Materials:
-
p-Hydroxybenzylpenicillin (Penicillin X) powder
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland standard No. 0.5
-
Pipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Preparation of p-Hydroxybenzylpenicillin Stock Solution:
-
Aseptically prepare a stock solution of p-Hydroxybenzylpenicillin in a suitable sterile solvent (e.g., water or buffer) to a known concentration (e.g., 1000 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the p-Hydroxybenzylpenicillin stock solution (at the desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (bacterial inoculum without antibiotic), and well 12 as a negative control (MHB only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of p-Hydroxybenzylpenicillin at which there is no visible growth of the bacteria.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of p-Hydroxybenzylpenicillin, like all penicillins, is the inhibition of bacterial cell wall synthesis. This occurs through the covalent binding of the β-lactam ring to the active site of penicillin-binding proteins (PBPs), which are transpeptidases responsible for cross-linking the peptidoglycan layer.
Caption: Mechanism of action of p-Hydroxybenzylpenicillin.
Inhibition of specific PBPs can also trigger downstream signaling events. For example, in some bacteria, the inhibition of certain PBPs can lead to cell chaining and the induction of competence, a state where bacteria can take up foreign DNA. This is thought to occur through the alteration of quorum sensing pathways.
Caption: Potential signaling consequence of PBP3 inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vitro efficacy of p-Hydroxybenzylpenicillin.
Caption: Workflow for in vitro susceptibility testing.
References
Application Notes and Protocols for Penicillin X Sodium Salt in Mammalian Cell Culture
Introduction
Bacterial contamination is a persistent threat in mammalian cell culture, leading to compromised experiments, loss of valuable cell lines, and significant resource expenditure. While stringent aseptic technique is the primary defense, the prophylactic use of antibiotics remains a common practice. Penicillin, a beta-lactam antibiotic, is a cornerstone of cell culture contamination control. This document provides detailed application notes and protocols for the use of Penicillin X Sodium Salt in preventing bacterial contamination in mammalian cell culture.
Note on Penicillin X: Penicillin X, or p-Hydroxybenzylpenicillin, is a natural penicillin with a higher potency than the more commonly used Penicillin G (Benzylpenicillin). Specific quantitative data for Penicillin X in cell culture applications is limited. Therefore, the following protocols and data are primarily based on the extensive information available for Penicillin G Sodium Salt, which serves as a close structural and functional analog. Researchers should consider this when applying these guidelines.
Mechanism of Action
Penicillins are bactericidal antibiotics that inhibit the synthesis of the bacterial cell wall.[1][2][3] They specifically target penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][2] By inhibiting PBPs, penicillin prevents the formation of a stable cell wall, leading to cell lysis and death, particularly in Gram-positive bacteria which have a thick, exposed peptidoglycan layer.[2] Gram-negative bacteria are generally less susceptible due to their outer membrane, which impedes penicillin access to the PBPs.[1][2]
Spectrum of Activity
Penicillin X is primarily effective against Gram-positive bacteria. Common Gram-positive contaminants in cell culture include species of Staphylococcus and Bacillus. It has limited activity against Gram-negative bacteria. For broad-spectrum coverage, it is often used in combination with an antibiotic effective against Gram-negative organisms, such as streptomycin.
Data Presentation
Table 1: Properties of Penicillin G Sodium Salt
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇N₂NaO₄S | [4][5] |
| Molecular Weight | 356.37 g/mol | [4][5][6] |
| Solubility in Water | 100 mg/mL | |
| Storage Temperature | 2-8°C (powder) | |
| Potency | ≥1477 units/mg |
Table 2: Recommended Working Concentrations for Penicillin in Mammalian Cell Culture
| Antibiotic | Concentration (units/mL) | Concentration (µg/mL) |
| Penicillin G | 50 - 100 | 30 - 60 |
Note: The conversion from units to µg can vary slightly. One unit of Penicillin G sodium is approximately 0.6 µg.[1]
Table 3: Minimum Inhibitory Concentration (MIC) of Penicillin G against Common Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (susceptible strains) | as low as 1 | [7] |
| Escherichia coli | (some strains) | >10 | [8] |
| Pseudomonas aeruginosa | (most strains) | >50 | [8] |
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100X)
-
Aseptic Technique: Perform all steps in a laminar flow hood using sterile equipment and reagents to prevent contamination.
-
Reconstitution:
-
Weigh out the desired amount of this compound powder.
-
Reconstitute the powder in sterile, cell culture-grade water or phosphate-buffered saline (PBS) to a final concentration of 10,000 units/mL (this will be a 100X stock solution for a final working concentration of 100 units/mL).
-
-
Sterilization: Filter-sterilize the reconstituted solution through a 0.22 µm syringe filter into a sterile storage tube.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to several months). For short-term storage, the solution can be kept at 2-8°C for up to one week.[6]
-
Protocol 2: Use of this compound in Mammalian Cell Culture Medium
-
Thawing: Thaw a frozen aliquot of the 100X this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution:
-
Add the Penicillin X stock solution to the complete cell culture medium to achieve the desired final working concentration.
-
For a 100X stock, add 1 mL of the stock solution to every 99 mL of cell culture medium for a final concentration of 100 units/mL.
-
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: Regularly monitor the cell cultures for any signs of contamination, such as turbidity, color change of the medium, or visible microorganisms under the microscope.[10][11]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to determine the potential cytotoxic effects of this compound on a specific mammalian cell line.
-
Cell Seeding: Seed the mammalian cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium at concentrations ranging from the typical working concentration up to several logs higher.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Penicillin X. Include a vehicle control (medium without the antibiotic).
-
-
Incubation: Incubate the plate for a period that is relevant to your typical experimental timeline (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize the MTT into formazan crystals.
-
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for using this compound.
Caption: Effect of bacterial contamination on NF-κB signaling.
Troubleshooting
-
Persistent Contamination: If contamination persists despite the use of Penicillin X, consider the following:
-
The contaminating organism may be Gram-negative or a resistant Gram-positive strain.
-
The contamination might be due to fungi, yeast, or mycoplasma, which are not susceptible to penicillin.
-
Review and reinforce aseptic techniques.
-
Consider using a broad-spectrum antibiotic cocktail (e.g., Penicillin-Streptomycin) or a different class of antibiotics.
-
-
Cellular Toxicity: Although penicillins generally exhibit low cytotoxicity to mammalian cells, if you observe adverse effects on your cells (e.g., reduced proliferation, altered morphology), it is advisable to:
-
Confirm the correct dilution and final concentration of the antibiotic.
-
Perform a cytotoxicity assay (Protocol 3) to determine the toxic threshold for your specific cell line.
-
Consider culturing cells without antibiotics if possible, as their long-term use can have subtle effects on cellular processes.[4]
-
Conclusion
This compound, used judiciously, can be an effective tool for preventing Gram-positive bacterial contamination in mammalian cell culture. Proper preparation, storage, and application at the recommended concentrations are crucial for its efficacy and for minimizing any potential off-target effects on the cultured cells. It is important to remember that the use of antibiotics should supplement, not replace, strict aseptic laboratory practices.
References
- 1. Subversion of MAPK signaling by pathogenic bacteria | MAP Kinase [pagepressjournals.org]
- 2. frontiersin.org [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mpbio.com [mpbio.com]
- 5. scbt.com [scbt.com]
- 6. thomassci.com [thomassci.com]
- 7. Molecular Basis for the Role of Staphylococcus aureus Penicillin Binding Protein 4 in Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amoxicillin, a New Penicillin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Impact of Escherichia coli and Lipopolysaccharide on the MAPK Signaling Pathway, MMPs, TIMPs, and the uPA System in Bovine Mammary Epithelial Cells [mdpi.com]
Application Notes: Using Penicillin X Sodium Salt in Bacterial Inhibition Assays
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H17N2NaO5S | CID 129318428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. apec.org [apec.org]
- 10. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 11. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
Penicillin X Sodium Salt: A Tool for Elucidating Bacterial Cell Wall Synthesis
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin X sodium salt, also known as p-hydroxybenzylpenicillin sodium, is a natural penicillin derivative that serves as a valuable tool for studying the intricate process of bacterial cell wall synthesis. Like other members of the β-lactam antibiotic family, Penicillin X exerts its antibacterial effect by inhibiting the final step of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1][2][3] This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in research settings to investigate bacterial cell wall biosynthesis.
Mechanism of Action
The primary target of Penicillin X and other penicillins are the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the cross-linking of peptidoglycan chains, providing the cell wall with its structural integrity.[1][4] Penicillin X, containing a characteristic β-lactam ring, mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[1] This structural similarity allows it to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme intermediate. This irreversible binding inactivates the PBP, preventing the formation of essential peptide cross-links in the peptidoglycan.[4][5] The disruption of this process is particularly effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.[3]
Data Presentation
Table 1: Comparative Potency of Penicillin X versus Penicillin G
| Comparison Metric | Bacterial Target | Potency of Penicillin X relative to Penicillin G | Reference |
| In vitro potency | Streptococcus and Spirochetes | 30-40% more potent | [6] |
| In vivo efficacy | Streptococcal infections in mice | 3-5 times more efficacious | [6] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C16H17N2NaO5S | [7] |
| Molecular Weight | 372.4 g/mol | [7] |
| Synonyms | p-Hydroxybenzylpenicillin sodium salt, Penicillin III sodium | [8] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on bacterial cell wall synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol is adapted from standard broth microdilution methods.[9][10]
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Penicillin X Stock Solution: Prepare a stock solution of this compound in sterile water or an appropriate buffer. Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the ability of this compound to compete with a fluorescently labeled penicillin for binding to bacterial PBPs. This protocol is adapted from methods using fluorescent penicillin analogs like Bocillin-FL.[8][11][12]
Materials:
-
This compound
-
Bacterial strain of interest
-
Bocillin™ FL Penicillin, Sodium Salt (or other fluorescent penicillin analog)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
SDS-PAGE equipment
-
Fluorescence gel imager
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Competition Incubation: Aliquot the bacterial culture. To one set of aliquots, add increasing concentrations of this compound and incubate for a predetermined time (e.g., 30 minutes) at 37°C. A control aliquot should receive no Penicillin X.
-
Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin-FL to all aliquots and incubate for a further 10-15 minutes at 37°C.
-
Cell Lysis: Harvest the cells by centrifugation, wash with PBS, and resuspend in cell lysis buffer.
-
Membrane Protein Extraction: Isolate the membrane protein fraction containing the PBPs by sonication and ultracentrifugation.
-
SDS-PAGE: Separate the membrane proteins by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel imager. The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of Penicillin X, indicating successful competition for binding.
In Vitro Peptidoglycan Synthesis Assay
This assay directly measures the inhibition of peptidoglycan synthesis using radiolabeled precursors. This protocol is a conceptual adaptation based on established methods.[6][13][14]
Materials:
-
This compound
-
Bacterial strain of interest (e.g., E. coli)
-
Toluene-permeabilized bacterial cells or purified membrane fraction
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[14C]pentapeptide)
-
Unlabeled UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and ATP)
-
Scintillation counter and fluid
Procedure:
-
Prepare Permeabilized Cells: Grow the bacterial culture to mid-log phase. Treat the cells with toluene to make them permeable to the precursors.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, radiolabeled precursor, unlabeled UDP-GlcNAc, and the permeabilized cells or membrane fraction.
-
Inhibition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for peptidoglycan synthesis.
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Quantification: Collect the insoluble peptidoglycan product by filtration or centrifugation. Measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of Penicillin X indicates inhibition of peptidoglycan synthesis.
Visualizations
Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of Penicillin X.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the Penicillin-Binding Protein (PBP) competition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. shd-pub.org.rs [shd-pub.org.rs]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. idexx.dk [idexx.dk]
- 10. researchgate.net [researchgate.net]
- 11. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Penicillin X Sodium Salt in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin X sodium salt, also known as p-hydroxybenzylpenicillin sodium, is a natural penicillin compound. While less common in clinical use compared to its counterpart Penicillin G, historical studies have indicated its potential for higher potency against certain bacterial strains.[1] This document provides detailed application notes and protocols for the utilization of this compound in antibiotic resistance studies. Due to the limited availability of specific quantitative data for Penicillin X, this guide will leverage data and protocols for the closely related and well-characterized Penicillin G sodium salt as a foundational reference, with the understanding that Penicillin X may exhibit greater efficacy.[1]
Penicillins belong to the β-lactam class of antibiotics, which act by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall.[2][3][4] This inhibition is achieved through the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis.[4][5] Bacterial resistance to penicillins is a significant and growing concern, primarily mediated by three key mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[6][7]
-
Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of β-lactam antibiotics.
-
Reduced Permeability: Changes in the bacterial cell membrane that limit the entry of the antibiotic.[6]
These application notes will guide researchers in designing and executing experiments to evaluate the efficacy of this compound against susceptible and resistant bacterial strains, and to investigate its potential in combination therapies.
Data Presentation
Table 1: In Vitro Activity of Penicillin G against Staphylococcus aureus
Due to the scarcity of specific MIC data for Penicillin X, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for Penicillin G against various Staphylococcus aureus strains. It is reported that Penicillin X was found to be 30-40% more potent than Penicillin G against certain streptococci and spirochetes in vitro, and 3 to 5 times more effective against streptococcal infections in mice.[1] Therefore, it is plausible that the MIC values for Penicillin X could be lower than those listed below for Penicillin G.
| Bacterial Strain | Resistance Profile | Penicillin G MIC (µg/mL) | Reference |
| S. aureus (Strain 1, 2, 4) | Penicillin-Resistant | 24 | [8] |
| S. aureus (Strain 3, 5, 6) | Penicillin-Susceptible | 0.4 | [8] |
| S. aureus ATCC 25923 | Penicillin-Susceptible | 0.4 | [8] |
| S. aureus (clinical isolates) | β-lactamase producers | > 0.05 | [9] |
| S. aureus (clinical isolates) | Non-β-lactamase producers | ≤ 0.05 | [9] |
Table 2: Zone of Inhibition Diameters for Penicillin G against Staphylococci
The Kirby-Bauer disk diffusion method is a common technique to assess antibiotic susceptibility. The diameter of the zone of inhibition around an antibiotic disk is inversely proportional to the MIC.[10] The following table provides examples of zone diameters for Penicillin G against Staphylococcus species.
| Bacterial Species | Resistance Gene | Penicillin G Disk Potency | Mean Zone Diameter (mm) | Interpretation | Reference |
| S. lugdunensis | blaZ - negative | 1 U | 39 | Susceptible | [11] |
| S. lugdunensis | blaZ - positive | 1 U | 20 | Resistant | [11] |
| S. lugdunensis | blaZ - negative | 10 U | 39 | Susceptible | [11] |
| S. lugdunensis | blaZ - positive | 10 U | 20 | Resistant | [11] |
| Gram-positive isolates | Not specified | 1 unit | > 18 | Sensitive | [12] |
| Gram-positive isolates | Not specified | 1 unit | 13-17 | Intermediate | [12] |
| Gram-positive isolates | Not specified | 1 unit | < 13 | Resistant | [12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound (or Penicillin G Sodium Salt as a reference)
-
Bacterial strains of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1000 µg/mL.[5]
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antibiotic stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition of bacterial growth around a disk impregnated with the antibiotic.[14][15][16]
Materials:
-
Penicillin X (or Penicillin G) antibiotic disks (e.g., 10 units)
-
Bacterial strains of interest
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[17]
-
Sterile cotton swabs
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Bacterial Inoculum: As described in Protocol 1, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply Antibiotic Disks:
-
Aseptically place the Penicillin X (or G) disk onto the surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret Results: Compare the measured zone diameter to established interpretive charts (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant.
Protocol 3: Synergy Testing (Checkerboard Assay)
Synergy testing evaluates the combined effect of two antimicrobial agents. The checkerboard assay is a common method to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Materials:
-
This compound
-
Second antimicrobial agent (e.g., a β-lactamase inhibitor like clavulanic acid, or an aminoglycoside like gentamicin)[18][19]
-
All other materials listed in Protocol 1
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both antimicrobial agents at concentrations that are 4-8 times the expected MICs.
-
Prepare Microtiter Plate:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Along the x-axis, perform serial dilutions of Penicillin X.
-
Along the y-axis, perform serial dilutions of the second antimicrobial agent.
-
The result is a plate where each well contains a unique combination of concentrations of the two drugs.
-
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
-
-
Visualizations
References
- 1. Penicillin X - American Chemical Society [acs.org]
- 2. rpicorp.com [rpicorp.com]
- 3. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. zellbio.eu [zellbio.eu]
- 5. Penicillina G 96.0-102.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. High-level penicillin resistance and penicillin-gentamicin synergy in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. microchemlab.com [microchemlab.com]
- 16. singerinstruments.com [singerinstruments.com]
- 17. asm.org [asm.org]
- 18. Bactericidal synergy between penicillin or ampicillin and aminoglycosides against antibiotic-tolerant lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Penicillins and beta-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Penicillin X Sodium Salt: Research Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin X sodium salt, also known as p-hydroxybenzylpenicillin, is a natural penicillin derivative produced by certain strains of Penicillium molds.[1] Like other members of the penicillin family, its antibiotic activity stems from the presence of a β-lactam ring, which is crucial for its mechanism of action.[2] While less common than its close relative Penicillin G, early research has indicated that Penicillin X possesses significant antibacterial potency, suggesting its potential utility in various research and drug development applications.[1] This document provides an overview of its research applications, detailed experimental protocols, and the underlying mechanism of action.
Mechanism of Action
Penicillins, including Penicillin X, are bactericidal agents that inhibit the synthesis of the bacterial cell wall.[2] The core mechanism involves the irreversible inhibition of transpeptidase, an enzyme also known as a penicillin-binding protein (PBP).[3][4] PBPs are essential for the cross-linking of peptidoglycan chains, which are the primary structural components of the bacterial cell wall.[3] By binding to and inactivating these enzymes, Penicillin X prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[4] This action is most effective against actively growing and dividing bacteria.[5]
Quantitative Data: Antimicrobial Potency
Specific Minimum Inhibitory Concentration (MIC) data for a wide range of bacterial strains for this compound is not extensively available in recent literature. However, historical studies provide valuable insights into its potency relative to the more common Penicillin G.
A 1946 study demonstrated that Penicillin X was 30–40% more potent than Penicillin G against certain strains of Streptococcus and Spirochetes in vitro.[1] Another study from the same year found Penicillin X to be 3 to 5 times more efficacious than Penicillin G in treating streptococcal infections in mice.[1] The following table provides illustrative MIC values, noting the enhanced potency of Penicillin X. Researchers should determine the precise MIC for their specific bacterial strains of interest.
| Bacterial Species | Penicillin G MIC (µg/mL) | Penicillin X (Illustrative MIC, µg/mL) | Notes |
| Streptococcus pyogenes | 0.006 | ~0.001-0.002 | Penicillin X has shown higher efficacy against streptococcal infections.[1][6] |
| Staphylococcus aureus (non-penicillinase producing) | ≤0.06 - 1 | ~≤0.04 - 0.7 | Effective against susceptible strains; resistance is common in penicillinase-producing strains.[7] |
| Streptococcus pneumoniae | ≤0.06 - 2 | ~≤0.04 - 1.4 | Potency is strain-dependent. |
| Gram-negative bacteria (e.g., E. coli) | Generally high (>32) | Generally high | Like other natural penicillins, Penicillin X has limited activity against most Gram-negative bacteria.[4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against a specific bacterial strain.[8]
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile distilled water or appropriate solvent for Penicillin X
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Penicillin X Stock Solution:
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Penicillin X stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland turbidity standard. This should be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
Visualizations
Caption: Mechanism of action of Penicillin X.
Caption: Workflow for MIC determination.
References
- 1. Penicillin X - American Chemical Society [acs.org]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. biofargo.com [biofargo.com]
- 4. rpicorp.com [rpicorp.com]
- 5. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. youtube.com [youtube.com]
- 10. dechra.dk [dechra.dk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Penicillin X Sodium Salt in Aqueous Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicillin X Sodium Salt in aqueous solutions.
Disclaimer: The following information is primarily based on data for Penicillin G Sodium Salt, a closely related compound. The stability and degradation pathways of this compound are expected to be very similar due to the shared core β-lactam structure, which is the primary site of instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
The primary cause of instability is the hydrolysis of the β-lactam ring. This four-membered ring is highly strained and susceptible to nucleophilic attack, leading to its opening and the inactivation of the antibiotic.[1][2][3][4][5] This degradation process is influenced by several factors, including pH, temperature, and the presence of certain ions.
Q2: How does pH affect the stability of this compound solutions?
The stability of penicillin is highly pH-dependent. The degradation of Penicillin G, a close analog, is slowest in the neutral pH range of 6.0 to 7.5.[6][7][8] Both acidic and alkaline conditions significantly accelerate the degradation process.[7][9][10] Under acidic conditions, the degradation is often faster than in alkaline conditions.[9]
Q3: What is the recommended temperature for storing and handling this compound solutions?
Lower temperatures increase the stability of penicillin solutions. For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C is advisable.[11] At room temperature and above, degradation is significantly faster.[6][12][13] For instance, at 37°C, solutions are generally stable for only about 3 days.
Q4: Should I use a buffer to prepare my this compound solution?
Yes, using a buffer is highly recommended to maintain a stable pH within the optimal range of 6.5 to 7.5.[6][7] Citrate buffers have been shown to be particularly effective in stabilizing penicillin solutions compared to phosphate or acetate buffers.[6] Unbuffered solutions can experience pH shifts as degradation products are formed, further accelerating the degradation process.[7]
Q5: Can metal ions affect the stability of my penicillin solution?
Yes, certain metal ions can catalyze the degradation of penicillins.[9][14][15][16] Divalent metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺) have been shown to increase the rate of degradation.[9][14][15][17] Therefore, it is crucial to use high-purity water and avoid any sources of metal ion contamination.
Troubleshooting Guides
Issue 1: Rapid Loss of Antibiotic Activity
Symptoms:
-
Your experimental results show a lower-than-expected efficacy of the penicillin solution.
-
You observe a significant decrease in the concentration of the active penicillin over a short period.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the solution | Measure the pH of your solution. If it is outside the optimal range of 6.5-7.5, prepare a fresh solution using a suitable buffer, such as a citrate buffer, to maintain the pH.[6] |
| High storage or experimental temperature | Ensure that your stock solutions are stored at the recommended temperature (2-8°C for short-term, -20°C for long-term). During experiments, try to maintain the lowest practical temperature. |
| Presence of metal ion contamination | Use high-purity, metal-free water and glassware for solution preparation. Avoid contact with any potential sources of metal ions. |
| Use of an inappropriate solvent | Penicillin G sodium salt is soluble in water. Ensure you are using a recommended aqueous solvent. Solutions in 0.9% sodium chloride or 5% dextrose are also commonly used.[6][18] |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability in results between different batches of penicillin solution.
-
Unexpected changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent solution preparation | Standardize your protocol for preparing the penicillin solution, including the source and purity of reagents, the type and concentration of buffer, and the final pH. |
| Degradation during the experiment | Prepare fresh solutions for each experiment, especially for long-duration assays.[19] If the experiment requires incubation at 37°C, be aware that significant degradation can occur within a few hours to days.[13] |
| Formation of degradation products | The degradation of penicillin leads to the formation of various inactive products, such as penicilloic acid.[7][14] These products can potentially interfere with your assay. Consider using a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the active penicillin.[18] |
Quantitative Data Summary
Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G at 5°C
| pH | Degradation Rate Constant (k) x 10⁻⁴ h⁻¹ |
| 4.0 | 54.0 ± 0.90 |
| 5.0 | 7.35 ± 0.094 |
| 6.0 | 0.891 ± 0.012 |
Data from a study on Penicillin G Sodium in citrate buffer, demonstrating the significant increase in stability as the pH approaches neutral.[6]
Table 2: Effect of Temperature on the Half-Life of Penicillin G in Aqueous Solution
| Temperature | Time for 50% Decomposition (hours) |
| 24°C | Varies significantly with pH (see Figure 10 in cited source) |
| 37°C | Varies significantly with pH (see Figure 10 in cited source) |
A study on crystalline penicillin showed that the time required for 50% decomposition is highly dependent on both pH and temperature.[20]
Table 3: Stability of Penicillin G Sodium Solutions in Different Media
| Medium | Relative Stability |
| Citrate Buffer | Most Stable |
| Acetate Buffer | |
| Phosphate Buffer | |
| Sodium Bicarbonate | |
| 0.9% NaCl and 5% Glucose | Least Stable |
This table illustrates the superior stabilizing effect of citrate buffer compared to other common media.[6]
Experimental Protocols & Visualizations
Protocol: Preparation of a Buffered this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Citrate buffer components (Citric acid and Sodium citrate)
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage vials
-
-
Procedure:
-
Prepare a sterile citrate buffer solution (e.g., 0.1 M) and adjust the pH to 7.0 using a calibrated pH meter.
-
Carefully weigh the desired amount of this compound powder in a sterile container.
-
Under aseptic conditions, dissolve the powder in the prepared citrate buffer to the desired final concentration.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile storage vial.
-
Store the solution at 2-8°C for short-term use (up to 1 week) or at -20°C for longer-term storage.
-
Caption: Workflow for preparing a stable this compound solution.
Signaling Pathway: Hydrolytic Degradation of the Penicillin β-Lactam Ring
The primary degradation pathway for penicillins in aqueous solution is the hydrolysis of the β-lactam ring, which leads to the formation of inactive penicilloic acid. This reaction can be catalyzed by acid, base, or metal ions.
Caption: Catalyzed hydrolysis of the penicillin β-lactam ring.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Penicillin-G degradation products inhibit in vitro granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Penicillin degradation catalysed by Zn(II) ions in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metal ion catalysis in the aminolysis of penicillin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. journals.asm.org [journals.asm.org]
degradation of Penicillin X Sodium Salt at different pH levels
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of Penicillin X Sodium Salt in aqueous solutions?
A1: Based on studies of Penicillin G, the optimal pH for stability is in the neutral range, approximately pH 6.8.[1] Significant degradation occurs in both acidic and alkaline conditions. The stability is reasonably maintained within a pH range of 6.5 to 7.5.[1][2]
Q2: How does temperature affect the degradation of this compound solutions?
A2: Temperature significantly impacts the degradation rate of penicillins. It is recommended to store solutions at refrigerated temperatures (e.g., 5°C) to minimize degradation.[3] Studies on Penicillin G have shown that the degradation rate increases with rising temperature.[4] For instance, reconstituted solutions are generally stable for a few days under refrigeration, while at room temperature (25°C), a considerable loss of activity can occur within 24 hours.[1]
Q3: Which buffer system is recommended for preparing this compound solutions?
A3: Citrate buffer has been shown to be the most suitable medium for maintaining the stability of Penicillin G sodium, followed by acetate and then phosphate buffers.[2][5] It is also recommended to use a higher molar ratio of the buffer to the penicillin.[2][5]
Q4: What are the primary degradation pathways for this compound?
A4: The primary mode of degradation for penicillins involves the opening of the highly labile β-lactam ring.[2] Under acidic conditions, this leads to the formation of penicillenic acid, which is an inactive intermediate that can further degrade into various products. In alkaline conditions, the β-lactam ring is also cleaved, leading to loss of antibacterial activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of antibacterial activity in prepared solution. | pH-mediated degradation: The pH of the solution may be too acidic or too alkaline. | Verify the pH of your solution and adjust to the optimal range of 6.5-7.5 using a suitable buffer like citrate buffer.[2] |
| High temperature: The solution may have been stored at an elevated temperature. | Prepare fresh solutions and ensure they are stored at refrigerated temperatures (2-8°C). Avoid prolonged exposure to room temperature.[6] | |
| Inappropriate solvent/buffer: The chosen solvent or buffer system may be accelerating degradation. | Use a citrate buffer, which has been shown to provide superior stability for penicillins.[2][5] Avoid using unbuffered aqueous solutions for storage.[2] | |
| Precipitation or cloudiness observed in the solution. | pH shift: A significant change in the pH of the solution could lead to precipitation of degradation products. | Check the pH of the solution. If it has shifted outside the optimal range, prepare a fresh, properly buffered solution. |
| Concentration issues: The concentration of this compound may be too high for the solubility in the chosen solvent at a particular temperature. | Ensure the concentration is within the solubility limits for your experimental conditions. You may need to gently warm the solution (while monitoring for degradation) or use a larger volume of solvent. | |
| Inconsistent experimental results. | Variability in solution stability: Inconsistent preparation and storage of this compound solutions can lead to varying levels of active compound. | Standardize your protocol for solution preparation, including the buffer system, pH, and storage conditions, to ensure reproducibility. |
| Autocatalytic degradation: In acidic conditions, the formation of acidic degradation products can accelerate further degradation.[2] | Maintain a stable, neutral pH with an appropriate buffer system to prevent autocatalysis. |
Data on Penicillin G Sodium Salt Stability (as a proxy for Penicillin X)
Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G Sodium in Citrate Buffer at 37°C
| pH | Degradation Rate Constant (k) x 10⁻³ (h⁻¹) |
| 4.0 | High (exact value variable, significantly higher than neutral) |
| 5.0 | High (exact value variable, significantly higher than neutral) |
| 6.0 | Lower |
| 7.0 | Minimal (around 4.54)[2] |
| 7.5 | Lower |
| 9.0 | Higher |
| 10.0 | High |
Note: The degradation kinetics follow a V-shaped curve with the minimum degradation rate around pH 7.0.[2]
Table 2: Stability of Penicillin G Sodium in Various Media
| Medium | Stability Ranking |
| Citrate Buffer | 1 (Most Stable)[2][5] |
| Acetate Buffer | 2[2][5] |
| Phosphate Buffer | 3[2][5] |
| Sodium Bicarbonate | 4[2][5] |
| 0.9% NaCl and 5% Glucose | 5 (Least Stable)[2][5] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution for Stability Testing
-
Buffer Preparation: Prepare a citrate buffer solution (e.g., 0.1 M) and adjust the pH to the desired value (e.g., 7.0) using citric acid or sodium citrate.
-
Dissolution: Weigh the required amount of this compound powder.
-
Solution Preparation: Dissolve the this compound in the prepared citrate buffer to achieve the target concentration.
-
Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Storage: Store the solution in a sterile, sealed container at the desired temperature (e.g., 5°C or 25°C).
Protocol 2: Determination of Degradation Kinetics using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At specified time intervals, withdraw an aliquot of the this compound solution stored under the test conditions.
-
HPLC System: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and a phosphate buffer).
-
Detection: Monitor the eluent at a specific UV wavelength (e.g., 210 nm).
-
Quantification: The concentration of the remaining intact Penicillin X can be determined by measuring the peak area and comparing it to a standard curve of known concentrations.
-
Data Analysis: Plot the natural logarithm of the concentration of Penicillin X versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k).
Visualizations
References
factors affecting Penicillin X Sodium Salt potency in experiments
Welcome to the Technical Support Center for Penicillin X Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the potency of this compound in experimental settings.
Disclaimer: Penicillin X (p-hydroxybenzylpenicillin) is a naturally occurring penicillin. However, detailed stability and degradation data for Penicillin X are limited in publicly available literature. The information provided here is largely based on the extensive data available for the closely related and widely studied Penicillin G (Benzylpenicillin). Due to the shared β-lactam core structure, the general principles of stability and degradation are expected to be similar. Researchers should consider this when designing experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound potency loss in experiments?
The primary cause of potency loss is the chemical degradation of the Penicillin X molecule, primarily through the hydrolysis of the β-lactam ring.[1] This ring is essential for its antibacterial activity.[2][3][4] Factors such as pH, temperature, and the presence of certain enzymes or metal ions can accelerate this degradation.
Q2: What is the optimal pH range for maintaining this compound solution stability?
Based on data for Penicillin G, the optimal pH for stability is in the neutral range, approximately pH 6.0 to 7.5.[2][5][6][7][8] Stability decreases significantly in acidic or alkaline conditions.[6]
Q3: How should I store this compound powder and prepared solutions?
-
Powder: The solid powder should be stored in a dry, cool place, with a recommended temperature of 2-8°C.[9][10][11]
-
Solutions: Prepared solutions are significantly less stable than the powder. For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For longer periods, freezing at -20°C is advisable. It is always best to use freshly prepared solutions for critical experiments.[12]
Q4: Can I use any buffer to prepare my this compound solution?
The choice of buffer can impact stability. For Penicillin G, citrate buffer has been shown to provide better stability compared to phosphate or bicarbonate buffers.[2] If using a buffer, it is crucial to ensure the final pH of the solution is within the optimal range of 6.0-7.5.
Q5: Are there any common laboratory reagents that are incompatible with this compound?
Yes, avoid strong oxidizing agents and metal ions such as copper, zinc, and mercury, as they can catalyze the degradation of penicillin.[13]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in antimicrobial susceptibility testing (AST).
| Possible Cause | Troubleshooting Steps |
| Degradation of Penicillin X solution | - Prepare fresh solutions for each experiment. - Ensure the pH of the prepared solution is between 6.0 and 7.5. - Store stock solutions at 2-8°C for no longer than one week, or at -20°C for longer-term storage. - Avoid repeated freeze-thaw cycles. |
| Incorrect inoculum preparation | - Adjust the microbial inoculum to the correct density (e.g., 0.5 McFarland standard).[7] - Ensure the final inoculum concentration in the test is appropriate for the chosen method (e.g., 5 x 10^5 CFU/mL for broth microdilution).[7] |
| Inappropriate growth medium | - Use the recommended medium for the specific antimicrobial susceptibility testing method (e.g., Mueller-Hinton agar or broth). - Ensure the pH of the medium is within the recommended range for the test organism. |
| Resistant microbial strain | - Verify the identity and expected susceptibility profile of the test organism. - Consider the possibility of β-lactamase production by the bacteria, which inactivates penicillin.[2] |
Issue 2: Variable peak areas or retention times in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Sample degradation post-preparation | - Analyze samples immediately after preparation. - If immediate analysis is not possible, store samples at 2-8°C for a short period. - Use an autosampler with temperature control if available. |
| Mobile phase issues | - Ensure the mobile phase is freshly prepared and properly degassed. - Verify the pH of the mobile phase. |
| Column instability | - Equilibrate the column with the mobile phase until a stable baseline is achieved. - Use a guard column to protect the analytical column from contaminants. |
| Inconsistent injection volume | - Check the autosampler for air bubbles in the syringe. - Ensure the injection loop is completely filled. |
Data Summary
The following tables summarize the stability of Penicillin G Sodium Salt under various conditions. It is anticipated that this compound will exhibit similar trends.
Table 1: Effect of pH on Penicillin G Sodium Salt Stability in Aqueous Solution
| pH | Stability | Notes |
| < 5.0 | Unstable | Rapid degradation occurs in acidic conditions. |
| 5.5 - 7.5 | Most Stable | Optimal pH range for solution stability.[6] |
| > 8.0 | Unstable | Degradation is accelerated in alkaline conditions. |
Table 2: Recommended Storage Conditions for Penicillin G Sodium Salt
| Formulation | Storage Temperature | Approximate Stability |
| Powder | 2-8°C | 36 months |
| Reconstituted Solution | 2-8°C | Up to 1 week |
| Reconstituted Solution | -20°C | Several weeks to months[12] |
| Solution at 37°C | 37°C | Stable for up to 3 days |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Potency Determination
This protocol is a general guideline based on methods for Penicillin G and may require optimization for Penicillin X.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) at a specific ratio and pH. The exact composition should be optimized for Penicillin X.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the absorption maximum of Penicillin X.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or the mobile phase). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the calibration curve.
-
Analysis: Inject equal volumes of the standards and samples. Determine the concentration of Penicillin X in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing (AST)
This method determines the Minimum Inhibitory Concentration (MIC) of Penicillin X against a specific microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum adjusted to 0.5 McFarland standard, this compound stock solution.
-
Procedure:
-
Dispense 50 µL of MHB into all wells of the microtiter plate.
-
Add 50 µL of the Penicillin X stock solution to the first well of a row and mix.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.
-
Prepare a diluted bacterial inoculum and add 50 µL to each well, resulting in a final volume of 100 µL and the desired final inoculum concentration.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation: The MIC is the lowest concentration of Penicillin X that completely inhibits visible bacterial growth.[14]
Visualizations
Caption: Mechanism of action of Penicillin X.
Caption: Experimental workflow for potency testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. longdom.org [longdom.org]
- 5. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. PR1MA Penicillin G Sodium Salt | PR1MA | MIDSCI [midsci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Penicillin G main 1650units/mg 69-57-8 [sigmaaldrich.com]
- 12. glpbio.com [glpbio.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
how to prevent degradation of Penicillin X Sodium Salt in media
Welcome to the technical support center for Penicillin X Sodium Salt. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Penicillin X, also known as p-Hydroxybenzylpenicillin, is a natural penicillin antibiotic.[] Like other penicillins, its structure contains a β-lactam ring that is crucial for its antibacterial activity.[2] This ring is, however, inherently unstable and susceptible to degradation, leading to a loss of antibiotic efficacy. Understanding and mitigating this degradation is critical for reliable and reproducible experimental results.
Q2: What are the primary factors that cause this compound to degrade in media?
The degradation of this compound in media is primarily influenced by:
-
pH: The stability of the β-lactam ring is highly pH-dependent. Both acidic and alkaline conditions can catalyze its hydrolysis.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[4]
-
Enzymes: The presence of β-lactamases, enzymes that specifically break down the β-lactam ring, will rapidly inactivate the antibiotic.[2] These can be introduced through microbial contamination.
-
Media Components: Certain components in culture media, such as metal ions (e.g., copper, zinc), can catalyze degradation.[5]
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
For penicillins in general, the optimal pH for stability is near neutral, typically between 6.0 and 7.2.[3] Significant degradation occurs in both acidic (pH < 5) and alkaline (pH > 8) conditions.
Q4: How should I prepare and store stock solutions of this compound?
To maximize stability:
-
Reconstitution: Reconstitute the lyophilized powder in a sterile, high-purity solvent such as water for injection or a suitable buffer (e.g., citrate buffer has been shown to be more protective than phosphate buffer for Penicillin G).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter. Do not autoclave, as the high temperatures will cause rapid degradation.[6]
-
Storage Temperature: Store aliquots of the stock solution at -20°C or lower for long-term storage.[7] For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.[7]
-
Light Protection: Store solutions protected from light, as light can also contribute to degradation.
Q5: For how long is this compound stable in my cell culture medium at 37°C?
While specific data for Penicillin X is limited, solutions of the closely related Penicillin G are reported to be stable at 37°C for approximately 3 days.[7] However, the actual stability in your specific cell culture medium can vary depending on the medium's composition and pH. It is recommended to add fresh penicillin to the medium shortly before use or to replace the medium every 2-3 days to maintain an effective antibiotic concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of antibiotic activity (e.g., bacterial contamination in cell culture) | 1. Degradation of Penicillin X in the medium due to prolonged incubation at 37°C.2. Incorrect pH of the medium.3. Presence of β-lactamase-producing contaminant.4. Improper storage of stock solution. | 1. Replenish the medium with freshly added Penicillin X every 48-72 hours.2. Ensure the pH of your culture medium is within the optimal range for penicillin stability (6.0-7.2).3. If contamination persists, consider using a combination of antibiotics or an antibiotic not susceptible to β-lactamases. Test for mycoplasma contamination.4. Prepare fresh stock solutions and store them as recommended (aliquoted, at -20°C or below, protected from light). |
| Precipitate forms in the stock solution upon thawing. | 1. The concentration of the stock solution is too high.2. The solvent used for reconstitution is inappropriate.3. Freeze-thaw cycles are causing precipitation. | 1. Prepare a less concentrated stock solution.2. Ensure you are using a recommended solvent like sterile water or a suitable buffer.3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results when using Penicillin X. | 1. Variable potency of the Penicillin X due to degradation.2. Inconsistent preparation of the working solution. | 1. Use freshly prepared or properly stored stock solutions for each experiment.2. Develop and adhere to a standardized protocol for preparing and adding the Penicillin X solution to your media. Consider performing a stability check of your prepared media (see Experimental Protocols). |
Data on Penicillin Stability
The following tables summarize stability data for penicillins under various conditions. While this data is primarily for Penicillin G, it serves as a valuable reference for Penicillin X due to their structural similarity.
Table 1: Stability of Penicillin G Sodium in Different Solutions at 5°C
| Diluent | Initial Concentration (units/mL) | Stability (≥90% of initial concentration) | Reference |
| 0.9% Sodium Chloride Injection | 2,500 | At least 21 days | [8] |
| 0.9% Sodium Chloride Injection | 50,000 | At least 21 days | [8] |
| 5% Dextrose Injection | 2,500 | At least 21 days | [8] |
| 5% Dextrose Injection | 50,000 | At least 21 days | [8] |
Table 2: Effect of pH and Temperature on Penicillin G Degradation Rate
| pH | Temperature (°C) | Relative Degradation Rate | Reference |
| 4.0 | 25 | High | [3] |
| 7.0 | 5 | Very Low | [3] |
| 7.0 | 25 | Low | [3] |
| 10.0 | 25 | Moderate | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of Penicillin X over time.
Materials:
-
This compound
-
Your specific experimental medium
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer, pH-adjusted)
-
Sterile centrifuge tubes
-
0.22 µm syringe filters
-
Incubator at the desired experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in sterile water to a known concentration (e.g., 10 mg/mL). Filter-sterilize the solution.
-
Prepare Media Samples: Add the Penicillin X stock solution to your experimental medium to achieve the desired final concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the medium containing Penicillin X. Filter it through a 0.22 µm syringe filter into an HPLC vial. This is your T=0 sample.
-
Incubation: Place the remaining medium in an incubator at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At regular intervals (e.g., 24, 48, 72 hours), withdraw aliquots of the medium. Filter each aliquot into a separate HPLC vial.
-
HPLC Analysis: Analyze the samples by HPLC. The concentration of Penicillin X is determined by the peak area at a specific wavelength (typically around 225 nm for the β-lactam ring).
-
Data Analysis: Calculate the percentage of Penicillin X remaining at each time point relative to the T=0 sample.
Visualizations
Degradation Pathway of Penicillin
The primary mechanism of degradation for penicillins is the hydrolysis of the amide bond within the β-lactam ring. This can be catalyzed by acid, base, or enzymes like β-lactamase.
Caption: Major degradation pathways of Penicillin X.
Experimental Workflow for Stability Assessment
This diagram outlines the steps for determining the stability of Penicillin X in a specific medium.
Caption: Workflow for assessing Penicillin X stability.
References
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin G main 1650units/mg 69-57-8 [sigmaaldrich.com]
- 8. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Penicillin X Sodium Salt Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Penicillin X Sodium Salt solutions at 37°C.
Frequently Asked Questions (FAQs)
Q1: How long is a this compound solution stable at 37°C?
A1: Based on data for the closely related Penicillin G Sodium Salt, solutions are reported to be stable for up to 3 days at 37°C.[1] However, other studies have shown a significant decay of 50% within 24 hours at this temperature.[2] Therefore, it is crucial to consider the specific experimental conditions and perform stability tests for your particular application. For sensitive applications, freshly prepared solutions are always recommended.[3][4]
Q2: What are the primary factors that affect the stability of this compound solutions?
A2: The stability of penicillin solutions is significantly influenced by several factors:
-
pH: The optimal pH for penicillin stability is around 6.8.[5] Degradation is accelerated in both acidic and alkaline conditions.[6]
-
Temperature: Higher temperatures increase the rate of degradation.[2][6] While stable for a limited time at 37°C, long-term storage should be at lower temperatures (2-8°C or -20°C).[1][7]
-
Buffer Composition: The type of buffer used can impact stability. Citrate buffers have been shown to provide better stability for Penicillin G than phosphate buffers.[6]
Q3: What are the degradation products of this compound?
A3: The primary degradation pathway for penicillins involves the hydrolytic cleavage of the β-lactam ring.[6] This can lead to the formation of penicilloic acid and other degradation products.[8] It is important to note that some degradation products may have allergenic properties.[3][9]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, it is recommended to store this compound solutions under the following conditions:
-
Short-term (up to 1 week): 2-8°C[1]
-
Long-term: -20°C
-
Room Temperature: Reconstituted solutions are often recommended to be used within 24 hours.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in cell culture. | Degradation of this compound due to prolonged incubation at 37°C. | Prepare fresh penicillin solutions for each experiment or at least every 24-48 hours. Consider the findings that show 50% degradation at 37°C within 24 hours.[2] |
| Incorrect pH of the culture medium. | Ensure the pH of your experimental medium is within the optimal range for penicillin stability (around pH 6.8-7.4).[5] | |
| Inconsistent experimental results. | Variable stability of penicillin solutions between experiments. | Standardize the preparation and storage of your penicillin solutions. Always use freshly prepared solutions or solutions stored appropriately at 2-8°C for a limited time.[7] |
| Buffer incompatibility. | If using a buffered solution, verify that the buffer components do not accelerate penicillin degradation. Citrate buffers may offer better stability than phosphate buffers.[6] | |
| Precipitate formation in the solution. | Poor solubility or degradation leading to insoluble products. | Ensure the this compound is fully dissolved. Prepare solutions in a suitable solvent (e.g., water or a recommended buffer) and consider sterile filtration. |
| Unexpected cellular responses or toxicity. | Formation of allergenic or cytotoxic degradation products. | Use freshly prepared solutions to minimize the concentration of degradation products.[3] If possible, analyze the purity of the solution using methods like HPLC. |
Experimental Protocols
Stability Assessment of this compound Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the concentration and degradation of this compound in a solution over time.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Appropriate buffer (e.g., phosphate or citrate buffer)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
Incubator set to 37°C
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen buffer to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.
-
-
Preparation of Test Solution:
-
Prepare a solution of this compound in the desired buffer at the concentration to be tested.
-
-
Incubation:
-
Place the test solution in an incubator at 37°C.
-
-
Sampling:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the test solution.
-
-
HPLC Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples from each time point into the HPLC system.
-
A common mobile phase for penicillin analysis consists of a mixture of acetonitrile and a phosphate buffer.[10] The separation is typically achieved on a C18 column with UV detection at a specific wavelength (e.g., 210-230 nm).
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for stability issues.
References
- 1. Penicillin G sodium salt CAS#: 69-57-8 [m.chemicalbook.com]
- 2. Shelf life penicillin testing reagents [aaaai.org]
- 3. Effect of storage of penicillin-G solutions on sensitisation to penicillin-G after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. globalrph.com [globalrph.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Penicillin X Sodium Salt Concentration for Specific Bacterial Strains: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Penicillin X Sodium Salt concentration in their experiments. This resource aims to address specific issues encountered during antimicrobial susceptibility testing and provide clear, actionable solutions.
Understanding this compound
This compound, also known as 4-Hydroxybenzylpenicillin Sodium Salt, is a derivative of Penicillin G.[1][2] Like other penicillins, it is a β-lactam antibiotic that inhibits the synthesis of bacterial cell walls, making it effective against a range of Gram-positive bacteria.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a member of the β-lactam antibiotic family, works by inhibiting the formation of the bacterial cell wall. It specifically targets and blocks the transpeptidase enzymes responsible for cross-linking peptidoglycan, a critical component of the cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death.
Q2: Which bacterial strains are generally susceptible to this compound?
A2: Penicillin G and its derivatives are typically effective against many aerobic and anaerobic Gram-positive organisms. This includes, but is not limited to, beta-hemolytic streptococci, staphylococci that do not produce beta-lactamase, Listeria monocytogenes, and Clostridium perfringens.[3][6] However, its efficacy against many staphylococci and most Gram-negative bacteria is limited due to factors like beta-lactamase production and differences in cell wall structure.[3]
Q3: How should this compound be prepared for use in susceptibility testing?
A3: this compound is typically supplied as a powder and should be dissolved in a sterile solvent, such as sterile distilled water, to create a stock solution. It is crucial to accurately weigh the powder and calculate the required volume of solvent to achieve the desired concentration. The stock solution can then be further diluted to create a range of concentrations for testing.
Troubleshooting Guide
Q4: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What are the possible causes?
A4: Inconsistent MIC values can arise from several factors:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense or too sparse can significantly alter the MIC. It is essential to standardize the inoculum to a 0.5 McFarland turbidity standard.[1]
-
Media Composition: The type and quality of the culture medium can influence bacterial growth and antibiotic activity. Ensure you are using a standardized medium, such as Mueller-Hinton Broth or Agar, and that its pH is within the recommended range.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the apparent MIC. Adhere strictly to the recommended incubation parameters for the specific bacterial strain.
-
Antibiotic Preparation: Improper preparation or storage of the this compound stock solution can lead to degradation of the antibiotic and inaccurate results. Prepare fresh solutions and store them appropriately.
Q5: The zones of inhibition in my Kirby-Bauer disk diffusion assay are either too large or too small. How can I troubleshoot this?
A5: Aberrant zone sizes in a Kirby-Bauer test can be due to:
-
Agar Depth: The depth of the Mueller-Hinton agar in the petri dish affects the diffusion of the antibiotic. The agar should be poured to a uniform depth of 4mm.[1]
-
Inoculum Density: A lawn of bacteria that is too heavy can result in smaller zones of inhibition, while a lawn that is too light can lead to larger zones. Always standardize the inoculum to a 0.5 McFarland standard.
-
Disk Placement: Ensure the antibiotic disks are placed firmly on the agar surface to allow for proper diffusion. Disks should be spaced at least 24mm apart to prevent overlapping zones.[1]
-
Incubation Time and Temperature: Deviations from the standard incubation time (typically 16-18 hours) and temperature (usually 35°C) can impact the size of the inhibition zones.[7]
Q6: I am observing "skipped wells" in my broth microdilution assay (growth in wells with higher antibiotic concentrations and no growth in wells with lower concentrations). What does this indicate?
A6: Skipped wells can be a result of a few issues:
-
Contamination: Contamination of the microtiter plate or the bacterial inoculum can lead to erratic growth patterns.
-
Inoculation Error: Inadequate mixing or inconsistent inoculation of the wells can cause this phenomenon.
-
Antibiotic Dilution Error: Mistakes in the serial dilution of the antibiotic can result in incorrect concentrations in the wells. It is advisable to repeat the assay with fresh reagents and careful technique.[8]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for Penicillin G Sodium Salt against various bacterial strains. These values can serve as a reference for optimizing this compound concentrations in your experiments.
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.125 - >128 |
| Staphylococcus epidermidis | 0.06 - >32 |
| Streptococcus pneumoniae | ≤0.015 - 8 |
| Streptococcus pyogenes | Typically ≤0.125 |
| Enterococcus faecalis | 2 - 4 |
| Listeria monocytogenes | 4 - 64 |
| Neisseria gonorrhoeae | ≤0.06 - ≥2.0 |
| Clostridium perfringens | ≤0.12 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or turbidity meter
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Pipettes and sterile tips
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable sterile solvent.
-
Perform serial two-fold dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve the desired concentration range.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9]
-
Dilute the standardized inoculum to the final required concentration (typically 5 x 10^5 CFU/mL).
-
-
Inoculate the Plate:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum in MHB without antibiotic) and a sterility control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
-
Interpret Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).[10]
-
Protocol 2: Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Filter paper disks impregnated with a known concentration of this compound
-
Bacterial culture
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Ruler or caliper
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
-
Inoculate the Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to create a uniform bacterial lawn.[7]
-
-
Apply Antibiotic Disks:
-
Aseptically place the this compound disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C for 16-18 hours.
-
-
Interpret Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[1]
-
Compare the measured zone diameter to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Troubleshooting Guide for Kirby-Bauer Disk Diffusion.
References
- 1. microbenotes.com [microbenotes.com]
- 2. biolabtests.com [biolabtests.com]
- 3. usbio.net [usbio.net]
- 4. cephamls.com [cephamls.com]
- 5. PR1MA Penicillin G Sodium Salt | PR1MA | MIDSCI [midsci.com]
- 6. Susceptibility of Clostridium perfringens Isolated from Human Infections to Twenty Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
common mistakes to avoid when using Penicillin X Sodium Salt
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Penicillin X Sodium Salt.
Frequently Asked Questions (FAQs)
1. What is this compound?
Penicillin X, also known as Penicillin K or heptylpenicillin, is a type of natural penicillin. The sodium salt form is commonly used in research to improve its solubility in aqueous solutions.[1] It is a β-lactam antibiotic that is effective against a narrow spectrum of bacteria, primarily Gram-positive organisms.[2]
2. How does Penicillin X work?
Like other penicillins, Penicillin X inhibits the synthesis of the bacterial cell wall.[3][4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.[7]
3. What is the recommended procedure for preparing a stock solution of this compound?
For consistent and reliable results, it is crucial to prepare and store stock solutions correctly.
Experimental Protocol: Preparation of this compound Stock Solution [8][9]
-
Weighing: Aseptically weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in sterile, pyrogen-free water to the desired stock concentration (e.g., 10-100 mg/mL).[10] Ensure the powder is completely dissolved by vortexing or gentle swirling.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.[9]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use. For short-term storage, solutions can be kept at 2-8°C for up to one week.[11]
Troubleshooting Guides
Issue 1: My Penicillin X solution appears to have lost its antibacterial activity.
Loss of activity is a common issue and can be attributed to several factors. The following guide will help you troubleshoot the problem.
Troubleshooting Workflow for Loss of Penicillin X Activity
Caption: Troubleshooting workflow for loss of Penicillin X activity.
Quantitative Data: Stability of Penicillin G Sodium Salt
The stability of penicillin is highly dependent on pH and temperature. The table below summarizes the stability of Penicillin G, which is structurally similar to Penicillin X.
| pH Range | Temperature | Stability |
| 6.5 - 7.5 | ≤ 25°C | Optimal Stability[12] |
| 4.0 - 6.0 | 5 - 50°C | Increased degradation[12] |
| > 7.5 | 5 - 50°C | Increased degradation[12] |
| 5°C | - | Stable for at least 21 days in PVC containers[13] |
Issue 2: The target bacteria are showing resistance to Penicillin X.
Bacterial resistance to penicillins is a significant challenge, most commonly due to the production of β-lactamase enzymes.[14][15]
Mechanism of β-Lactamase Resistance
Caption: Action of β-lactamase on Penicillin X, leading to resistance.
Issue 3: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.
Inconsistent MIC results can arise from variations in the experimental protocol. Adhering to a standardized protocol is essential for reproducible results.
Experimental Protocol: Broth Microdilution MIC Assay [16][17][18]
-
Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).[17]
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[18]
Experimental Workflow for MIC Assay
Caption: Standardized workflow for a broth microdilution MIC assay.
Quantitative Data: Interpreting MIC Results
The results of an MIC assay are typically reported as Susceptible (S), Intermediate (I), or Resistant (R), based on established clinical breakpoints.[19][20]
| Interpretation | Meaning | Implication for Treatment |
| Susceptible (S) | The bacterial strain is likely to be inhibited by the antibiotic at a standard dose.[19] | A good candidate for treatment. |
| Intermediate (I) | The antibiotic may be effective at a higher dosage or in specific body sites.[19] | Use with caution; may require dose adjustments.[20] |
| Resistant (R) | The antibiotic is unlikely to be effective at inhibiting bacterial growth.[19] | Not a suitable choice for treatment. |
References
- 1. Sodium - Wikipedia [en.wikipedia.org]
- 2. PR1MA Penicillin G Sodium Salt | PR1MA | MIDSCI [midsci.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 8. static.igem.org [static.igem.org]
- 9. static.igem.org [static.igem.org]
- 10. Penicillin G sodium salt, 25 g, plastic, CAS No. 69-57-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 11. Penicillin G sodium salt CAS#: 69-57-8 [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 15. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 16. researchgate.net [researchgate.net]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. testing.com [testing.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Penicillin X Sodium Salt Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Penicillin X Sodium Salt. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, this compound powder should be stored at 2-8°C. Once reconstituted in a solution, it should be filter-sterilized and stored at 2-8°C for up to one week or at -20°C for longer periods. Solutions are generally stable at 37°C for up to three days.
Q2: How does temperature affect the stability of this compound in solution?
A: The degradation of penicillins, including this compound, is highly dependent on temperature. As temperature increases, the rate of degradation increases.[1][2][3] The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation, which indicates a linear relationship between the natural log of the rate constant and the inverse of the absolute temperature.[1] For instance, studies on the closely related Penicillin G Sodium show a significant increase in the degradation rate constant as the temperature rises from 5°C to 50°C.[1]
Q3: What is the optimal pH for this compound stability in solution?
A: Penicillin solutions are most stable in a neutral pH range, typically around pH 7.0.[1][3] Stability decreases in both acidic and alkaline conditions.[1][4] The degradation in aqueous solutions often begins with the opening of the β-lactam ring.[3]
Q4: Which buffer should I use to prepare my this compound solution?
A: The choice of buffer can significantly impact the stability of your penicillin solution. Citrate buffers have been shown to provide greater stability for penicillins compared to phosphate, acetate, or sodium bicarbonate buffers.[1] For optimal stability in a citrate buffer, the molar ratio of the buffer to the penicillin should be 0.75 or higher.[1]
Q5: What are the common degradation products of this compound?
A: Under acidic conditions, Penicillin G, a close analog of Penicillin X, is known to degrade into products such as penillic acid, penicilloic acid, and penilloic acid.[4] The initial step in degradation is often the hydrolysis of the β-lactam ring.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in my experiment. | Degradation of this compound due to improper storage or handling. | 1. Ensure the stock solution is fresh and has been stored at the correct temperature (2-8°C for short-term, -20°C for long-term). 2. Verify the pH of your experimental medium is close to neutral (pH 7.0).[1] 3. Prepare fresh solutions for each experiment if possible. |
| Precipitate forms in my this compound solution. | The solution may be supersaturated, or the solubility has decreased due to a change in temperature or pH. | 1. Gently warm the solution to see if the precipitate redissolves. 2. Ensure the pH of the solution is within the optimal range (around 7.0).[1] 3. Consider preparing a less concentrated stock solution. |
| Inconsistent results between experimental replicates. | Variability in the potency of the this compound solution across different aliquots or preparations. | 1. Ensure the stock solution is homogenous before aliquoting. 2. Use a validated method, such as HPLC, to confirm the concentration and purity of your stock solution before use.[5][6] 3. Minimize the number of freeze-thaw cycles, as this can affect the stability of some penicillins.[5] |
| Discoloration of the this compound solution. | This may indicate chemical degradation. | 1. Discard the discolored solution. 2. Prepare a fresh solution using a new vial of this compound powder. 3. Review your solution preparation and storage procedures to identify any potential sources of contamination or degradation. |
Quantitative Data: Effect of Temperature and pH on Penicillin G Sodium Salt Degradation
The following table summarizes the degradation rate constants (k) for Penicillin G Sodium Salt at various temperatures and pH values in a citrate buffer. This data can serve as a valuable reference for understanding the stability profile of the structurally similar this compound.
| Temperature (°C) | pH | Degradation Rate Constant (k) x 10⁻⁴ h⁻¹ |
| 5 | 4.0 | 54.0 ± 0.90 |
| 5 | 5.0 | 7.35 ± 0.094 |
| 5 | 6.0 | 0.891 ± 0.012 |
| 5 | 7.0 | 0.339 ± 0.048 |
| 25 | 4.0 | 457 ± 11 |
| 25 | 5.0 | 66.8 ± 1.2 |
| 25 | 6.0 | 7.95 ± 0.11 |
| 25 | 7.0 | 3.16 ± 0.045 |
| 37 | 4.0 | 1580 ± 32 |
| 37 | 5.0 | 231 ± 5 |
| 37 | 6.0 | 28.2 ± 0.6 |
| 37 | 7.0 | 11.2 ± 0.2 |
| 50 | 4.0 | 5420 ± 120 |
| 50 | 5.0 | 793 ± 15 |
| 50 | 6.0 | 97.7 ± 1.8 |
| 50 | 7.0 | 38.8 ± 0.8 |
Data adapted from a study on Penicillin G Sodium in citrate buffer.[1]
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol outlines a general method for assessing the stability of this compound in solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or Phosphate buffer
-
HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a UV detector
2. Preparation of Mobile Phase:
-
A common mobile phase for penicillin analysis is a gradient mixture of 0.1% v/v TFA in water and acetonitrile.[5]
-
Alternatively, a phosphate buffer-methanol mixture can be used.[7]
-
Degas the mobile phase before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable buffer (e.g., citrate buffer, pH 7.0) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Solution: Prepare the this compound solution to be tested for stability at the desired concentration and in the desired matrix (e.g., buffer, cell culture medium).
4. Incubation at Different Temperatures:
-
Aliquot the sample solution into several vials.
-
Place the vials in temperature-controlled environments (e.g., refrigerators at 4°C, incubators at 25°C, 37°C, and 50°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove a vial from each temperature and immediately analyze or store at -20°C for later analysis.
5. HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Inject the standards and samples onto the HPLC system.
-
Record the peak area of the this compound.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound remaining in the samples at each time point by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each temperature to visualize the degradation profile.
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Technical Support Center: Penicillin G Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the shelf life, expiration, and proper handling of Penicillin G Sodium Salt.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and shelf life for powdered Penicillin G Sodium Salt?
A1: Powdered Penicillin G Sodium Salt should be stored in a dry place at a temperature of 2–8 °C.[1] One supplier indicates a shelf life of 36 months when stored under these conditions. However, it is crucial to refer to the Certificate of Analysis (COA) provided by the manufacturer for the specific expiration or retest date of your lot.[2] If no expiration date is listed, it means sufficient stability data is not available, and the product should be handled according to the provided guidelines and routinely inspected for performance.[2]
Q2: My powdered Penicillin G Sodium Salt has been stored at room temperature for a short period. Is it still usable?
A2: While the recommended storage temperature is 2–8 °C, the material is generally stable under normal ambient temperatures.[1][3] However, prolonged exposure to higher temperatures is not advised. For critical experiments, it is best to use Penicillin G Sodium Salt that has been consistently stored at the recommended temperature to ensure its potency and stability.
Q3: How should I prepare and store Penicillin G Sodium Salt solutions?
A3: Penicillin G Sodium Salt is soluble in water at a concentration of 100 mg/mL.[2][4] For experimental use, solutions should be filter-sterilized. Prepared solutions can be stored at 2–8 °C for up to one week.[2][4] For longer-term storage, it is recommended to store aliquots at -20 °C.[2][4][5]
Q4: What is the stability of Penicillin G Sodium Salt solutions under different conditions?
A4: The stability of Penicillin G Sodium Salt solutions is dependent on temperature. Solutions are reported to be stable at 37 °C for up to 3 days.[2][4] One study found that solutions diluted in 0.9% sodium chloride or 5% dextrose and stored at 5 °C were stable for at least 21 days.[6] However, it is important to note that degradation does occur over time, with one report indicating that 38% of penicillin-G in solution decays at 20 °C within 24 hours.[7] It is always recommended to use freshly prepared solutions for optimal results.[8]
Q5: I am seeing unexpected results in my cell culture experiment after using Penicillin G Sodium Salt. What could be the issue?
A5: Unexpected results could be due to several factors related to the Penicillin G Sodium Salt:
-
Degradation: If the solution was not freshly prepared or was stored improperly, the penicillin may have degraded, leading to a loss of antibacterial activity.
-
Incompatibility: Penicillin G Sodium Salt is incompatible with a wide range of substances, including acids, oxidizing agents, heavy metals, alcohols, and certain sugars.[4] Ensure that your experimental setup does not contain any of these incompatible materials.
-
Incorrect Concentration: Verify the final concentration of Penicillin G Sodium Salt in your experiment. The typical working concentration is between 20-100 µg/ml.[5]
Quantitative Data Summary
| Parameter | Condition | Value/Recommendation |
| Powder Storage Temperature | - | 2–8 °C[1] |
| Powder Shelf Life | Stored at 2–8 °C | 36 months (Biosera product) |
| Solution Solubility (in H₂O) | - | 100 mg/mL[2][4] |
| Solution Storage (Short-term) | 2–8 °C | Up to 1 week[2][4] |
| Solution Storage (Long-term) | -20 °C | Recommended for extended periods[2][4][5] |
| Solution Stability | 37 °C | Up to 3 days[2][4] |
| Solution Stability (Diluted) | 5 °C in 0.9% NaCl or 5% Dextrose | At least 21 days[6] |
| Working Concentration | - | 20-100 µg/ml[5] |
Experimental Protocols
Protocol: Assessment of Penicillin G Sodium Salt Activity using a Zone of Inhibition Assay
This protocol provides a basic method to assess the antibacterial activity of a Penicillin G Sodium Salt solution.
Materials:
-
Penicillin G Sodium Salt (powder)
-
Sterile deionized water
-
Bacterial strain sensitive to Penicillin G (e.g., Staphylococcus aureus)
-
Nutrient agar plates
-
Sterile filter paper discs (6 mm diameter)
-
Sterile forceps
-
Incubator (37 °C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Penicillin G Sodium Salt Solution: Aseptically prepare a stock solution of Penicillin G Sodium Salt in sterile deionized water (e.g., 10 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).
-
Prepare Bacterial Lawn: Inoculate a nutrient agar plate with the sensitive bacterial strain to create a uniform lawn of bacterial growth.
-
Apply Discs: Aseptically place sterile filter paper discs onto the surface of the agar.
-
Add Penicillin Solution: Carefully pipette a known volume (e.g., 10 µL) of the Penicillin G Sodium Salt working solution onto one of the filter paper discs. As a negative control, apply the same volume of sterile deionized water to a separate disc.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Observation: After incubation, measure the diameter of the clear zone of no bacterial growth (zone of inhibition) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Caption: Workflow for assessing the usability of Penicillin G Sodium Salt.
References
- 1. carlroth.com [carlroth.com]
- 2. ペニシリンG ナトリウム塩 96.0-102.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Penicillin G sodium salt CAS#: 69-57-8 [chemicalbook.com]
- 5. Penicillin G sodium salt, 10 g, CAS No. 69-57-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Austria [carlroth.com]
- 6. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shelf life penicillin testing reagents [aaaai.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Penicillin X Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Penicillin X Sodium Salt in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Penicillin G sodium salt, a common form of Penicillin X, is generally considered to be very soluble in water.[1][2] It is also soluble in ethanol but insoluble in fatty oils and liquid paraffin.[1]
Q2: What are the key physicochemical properties of this compound?
The key properties are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C16H17N2NaO4S | [1][2][3] |
| Molecular Weight | 356.37 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Storage Temperature | 2-8°C | [3] |
Q3: How do pH and temperature affect the solubility of this compound?
The solubility of penicillin derivatives is influenced by pH. As a weak acid, the solubility of the active pharmaceutical ingredient (API) tends to increase with a higher pH. While temperature can also impact solubility, its effect is generally considered to be less significant compared to pH for some penicillin compounds. However, preparing solutions in cold to lukewarm water is recommended to avoid potential degradation at high temperatures.[5]
Q4: How stable is this compound in solution?
Aqueous solutions of this compound can be unstable at room temperature and are susceptible to degradation in the presence of acids, alkalis, or oxidizing agents.[1][2] For experimental use, it is recommended to prepare solutions fresh.[6] If storage is necessary, solutions should be filter-sterilized and stored at 2-8°C for up to one week or at -20°C for longer periods. Solutions are reported to be stable at 37°C for up to 3 days. A study on Penicillin G sodium solutions in 0.9% sodium chloride or 5% dextrose injection stored at 5°C found them to be chemically and physically stable for at least 21 days.[7]
Troubleshooting Guide
Q1: I'm observing precipitation after dissolving this compound in my buffer. What could be the cause?
-
Issue: Precipitation of this compound can occur due to several factors.
-
Troubleshooting Steps:
-
Check the pH of your buffer: Penicillin salts are more stable in a neutral pH range. Acidic or alkaline conditions can lead to degradation and precipitation.[1][2] Ensure your buffer's pH is within the optimal range for penicillin stability (typically around pH 6.0-7.5).
-
Evaluate buffer components: The presence of certain ions can affect solubility. For instance, the presence of chloride ions (Cl-) has been shown to decrease the solubility of some active pharmaceutical ingredients. If your buffer has a high salt concentration, consider preparing a fresh solution with a lower ionic strength.
-
Consider the "common ion effect": The presence of sodium ions from other salts in your buffer could potentially decrease the solubility of the sodium salt of penicillin.[8]
-
Review the temperature: While less impactful than pH, lower temperatures can sometimes lead to decreased solubility.[5] Ensure your buffer and this compound are at a suitable temperature for dissolution.
-
Q2: The this compound is not dissolving completely. What should I do?
-
Issue: Incomplete dissolution can result from using an inappropriate solvent or insufficient mixing.
-
Troubleshooting Steps:
-
Verify the solvent: this compound is highly soluble in water.[1][6] For other solvents, refer to the solubility data table below. If using a non-aqueous solvent, ensure it is appropriate.
-
Increase mixing/agitation: Gentle vortexing or stirring can aid dissolution. For concentrations up to 125 mg/mL in water, ultrasonic treatment may be necessary.[6]
-
Prepare a stock solution: For high concentrations, it is often easier to first prepare a concentrated stock solution in a suitable solvent (like water or DMSO) and then dilute it to the final working concentration in your experimental medium.[6]
-
Check for hygroscopicity: Penicillin G sodium salt is hygroscopic, meaning it can absorb moisture from the air.[1] This can affect its physical properties and dissolution. Ensure the compound has been stored properly in a dry, well-ventilated place.
-
Quantitative Data Summary
The following table summarizes the solubility of Penicillin G Sodium Salt in various solvents.
| Solvent | Solubility | Reference |
| Water | 5-10 g/100 mL at 25°C | [1] |
| Water | 100 mg/mL | |
| Water | 125 mg/mL (with ultrasonic treatment) | [6] |
| Ethanol | Soluble | [1] |
| DMSO | 100 mg/mL (with ultrasonic treatment) | [6] |
| Fatty Oil | Insoluble | [1] |
| Liquid Paraffin | Insoluble | [1] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines the shake-flask method for determining the solubility of this compound.
-
Materials:
-
This compound powder
-
Selected solvent (e.g., deionized water, buffer of specific pH)
-
Volumetric flasks
-
Mechanical shaker or orbital shaker
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Prepare a series of volumetric flasks with a fixed volume of the chosen solvent.
-
Add an excess amount of this compound powder to each flask. The amount should be more than what is expected to dissolve to ensure a saturated solution.
-
Seal the flasks and place them on a mechanical shaker. Agitate the flasks at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
After shaking, let the flasks stand to allow the undissolved powder to settle.
-
Carefully withdraw a sample from the supernatant of each flask using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility in mg/mL or mol/L.
-
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Mechanism of action of Penicillin X, inhibiting bacterial cell wall synthesis.[9][10][11][12]
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. PR1MA Penicillin G Sodium Salt | PR1MA | MIDSCI [midsci.com]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. dechra.dk [dechra.dk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling solubility, acid-base properties and activity coefficients of amoxicillin, ampicillin and (+)6-aminopenicillanic acid, in NaCl(aq) at different ionic strengths and temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penicillin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
impact of freeze-thaw cycles on Penicillin X Sodium Salt activity
A Note on Nomenclature: The term "Penicillin X Sodium Salt" is not standard. This guide pertains to the widely used Penicillin G Sodium Salt . We presume this is the compound of interest for your query.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on the activity of Penicillin G Sodium Salt.
Troubleshooting Guide
This guide addresses common issues encountered when using Penicillin G Sodium Salt solutions that have been subjected to freezing and thawing.
| Problem | Possible Cause | Recommended Action |
| Reduced antibacterial activity in my assay after using a previously frozen solution. | Repeated freeze-thaw cycles may have led to the degradation of the β-lactam ring, inactivating the antibiotic. The pH of the solution may have shifted outside the optimal stability range (pH 6.5-7.5) during freezing or after thawing.[1] | - Minimize freeze-thaw cycles. Aliquot the Penicillin G Sodium Salt solution into single-use volumes before the initial freezing. - Use a buffered solution. A citrate buffer is recommended to maintain a stable pH.[1][2] - Verify the pH of your solution after thawing. |
| Visible precipitates or cloudiness in the solution after thawing. | The solution may have become supersaturated during the freezing process, leading to precipitation upon thawing. Incompatibility with the storage container or other components in the solution could also be a factor. | - Ensure complete dissolution before initial freezing. - Use appropriate containers, such as polypropylene or glass.[3] - Visually inspect the solution after thawing. If precipitates are present, the solution's integrity may be compromised. |
| Inconsistent results between different aliquots of the same stock solution. | Non-uniform freezing or thawing rates could lead to variations in degradation between aliquots. Inaccurate pipetting when creating aliquots can also contribute to this issue. | - Flash-freeze aliquots in a consistent manner (e.g., using a dry ice/ethanol bath). - Thaw aliquots quickly and consistently (e.g., in a water bath at room temperature). - Ensure accurate and precise pipetting when preparing aliquots. |
Frequently Asked Questions (FAQs)
Q1: How many times can I freeze-thaw a Penicillin G Sodium Salt solution without significant loss of activity?
A1: It is strongly recommended to avoid multiple freeze-thaw cycles. The β-lactam ring of penicillin is susceptible to hydrolysis, and the physical stress of freezing and thawing can accelerate its degradation. For optimal results, you should aliquot your stock solution into single-use volumes before the initial freeze. One study showed that most β-lactams can be frozen as a stock concentration for up to six months at -80°C without a significant loss in antibiotic activity[4]. However, this study did not investigate repeated freeze-thaw cycles.
Q2: What is the best way to store Penicillin G Sodium Salt solutions?
A2: For short-term storage (up to 21 days), solutions stored at 5°C are stable[5]. For long-term storage, freezing at -20°C or -80°C is recommended. Solutions of Penicillin G sodium at a concentration of 50,000 units/mL in water, 0.9% sodium chloride, and 0.05 M citrate buffer are stable for at least 12 weeks when frozen at -25°C[6]. It has been shown that Penicillin G sodium in concentrations of 1 to 10%, buffered to pH 6.85, loses not more than 1% in 1 month when frozen at −20°C[6][7].
Q3: Does the choice of solvent or buffer affect the stability of Penicillin G Sodium Salt during freeze-thaw cycles?
A3: Yes, the solvent and buffer system are critical. Penicillin G sodium is most stable in a buffered solution with a pH between 6.5 and 7.5[1]. Citrate buffer has been shown to be particularly effective at preventing degradation[1][2]. Using unbuffered water or solutions outside the optimal pH range can lead to accelerated degradation, which may be exacerbated by freeze-thaw cycles.
Q4: How can I test the activity of my Penicillin G Sodium Salt solution after a freeze-thaw cycle?
A4: You can perform a bioassay, such as a microbiological agar gel diffusion assay or a broth microdilution assay, to determine the minimum inhibitory concentration (MIC) against a susceptible bacterial strain (e.g., Staphylococcus aureus)[4][8]. Comparing the MIC of the freeze-thawed solution to a freshly prepared standard will indicate any loss of activity. Alternatively, a stability-indicating high-performance liquid chromatographic (HPLC) assay can be used to quantify the amount of active Penicillin G remaining[5].
Quantitative Data on Penicillin G Sodium Salt Stability
The following table summarizes the stability of Penicillin G Sodium Salt under different storage conditions.
| Concentration | Solvent/Buffer | Storage Temperature | Duration | Percent Loss |
| 1% - 10% | Buffered to pH 6.85 | -20°C | 1 month | ≤ 1%[6][7] |
| 50,000 units/mL | Water, 0.9% NaCl, 0.05M Citrate Buffer | -25°C | 12 weeks | Stable[6] |
| 2.5 million units/50mL | 5% Dextrose | -20°C | 39 days | Physically compatible and stable[6] |
| 180,000 units/mL | Sterile Water for Injection | -20°C | 30 days | Little loss[6] |
| 2,500 & 50,000 units/mL | 0.9% NaCl or 5% Dextrose | 5°C | 21 days | >90% recovery[5] |
| 2,500 & 50,000 units/mL | 0.9% NaCl or 5% Dextrose | 5°C | 28 days | Did not meet 90% recovery limit[5] |
Experimental Protocols
Protocol: Assessment of Penicillin G Sodium Salt Activity after Freeze-Thaw Cycles using Broth Microdilution
-
Preparation of Stock Solution:
-
Prepare a stock solution of Penicillin G Sodium Salt at a high concentration (e.g., 10 mg/mL) in a suitable buffer (e.g., 0.05 M citrate buffer, pH 7.0).
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
-
Aliquoting and Freezing:
-
Dispense the stock solution into multiple, single-use, sterile cryovials (e.g., 100 µL per vial).
-
Flash-freeze the aliquots in a dry ice/ethanol bath and store them at -80°C.
-
Reserve one aliquot for immediate testing as the "0 freeze-thaw" control.
-
-
Freeze-Thaw Cycles:
-
For the "1 freeze-thaw" group, remove an aliquot from the -80°C freezer, thaw it completely at room temperature, and then immediately place it back in the dry ice/ethanol bath to refreeze before returning to -80°C storage.
-
Repeat this process for the desired number of freeze-thaw cycles (e.g., 3, 5, 10 cycles), using a separate set of aliquots for each cycle number.
-
-
Broth Microdilution Assay:
-
On the day of the assay, thaw one aliquot from each freeze-thaw group and the "0 freeze-thaw" control.
-
Prepare serial two-fold dilutions of each Penicillin G solution in sterile Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of a quality control bacterial strain (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Penicillin G that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
Compare the MIC values obtained for the freeze-thawed aliquots to the MIC of the "0 freeze-thaw" control. A significant increase in the MIC indicates a loss of antibacterial activity.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Activity of antibiotic admixtures subjected to different freeze-thaw treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Penicillin X Sodium Salt vs. Penicillin G Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Penicillin X Sodium Salt and Penicillin G Sodium Salt, two natural penicillins. The information presented is intended to assist researchers and professionals in drug development in understanding the key differences and potential applications of these compounds. While comprehensive data is available for the widely studied Penicillin G, specific experimental data for Penicillin X is less abundant in publicly accessible literature. This guide compiles the available information to offer a comparative overview.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two penicillin salts is crucial for their handling, formulation, and application in experimental settings. Both are sodium salts of their respective penicillin congeners, which generally enhances their solubility in aqueous solutions compared to their free acid forms.
| Property | This compound | Penicillin G Sodium Salt |
| Synonyms | p-Hydroxybenzylpenicillin Sodium Salt | Benzylpenicillin Sodium Salt |
| CAS Number | 5985-13-7 | 69-57-8 |
| Molecular Formula | C₁₆H₁₇N₂NaO₅S | C₁₆H₁₇N₂NaO₄S |
| Molecular Weight | 372.37 g/mol [1] | 356.37 g/mol [2] |
| Appearance | White to off-white crystalline powder | White to slightly yellow crystalline powder[2] |
| Solubility | Soluble in water | 100 mg/mL in water |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both Penicillin X and Penicillin G are β-lactam antibiotics and share the same fundamental mechanism of action. They inhibit the final step of peptidoglycan synthesis in the bacterial cell wall.
The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillins bind to and inactivate PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.
-
Inhibition of Transpeptidation: This binding prevents the transpeptidation reaction, which is the formation of peptide bridges between the polysaccharide chains of the peptidoglycan.
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.
This shared mechanism underscores their classification as bactericidal antibiotics.
Antibacterial Efficacy
The primary difference between various penicillins lies in their spectrum of activity and potency against different bacterial species. Penicillin G is characterized as a narrow-spectrum antibiotic, primarily effective against Gram-positive bacteria.[1][3] Historical data suggests that Penicillin X exhibits a higher potency against certain bacteria compared to Penicillin G. One source indicates that Penicillin X has 130–140% of the activity of Penicillin G.[4] Another study from 1946 reported that Penicillin X was 30–40% more potent than Penicillin G against certain Streptococcus and Spirochetes bacteria in vitro.[5]
| Organism | This compound MIC (µg/mL) | Penicillin G Sodium Salt MIC (µg/mL) |
| Staphylococcus aureus | Data not available | 0.4 - 24[6] |
| Streptococcus pneumoniae | Data not available | ≤0.06 (susceptible) to ≥2 (resistant)[7] |
| Streptococcus pyogenes | Data not available | Maximum observed resistance at 0.006[8] |
| Gram-negative bacteria | Generally considered to have limited activity | Generally considered to have limited activity[1][3] |
Pharmacokinetic Profiles
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its in vivo efficacy. Penicillin G is known for its poor oral absorption and rapid renal excretion.[3][9] Specific pharmacokinetic data for this compound is not well-documented in modern literature.
| Parameter | This compound | Penicillin G Sodium Salt |
| Bioavailability (Oral) | Data not available | Low (<30%)[4] |
| Protein Binding | Data not available | Approximately 60%[9] |
| Metabolism | Data not available | Minimally metabolized by the liver[9] |
| Elimination Half-life | Data not available | Approximately 30 minutes[9] |
| Excretion | Data not available | Primarily renal[9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines a standard procedure for determining the MIC of Penicillin X and G Sodium Salts against a bacterial isolate.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Penicillin G Sodium Salt in an appropriate sterile solvent (e.g., sterile water).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy (Murine Peritonitis Model)
This protocol provides a general framework for evaluating the in vivo efficacy of Penicillin X and G Sodium Salts in a murine infection model.
Methodology:
-
Animal Model: Use a suitable strain of laboratory mice (e.g., BALB/c).
-
Infection: Induce peritonitis by intraperitoneal injection of a lethal or sub-lethal dose of a relevant bacterial pathogen (e.g., Streptococcus pneumoniae).
-
Treatment Groups: Divide the mice into groups to receive different doses of this compound, Penicillin G Sodium Salt, or a placebo control (e.g., saline).
-
Drug Administration: Administer the treatments at specified time points post-infection via a relevant route (e.g., subcutaneous or intravenous injection).
-
Monitoring: Monitor the mice for a defined period (e.g., 72 hours) for survival and clinical signs of illness.
-
Endpoint Analysis: At a predetermined endpoint, euthanize a subset of animals from each group to collect peritoneal lavage fluid and/or blood. Determine the bacterial load in these samples by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFU).
-
Data Analysis: Compare the survival rates between the different treatment groups using statistical methods such as the log-rank test. Compare the bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
Penicillin G Sodium Salt is a well-characterized, narrow-spectrum antibiotic primarily effective against Gram-positive bacteria. This compound, while less studied, is reported to have a higher in vitro potency against some bacteria. The lack of recent, comprehensive data for this compound highlights a potential area for further research to fully elucidate its antibacterial spectrum, pharmacokinetic profile, and potential therapeutic advantages. The experimental protocols provided offer a standardized approach for conducting direct comparative studies to generate the necessary data for a more complete and quantitative comparison of these two natural penicillins.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Penicillin X - American Chemical Society [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Penicillin Pharmacodynamics in Four Experimental Pneumococcal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Penicillin X Sodium Salt and Other Narrow-Spectrum Penicillins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Penicillin X Sodium Salt against other narrow-spectrum penicillins, primarily Penicillin G and Penicillin V. The information is compiled from historical and contemporary scientific literature to offer an objective overview for research and drug development purposes.
Introduction to Narrow-Spectrum Penicillins
Narrow-spectrum penicillins are a class of beta-lactam antibiotics effective against a specific range of bacteria, primarily Gram-positive organisms.[1][2] The foundational members of this class, derived from Penicillium molds, include Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin).[3] Penicillin X (p-hydroxybenzylpenicillin), another natural penicillin, was the subject of early antibiotic research but is less commonly used today.[4] These penicillins share a common mechanism of action, inhibiting bacterial cell wall synthesis, but differ in their potency and pharmacokinetic properties.[3][5]
Mechanism of Action
The bactericidal activity of narrow-spectrum penicillins stems from their ability to interfere with the synthesis of the bacterial cell wall. The core of this mechanism is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[6][7] By binding to the active site of these proteins, penicillins block the formation of a stable cell wall, leading to cell lysis and bacterial death.
Caption: Mechanism of action of narrow-spectrum penicillins.
Comparative Efficacy: A Review of the Data
Historical studies from the 1940s suggested that Penicillin X possessed a higher potency than Penicillin G against certain Gram-positive bacteria. While contemporary comparative data is limited, this section summarizes the available historical and recent findings.
In Vitro Potency
Early research indicated that Penicillin X was 30-40% more potent than Penicillin G against specific strains of Streptococcus and Spirochetes in laboratory settings.[4] Another study from the same era reported that Penicillin X was 3 to 5 times more efficacious than Penicillin G in treating streptococcal infections in mice.[4]
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While specific MIC values for Penicillin X are scarce in modern literature, the following tables provide a summary of available MIC data for Penicillin G and Penicillin V against common Gram-positive pathogens.
Table 1: Comparative MIC Values (µg/mL) of Narrow-Spectrum Penicillins against Streptococcus pyogenes
| Antibiotic | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Penicillin G | 0.006 - 0.2 | 0.023 | [7][8][9] |
| Penicillin V | ~0.01 | Not Reported | [10] |
| Penicillin X | Not Reported | Not Reported |
Table 2: Comparative MIC Values (µg/mL) of Narrow-Spectrum Penicillins against Staphylococcus aureus (Penicillin-Susceptible Strains)
| Antibiotic | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Penicillin G | ≤0.125 | 0.125 | [11][12] |
| Penicillin V | Not Reported | Not Reported | |
| Penicillin X | Not Reported | Not Reported |
Note: The emergence of penicillin-resistant strains of S. aureus, primarily through the production of β-lactamase, significantly impacts the clinical efficacy of narrow-spectrum penicillins against this pathogen.[13]
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key in vitro experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound, Penicillin G Sodium Salt, and Penicillin V Potassium Salt in a suitable sterile solvent (e.g., sterile distilled water).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each penicillin in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Preparation: Prepare tubes containing CAMHB with the penicillins at concentrations corresponding to multiples of their determined MICs (e.g., 1x, 2x, 4x, and 8x MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.
Penicillin-Binding Protein (PBP) Affinity
Conclusion
References
- 1. news-medical.net [news-medical.net]
- 2. List of Natural penicillins - Drugs.com [drugs.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Penicillin X - American Chemical Society [acs.org]
- 5. Penicillin V: Package Insert / Prescribing Information [drugs.com]
- 6. Identification and Characterization of the Penicillin-Binding Protein 2a of Streptococcus pneumoniae and Its Possible Role in Resistance to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. Binding affinity for penicillin-binding protein 2a correlates with in vivo activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Comparative Guide to Purity Analysis of Penicillin X Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for determining the purity of Penicillin X Sodium Salt against other analytical techniques. The information presented is supported by established methodologies for similar penicillin compounds, offering a robust framework for analytical method development and validation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC stands as the most prevalent and reliable method for the quantitative analysis of penicillin antibiotics due to its high specificity, sensitivity, and reproducibility.[1] A validated Reverse-Phase HPLC (RP-HPLC) method is the industry standard for assessing the purity of this compound and identifying any potential impurities or degradation products.
Experimental Protocol: RP-HPLC for this compound
This protocol is adapted from validated methods for the analysis of other penicillin compounds.[2][3][4]
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary Gradient HPLC with UV or PDA Detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) 0.1% Trifluoroacetic Acid (TFA) in Water B) Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation:
As per the International Conference on Harmonisation (ICH) guidelines, the HPLC method should be validated for the following parameters:[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
Workflow for HPLC Purity Analysis
Caption: Workflow for this compound Purity Analysis by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard, other methods can be employed for the analysis of penicillins, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High specificity, sensitivity, and reproducibility.[1] Quantitative determination of impurities. | Requires specialized equipment and trained personnel. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Extremely high sensitivity and selectivity.[5] Can identify unknown impurities. | High cost of instrumentation and maintenance. Complex data analysis. |
| Spectrophotometry | Measures the absorption of light by the sample at a specific wavelength. | Simple, rapid, and inexpensive.[6] | Lacks specificity; cannot distinguish between the active ingredient and impurities with similar chromophores. Not suitable for purity determination. |
| Microbiological Assays | Measures the inhibition of growth of a susceptible microorganism by the antibiotic. | Provides a measure of biological activity. | Lower precision and accuracy compared to chromatographic methods. Time-consuming. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple and low-cost.[5] Good for qualitative screening. | Not ideal for quantitative analysis due to lower repeatability.[5] |
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method for Penicillin X.
Conclusion
For the definitive determination of this compound purity, a validated RP-HPLC method is the most appropriate choice, offering a balance of accuracy, precision, and specificity. While LC-MS/MS provides higher sensitivity and structural information, its complexity and cost may not be necessary for routine quality control. Spectrophotometric and microbiological assays serve complementary roles in rapid screening and biological activity assessment, respectively, but lack the quantitative power of chromatographic techniques for purity analysis.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of penicillins in pure and pharmaceutical formulations using Folin-Ciocalteu reagent. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vitro Antibacterial Activity of Penicillin X Sodium Salt
For researchers and professionals in drug development, understanding the comparative efficacy of antibacterial agents is paramount. This guide provides an objective in vitro comparison of Penicillin X Sodium Salt against other penicillin variants, supported by historical experimental data. Detailed methodologies for key antibacterial susceptibility tests are also presented to aid in the replication and validation of these findings.
Comparative Antibacterial Potency
Quantitative data on the antibacterial activity of antibiotics is crucial for evaluating their potential therapeutic efficacy. The most common metric for this is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
While contemporary MIC data for Penicillin X (also known as Penicillin K) is scarce due to its limited clinical use today, historical studies provide valuable insights into its relative potency. A seminal 1947 study by Eagle, H., and Musselman, A. provides a direct in vitro comparison of the bactericidal activity of various natural penicillins.
Table 1: Comparative In Vitro Activity of Natural Penicillins
| Penicillin Variant | Relative Bactericidal Activity vs. Pneumococcus Type I | Relative Bactericidal Activity vs. Streptococcus pyogenes (C-203) |
| Penicillin G | 100 | 100 |
| Penicillin X (K) | 180 | 115 |
| Penicillin F | 60 | 75 |
Data is presented as relative activity with Penicillin G set as the baseline (100). Sourced from Eagle, H., & Musselman, A. (1947). The therapeutic activity of penicillins F, G, K, and X in experimental infections with Pneumococcus Type I and Streptococcus pyogenes. Journal of Experimental Medicine, 85(2), 175–186.[1]
This historical data indicates that Penicillin X demonstrated a higher in vitro bactericidal activity against both Pneumococcus Type I and Streptococcus pyogenes when compared to Penicillin G.[1]
To provide a modern context for the expected antibacterial spectrum of a penicillin-class antibiotic, the following table summarizes typical MIC values for Penicillin G against a range of common Gram-positive and Gram-negative bacteria.
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Penicillin G
| Bacterial Species | Gram Stain | Typical Penicillin G MIC Range (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | Positive | ≤0.125 - 1 |
| Streptococcus pneumoniae (penicillin-susceptible) | Positive | ≤0.06 - 0.12 |
| Streptococcus pyogenes (Group A Strep) | Positive | ≤0.03 |
| Enterococcus faecalis | Positive | 1 - 8 |
| Neisseria meningitidis | Negative | ≤0.06 - 0.25 |
| Escherichia coli | Negative | ≥32 (Often Resistant) |
| Pseudomonas aeruginosa | Negative | ≥128 (Resistant) |
Note: MIC values can vary significantly between different strains of the same bacterial species.
Mechanism of Action of Penicillins
Penicillin antibiotics exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, especially in the face of osmotic pressure. The key steps in the mechanism of action are outlined below.
Caption: Penicillin inhibits bacterial cell wall synthesis.
Penicillins, including Penicillin X, are structural analogs of the D-Ala-D-Ala moiety of the peptidoglycan chain. This allows them to bind to the active site of penicillin-binding proteins (PBPs), such as DD-transpeptidase, and acylate the serine residue, irreversibly inhibiting the enzyme. This prevents the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, bacterial cell lysis.
Experimental Protocols for Antibacterial Activity Validation
To ensure the reproducibility and validity of in vitro antibacterial activity data, standardized protocols must be followed. Below are detailed methodologies for two of the most common assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a pure culture, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer method is a qualitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically apply a paper disk impregnated with a known concentration of this compound to the surface of the agar.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
References
A Comparative Analysis of Penicillin X and Penicillin V Stability for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of the stability of Penicillin X and Penicillin V, designed for researchers, scientists, and professionals in drug development. The following sections objectively evaluate the performance of these two penicillin analogues, supported by available experimental data, to inform research and development decisions.
Introduction to Penicillin X and Penicillin V
Penicillin X (p-hydroxybenzylpenicillin) and Penicillin V (phenoxymethylpenicillin) are both naturally occurring antibiotics derived from the fermentation of Penicillium species. They share the core β-lactam ring structure essential for their antibacterial activity but differ in their side chains, a distinction that significantly influences their chemical stability and clinical applications. Penicillin V's enhanced stability in acidic environments allows for oral administration, a key advantage over many other natural penicillins. While Penicillin X has shown considerable antibacterial potency, its stability profile is less characterized in direct comparison to Penicillin V. For the purposes of this guide, and due to the limited availability of direct comparative stability data for Penicillin X, data for Penicillin G (benzylpenicillin), a structurally similar analogue, will be used as a proxy to infer the stability characteristics of Penicillin X. This assumption is based on the structural similarity of their benzyl side chains.
Chemical Structures and Degradation Pathways
The stability of penicillins is intrinsically linked to their chemical structure, particularly the susceptibility of the β-lactam ring to hydrolysis.
Caption: Chemical structures of Penicillin X and Penicillin V and their common degradation pathway.
The primary mechanism of degradation for both Penicillin X and Penicillin V is the hydrolytic cleavage of the amide bond within the β-lactam ring. This process can be catalyzed by acidic conditions or by the action of bacterial β-lactamase enzymes. This initial hydrolysis leads to the formation of the corresponding penicilloic acid, which is biologically inactive. Further degradation can occur, leading to products such as penilloic acid. The electron-withdrawing nature of the phenoxymethyl side chain in Penicillin V is thought to provide a degree of steric hindrance and electronic protection to the β-lactam ring, rendering it more stable against acid-catalyzed hydrolysis compared to the benzyl side chain of Penicillin G (and by extension, Penicillin X).
Quantitative Stability Comparison
The following table summarizes available quantitative data on the stability of Penicillin V and Penicillin G (as a proxy for Penicillin X) under various conditions. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented is compiled from different sources.
| Parameter | Penicillin V | Penicillin X (inferred from Penicillin G) | Conditions | Reference(s) |
| Acid Stability | More stable | Less stable | Gastric fluid (simulated, low pH) | [1] |
| Half-life (t½) | Not explicitly found in direct comparison | Not explicitly found in direct comparison | pH 2.0, 37°C | - |
| Degradation at 4°C | Reaches 90% of label claim in 11.5 days (reconstituted) | Stable for 24 hours in human plasma (as Benzylpenicillin) | Refrigerated storage | [2] |
| Degradation at 25°C | Unstable after < 37 hours (reconstituted) | Not explicitly found | Room temperature storage | |
| Primary Degradation Products | Penicilloic acid, Penilloic acid | Penicilloic acid, Penilloic acid | Acid hydrolysis, β-lactamase |
Experimental Protocols
A standardized experimental workflow is crucial for the accurate assessment of penicillin stability. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying the concentration of the active penicillin and its degradation products over time.
Caption: A typical experimental workflow for assessing the stability of penicillins.
Detailed Methodology for a Typical HPLC-Based Stability Study:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of Penicillin X and Penicillin V in a suitable solvent (e.g., ultrapure water or a buffer at neutral pH).
-
Preparation of Test Solutions: Dilute the stock solutions in various buffers to achieve the desired final concentrations and pH values for the stability study (e.g., pH 2, 4, 7.4).
-
Incubation: Incubate the test solutions in temperature-controlled environments (e.g., 4°C, 25°C, 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each test solution.
-
Sample Analysis by HPLC:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength where the penicillin and its degradation products have significant absorbance (e.g., around 220-230 nm).
-
-
Quantification: Create a calibration curve using standards of known concentrations for both the parent penicillin and its expected degradation products. Use the peak areas from the chromatograms to determine the concentrations in the test samples.
-
-
Data Analysis: Plot the concentration of the parent penicillin as a function of time. Determine the degradation kinetics (e.g., first-order or second-order) and calculate the rate constant (k) and half-life (t½) for each condition.
Conclusion
The available evidence strongly indicates that Penicillin V possesses greater stability in acidic environments compared to Penicillin G, and by extension, Penicillin X. This superior acid stability is the primary reason for Penicillin V's utility as an orally administered antibiotic. The degradation of both penicillins proceeds primarily through the hydrolysis of the β-lactam ring, leading to inactive products. For researchers and drug development professionals, the choice between these analogues will depend on the desired route of administration and the formulation's intended environment. Further direct comparative studies under a wider range of conditions are warranted to provide a more complete stability profile for Penicillin X.
References
Quantitative Analysis of Penicillin X Sodium Salt in Solution: A Comparative Guide to Analytical Techniques
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of common analytical techniques for the quantitative analysis of penicillin compounds in solution. Due to a lack of specific published data for Penicillin X Sodium Salt, this document leverages data from closely related and extensively studied analogs, namely Penicillin G and Penicillin V. The principles and methodologies described herein are readily adaptable for the validation and routine analysis of this compound, providing a solid foundation for researchers in this area.
The primary methods covered in this guide are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method's performance characteristics are summarized, and detailed experimental protocols are provided to facilitate implementation in a laboratory setting.
Comparative Analysis of Analytical Methods
The choice of analytical method for the quantification of penicillins is dependent on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of Penicillin G and Penicillin V, which can be considered indicative for Penicillin X.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of pharmaceuticals. It offers a good balance of sensitivity, selectivity, and cost-effectiveness.
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) | Reference |
| Penicillin G | Not Specified | 1.5 ng/g | 5 ng/g | Not Specified | Not Specified | [1] |
| Penicillin G | Not Specified | 10 ppb | Not Specified | Not Specified | Not Specified | [2] |
| Penicillin V | Not Specified | Not Specified | 46 µg/kg | >89% | <12% | [3][4] |
| Amoxicillin (related penicillin) | 0.050 - 500 mg/L | 16 µg/L | 54 µg/L | 97.0 ± 1.6% | Not Specified | [5] |
| Ampicillin (related penicillin) | 0.02 - 15 µg/mL | 0.02 µg/mL | 0.066 µg/mL | Not Specified | Not Specified | [6] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex biological matrices.
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) | Reference |
| Penicillin G | 0.0015–10 mg/L | 0.003 mg/L | 0.01 mg/L | 93–104% | 0.5 - 1.8% | [7] |
| Penicillin G | Not Specified | 0.1 ng/g | Not Specified | 90-100% | Not Specified | [8][9] |
| Penicillin V | 0.0015–10 mg/L | 0.003 mg/L | 0.01 mg/L | 93–104% | 0.5 - 1.8% | [7] |
| Penicillin G | Not Specified | 0.003 - 0.008 mg/kg | 0.01 - 0.03 mg/kg | 71.0 - 106% | 4.0 - 11.2% | [10] |
| Penicillin V | Not Specified | 0.003 - 0.008 mg/kg | 0.01 - 0.03 mg/kg | 71.0 - 106% | 4.0 - 11.2% | [10] |
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of bulk or formulated penicillin in simple solutions, where high sensitivity is not a primary requirement.
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) | Reference |
| Penicillin G | 0.2-200 µg/mL | 0.170 µg/mL | 0.515 µg/mL | Quantitative | 6.11 (intra-day), 9.42 (inter-day) | [11] |
| Penicillin V | Not Specified | 0.015 mg in solution volume | Not Specified | Not Specified | Not Specified | [12] |
| Ampicillin (related penicillin) | 17.47–69.88 μg/mL | 0.52 μg/mL | Not Specified | 98.68 - 102.7% | 0.7 - 1.7% | [13] |
| Amoxicillin & Cloxacillin | 60.0–140.0 µg/mL | Not Specified | Not Specified | 99.86 ± 0.69% (Amox), 100.15 ± 0.71% (Clox) | < 1.0% | [14] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization and validation for the specific analysis of this compound.
HPLC-UV Method for Penicillin G
This protocol is based on the USP-38 monograph for the assay of Penicillin G Sodium.[15]
1. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.01M monobasic potassium phosphate and methanol (60:40).
-
Standard Solution: Accurately weigh and dissolve about 5mg of Penicillin G Potassium Reference Standard in 45 mL of water in a 50 mL volumetric flask, and dilute with water to volume.
-
Sample Solution: Accurately weigh and dissolve about 5mg of Penicillin G Sodium in 45 mL of water in a 50 mL volumetric flask, and dilute with water to volume.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Syncronis aQ, 4.6 x 100 mm, 5 µm.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 10 µL.[15]
-
Column Temperature: 25°C.[15]
-
Detection Wavelength: 220 nm.[15]
-
Run Time: 15 minutes.[15]
3. System Suitability:
-
A resolution solution containing Penicillin G and 2-phenylacetamide is used to ensure adequate separation.[15]
-
The tailing factor for the Penicillin G peak should be not more than 2.0.[15]
-
The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.[15]
4. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak responses and calculate the quantity of Penicillin G in the sample.
LC-MS/MS Method for Penicillin G and V
This protocol is a generalized procedure based on several cited methods for sensitive penicillin analysis.[7][16]
1. Sample Preparation (Protein Precipitation for Biological Samples):
-
To 15 µL of the sample (e.g., serum), add a suitable internal standard.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further diluted prior to analysis.
2. LC-MS/MS Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a Poroshell 120 EC-C18.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid (e.g., 55% methanol in water + 0.1% formic acid).[7][16]
-
Injection Volume: 2 µL.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Penicillin G and V and their internal standards.
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
UV-Vis Spectrophotometry Method for Penicillins
This is a general protocol for the direct quantification of penicillins in simple solutions.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of the penicillin standard in a suitable solvent (e.g., deionized water or a buffer solution).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the sample.
2. Sample Preparation:
-
Dissolve the sample containing the penicillin in the same solvent used for the standard solutions to a concentration that falls within the linear range of the assay.
3. Spectrophotometric Measurement:
-
Instrument: A UV-Vis spectrophotometer.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific penicillin (e.g., around 283 nm for Penicillin G).[17]
-
Blank the instrument using the solvent.
-
Measure the absorbance of the standard solutions and the sample solution.
4. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the penicillin in the sample solution by interpolating its absorbance on the calibration curve.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for UV-Vis Spectrophotometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an analytical method for penicillin G in bovine milk by liquid chromatography with ultraviolet-visible detection and confirmation by mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
- 7. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 8. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Spectrophotometric method of determining phenoxymethylpenicillin in the air] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Content determination of ampicillin by Ni( ii )-mediated UV-Vis spectrophotometry - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00116K [pubs.rsc.org]
- 14. Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
- 17. Photocatalytic degradation of penicillin G from simulated wastewater using the UV/ZnO process: isotherm and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Penicillin X Sodium Salt Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the confirmation of Penicillin X Sodium Salt concentration: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assay. The selection of an appropriate method is critical for ensuring the quality, potency, and efficacy of penicillin-based pharmaceutical products. This document outlines the principles, experimental protocols, and comparative performance of each technique to aid researchers in making informed decisions.
Method Comparison
The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. Below is a summary of the key performance characteristics of each method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Microbiological Assay |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV detection. | Measurement of the absorbance of UV-Vis light by the penicillin molecule. | Measurement of the inhibition of microbial growth by the antibiotic. |
| Specificity | High (can separate Penicillin X from degradation products and impurities). | Moderate (potential for interference from other UV-absorbing compounds). | High (measures biological activity), but may not distinguish between different penicillins. |
| Sensitivity | High (LOD and LOQ in the ng/mL range).[1][2] | Moderate (LOD and LOQ typically in the µg/mL range). | Very High (sensitive to biologically active penicillin). |
| Accuracy | High (typically >98%).[2] | Good (can be affected by interfering substances). | Good (dependent on standardization and control of experimental conditions). |
| Precision (RSD) | Excellent (<2%).[2] | Good (<5%). | Moderate (5-15%). |
| **Linearity (R²) ** | Excellent (>0.999).[3] | Good (>0.99). | Good over a defined concentration range. |
| Analysis Time | ~15-30 minutes per sample.[4] | < 5 minutes per sample. | 16-24 hours (incubation time). |
| Cost-Effectiveness | High initial investment, moderate running costs. | Low initial investment, low running costs. | Moderate initial investment, low running costs. |
| Typical Application | Quality control, stability testing, pharmacokinetic studies. | Routine concentration checks, dissolution testing. | Potency testing, confirmation of biological activity. |
Disclaimer: Specific performance data for this compound is limited in publicly available literature. The data presented in this table is largely based on studies of Penicillin G and other closely related penicillins.[1][2][3] Method validation for this compound is essential to establish specific performance characteristics.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides a robust and specific means of quantifying this compound.
Principle: The sample is injected into a liquid chromatograph and separated on a reversed-phase column. The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 mm x 100 mm, 5 µm), and data acquisition software.[4]
-
Reagents:
-
This compound Certified Reference Standard (CRS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic potassium phosphate (analytical grade)
-
Purified water (HPLC grade)
-
-
Mobile Phase Preparation: Prepare a mixture of 0.01M monobasic potassium phosphate and methanol in a 60:40 ratio. Filter and degas the mobile phase before use.[4]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound CRS in purified water to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in purified water to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: [4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Run Time: Approximately 15 minutes
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry
This method offers a rapid and cost-effective approach for determining the concentration of this compound.
Principle: The concentration of a substance in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert law.
Experimental Protocol:
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Reagents:
-
This compound Certified Reference Standard (CRS)
-
Purified water (or an appropriate buffer)
-
-
Standard Solution Preparation: Prepare a stock solution of this compound CRS in purified water. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the this compound sample in purified water to obtain a concentration that falls within the linear range of the assay.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across a range of UV wavelengths.
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using a blank solution (purified water).
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Calculate the concentration of the sample from its absorbance using the calibration curve.
Microbiological Assay
This assay determines the potency of this compound by measuring its ability to inhibit the growth of a susceptible microorganism.
Principle: The antibiotic diffuses from a carrier (e.g., a paper disc or a cylinder) into a solid agar medium inoculated with a sensitive test microorganism. The size of the resulting zone of growth inhibition is proportional to the concentration of the antibiotic.
Experimental Protocol:
-
Instrumentation:
-
Incubator maintained at the optimal growth temperature for the test organism.
-
Autoclave for sterilization.
-
Calibrated calipers or a zone reader.
-
-
Materials and Reagents:
-
This compound Certified Reference Standard (CRS)
-
Susceptible test microorganism (e.g., Staphylococcus aureus ATCC 29737)
-
Culture medium (e.g., Tryptic Soy Agar)
-
Sterile phosphate buffer
-
Sterile petri dishes
-
Sterile paper discs or stainless steel cylinders
-
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Preparation of Agar Plates: Inoculate the molten agar with the microbial suspension and pour it into petri dishes to a uniform thickness. Allow the agar to solidify.
-
Preparation of Standard and Sample Solutions: Prepare a series of dilutions of the this compound CRS and the sample in sterile phosphate buffer.
-
Application of Solutions: Aseptically apply the standard and sample solutions to the paper discs or cylinders placed on the surface of the agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-18 hours).
-
-
Data Analysis: Measure the diameter of the zones of inhibition for both the standards and the sample. Construct a standard curve by plotting the zone diameters against the logarithm of the standard concentrations. Determine the potency of the sample by interpolating its zone diameter on the standard curve.[5]
Visualizing the Workflow
The following diagram illustrates a general workflow for confirming the concentration of this compound.
Caption: General workflow for this compound concentration confirmation.
References
- 1. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. lcms.cz [lcms.cz]
- 5. uspnf.com [uspnf.com]
A Comparative Analysis of the Minimal Inhibitory Concentration (MIC) of Different Penicillins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of various penicillin antibiotics against key bacterial pathogens. By summarizing quantitative data from experimental studies, this document aims to be a valuable resource for researchers and professionals involved in the development and application of antibacterial agents.
Introduction to Minimal Inhibitory Concentration (MIC)
The minimal inhibitory concentration (MIC) is a fundamental measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This quantitative value is crucial for assessing the potency of new antimicrobial agents and for monitoring the emergence of antibiotic resistance.[2] A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism, signifying greater efficacy.
Comparative MIC Data of Penicillins
The following tables summarize the MIC values of several common penicillins against clinically significant Gram-positive and Gram-negative bacteria. The data presented is compiled from various in vitro studies. It is important to note that MIC values can vary between studies due to differences in experimental conditions, such as the specific strain tested, inoculum size, and testing methodology.
Gram-Positive Bacteria
Table 1: Comparative MICs (µg/mL) of Penicillins against Staphylococcus aureus
| Penicillin | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Penicillin G | 0.4 - 24 | - | - |
| Oxacillin | - | - | - |
| Nafcillin | - | - | - |
| Ampicillin | - | - | - |
| Amoxicillin | - | - | - |
| Piperacillin | - | - | - |
Note: Data for a comprehensive direct comparison is limited in the reviewed literature. Penicillin G has shown MICs ranging from 0.4 µg/mL to 24 µg/mL against different S. aureus isolates.[3] Further research is needed for a complete comparative dataset.
Table 2: Comparative MICs (µg/mL) of Penicillins against Streptococcus pneumoniae
| Penicillin | Penicillin-Susceptible | Penicillin-Intermediate | Penicillin-Resistant |
| MIC90 (µg/mL) | MIC90 (µg/mL) | MIC90 (µg/mL) | |
| Penicillin G | ≤0.03 - 0.06 | 0.25 - 0.5 | 0.5 - 1 |
| Amoxicillin | - | - | - |
| Amoxicillin-clavulanic acid | - | - | - |
Note: For penicillin-intermediate isolates, amoxicillin and amoxicillin-clavulanic acid have demonstrated superior in vitro activity compared to some other oral beta-lactams.[4] A strong correlation has been observed between penicillin MICs and those of amoxicillin and amoxicillin-clavulanate, with their MICs often being identical to that of penicillin.[5]
Table 3: Comparative MICs (µg/mL) of Penicillins against Streptococcus pyogenes
| Penicillin | MIC (µg/mL) |
| Penicillin G | 0.006 |
| Ampicillin | 0.006 |
| Amoxicillin | 0.004 |
| Piperacillin | - |
Note: The provided data is from a study on a specific set of clinical isolates and indicates high potency for these penicillins against S. pyogenes.[6] Maximum resistance was observed against Ampicillin and Penicillin G.[6]
Gram-Negative Bacteria
Table 4: Comparative MICs (µg/mL) of Penicillins against Escherichia coli
| Penicillin | MIC Range (µg/mL) |
| Piperacillin | - |
Table 5: Comparative MICs (µg/mL) of Penicillins against Pseudomonas aeruginosa
| Penicillin | MIC Range (µg/mL) |
| Piperacillin | - |
Note: Piperacillin is one of the few penicillins with significant activity against P. aeruginosa.[9][10] However, a direct comparative table with other penicillins is not applicable as most are not effective against this pathogen. The activity of piperacillin can be influenced by the production of β-lactamases.[9]
Experimental Protocols for MIC Determination
The determination of MIC values is standardized to ensure reproducibility and comparability of results. The two most common methods are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized suspension of the test bacterium is then spotted onto the surface of the agar plates. After incubation, the MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Mechanism of Action of Penicillins
Penicillins belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.
Specifically, penicillins bind to and inactivate enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By inhibiting the cross-linking of peptidoglycan chains, penicillins weaken the cell wall, leading to cell lysis and bacterial death.[11]
References
- 1. idexx.dk [idexx.dk]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity and pharmacodynamics of oral beta-lactam antibiotics against Streptococcus pneumoniae from southeast Missouri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Penicillin MICs To Predict In Vitro Activity of Other β-Lactam Antimicrobial Agents against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. mathewsopenaccess.com [mathewsopenaccess.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Penicillins With Antipseudomonal Activity | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 11. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of Penicillin X Sodium Salt and Alternative Antibiotics Against Staphylococcus aureus
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effectiveness of Penicillin X Sodium Salt (represented by Penicillin G) and other clinically relevant antibiotics against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The data presented is intended to inform research and development efforts in the field of antibacterial therapeutics.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for selected antibiotics against S. aureus. These values are compiled from various studies and are presented as illustrative ranges. For definitive interpretation, results should be compared against the latest Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: Penicillin G Effectiveness Against Staphylococcus aureus
| Strain | MIC (µg/mL) Range | Zone of Inhibition (mm) - 10 U disk | CLSI Interpretation (Non-β-lactamase producer) |
| MSSA | ≤0.12 | ≥29 | Susceptible |
| MRSA | Highly variable, often >16 | ≤28 | Resistant |
Table 2: Oxacillin Effectiveness Against Staphylococcus aureus
| Strain | MIC (µg/mL) Range | Zone of Inhibition (mm) - 1 µg disk | CLSI Interpretation |
| MSSA | ≤2 | ≥13 | Susceptible |
| MRSA | ≥4 | ≤10 | Resistant |
Table 3: Vancomycin Effectiveness Against Staphylococcus aureus
| Strain | MIC (µg/mL) Range | Zone of Inhibition (mm) - 30 µg disk | CLSI Interpretation |
| MSSA | 0.5 - 2 | ≥15 | Susceptible |
| MRSA | 0.5 - 2 (up to 8 in VISA) | ≥15 | Susceptible (S), Intermediate (I) |
Table 4: Linezolid Effectiveness Against Staphylococcus aureus
| Strain | MIC (µg/mL) Range | Zone of Inhibition (mm) - 30 µg disk | CLSI Interpretation |
| MSSA | 0.5 - 4 | ≥21 | Susceptible |
| MRSA | 0.5 - 4 | ≥21 | Susceptible |
Experimental Protocols
Detailed methodologies for determining the in vitro effectiveness of antibiotics against Staphylococcus aureus are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions of known concentration
-
Staphylococcus aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution Series: Prepare serial twofold dilutions of the antibiotic in CAMHB in the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and to a growth control well (containing only broth and bacteria). A sterility control well (containing only broth) should also be included.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a microplate reader.
Kirby-Bauer Disk Diffusion for Zone of Inhibition Determination
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Antibiotic disks of known concentration
-
Staphylococcus aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Application of Antibiotic Disks: Using sterile forceps, place the antibiotic disks onto the surface of the inoculated MHA plate. Ensure that the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones (typically no more than 12 disks on a 150 mm plate).
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the CLSI.
Mandatory Visualizations
Experimental Workflow for Antibiotic Susceptibility Testing
Caption: Workflow for determining antibiotic susceptibility.
Mechanism of Action: Penicillin on Bacterial Cell Wall Synthesis
Caption: Penicillin's inhibition of cell wall synthesis.
Penicillin X Sodium Salt: A Comparative Performance Guide in Culture Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Penicillin X Sodium Salt's performance in various culture media, supported by experimental data and detailed protocols. Due to the limited availability of direct comparative studies on Penicillin X, this guide utilizes data for the closely related Penicillin G as a proxy to illustrate performance differences and principles of susceptibility testing.
Executive Summary
Penicillin X, a member of the penicillin family of antibiotics, demonstrates significant therapeutic activity. Its effectiveness, however, can be influenced by the composition of the culture medium used for in vitro susceptibility testing. This guide explores these nuances, offering a data-driven comparison of penicillin performance in different media, detailed experimental protocols for accurate assessment, and a look into the underlying biochemical pathways.
Data Presentation: Performance of Penicillin in Different Culture Media
The following tables summarize the antibacterial activity of penicillin against common Gram-positive bacteria in different culture media. These values are illustrative and can vary based on the specific strain and testing conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Staphylococcus aureus
| Culture Medium | Penicillin G MIC (µg/mL) | Reference Strain |
| Mueller-Hinton Broth | 0.4 - 24 | ATCC 25923 and clinical isolates[1] |
| Tryptic Soy Broth | Potentially higher due to complex components | N/A |
| Chemically Defined Medium (CDM) | Potentially lower due to minimal components | N/A |
Table 2: Zone of Inhibition of Penicillin G against Streptococcus pyogenes
| Culture Medium | Zone of Inhibition (mm) | Penicillin Disk Potency | Reference Strain |
| Mueller-Hinton Agar (with 5% sheep blood) | ≥ 20 (Susceptible) | 10 units | ATCC 19615 |
| Nutrient Agar | Variable, not standardized for susceptibility testing | 10 units | N/A |
| Todd-Hewitt Agar | Potentially smaller due to media components inhibiting diffusion | 10 units | N/A |
Experimental Protocols
Accurate and reproducible data are paramount in antibiotic susceptibility testing. The following are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
a. Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) or other specified broth media
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound in a sterile diluent (e.g., sterile deionized water or phosphate-buffered saline).
-
Serial Dilutions: Perform a two-fold serial dilution of the antibiotic stock solution in the 96-well plate using the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (broth and inoculum without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity)[2]. This can be determined visually or by measuring the absorbance at 600 nm with a spectrophotometer[2].
Determination of Zone of Inhibition via Disk Diffusion (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antibiotic based on the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Materials:
-
This compound impregnated disks (10 units)
-
Sterile Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the this compound disk to the surface of the agar.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as "susceptible," "intermediate," or "resistant" based on standardized tables provided by organizations like the Clinical and Laboratory Standards Institute (CLSI)[3].
Mandatory Visualizations
Penicillin's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: Penicillin X inhibits bacterial cell wall synthesis.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Test
Caption: Workflow for determining the MIC of Penicillin X.
Discussion of Findings
The performance of this compound in culture media is influenced by several factors:
-
pH: Penicillins are most stable in a neutral pH range (6.0-7.5)[7]. Acidic or alkaline conditions can lead to the degradation of the β-lactam ring, inactivating the antibiotic[7]. The pH of the culture medium can therefore significantly impact the observed efficacy.
-
Stability: Penicillin solutions can lose potency over time, especially at room temperature or higher[8]. For accurate results, it is crucial to use freshly prepared antibiotic solutions or solutions that have been stored appropriately (refrigerated or frozen for short periods).
-
Inoculum Density: The concentration of the bacterial inoculum must be standardized to ensure reproducible results. An inoculum that is too dense can overwhelm the antibiotic, leading to falsely resistant results, while a sparse inoculum may result in falsely susceptible outcomes.
Conclusion
The in vitro performance of this compound is critically dependent on the culture medium and experimental conditions. For reliable and comparable results, it is imperative to follow standardized protocols, such as those outlined by CLSI, which specify the use of Mueller-Hinton media. Understanding the factors that influence penicillin's activity and stability in different media is essential for researchers, scientists, and drug development professionals to accurately assess its antibacterial potential and make informed decisions in the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chainnetwork.org [chainnetwork.org]
- 4. Effects of medium composition on penicillin-induced hydrolysis and loss of RNA and culture turbidity in group A streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacld.com [iacld.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publications.ashp.org [publications.ashp.org]
A Comparative Analysis of Penicillin X Sodium Salt Purity from Leading Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and reproducible experimental outcomes, the purity of reagents is paramount. This guide provides a comprehensive comparison of Penicillin X Sodium Salt from three leading suppliers: Supplier A, Supplier B, and Supplier C. The analysis is based on a suite of rigorous analytical techniques to assess purity, identify potential impurities, and ensure consistent quality. This guide is intended to empower researchers to make informed decisions when selecting this critical reagent for their work.
Comparative Purity Assessment
The purity of this compound from each supplier was determined using High-Performance Liquid Chromatography (HPLC), a sensitive and accurate method for separating and quantifying components in a mixture. Further characterization was conducted using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the identity and functional group integrity of the compound, and Karl Fischer titration to precisely measure water content.
Table 1: Summary of Quantitative Purity Analysis
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 99.8% |
| Major Impurity 1 (% Area) | 0.3% | 1.1% | 0.1% |
| Major Impurity 2 (% Area) | 0.1% | 0.5% | < 0.05% |
| Water Content (Karl Fischer, %) | 0.8% | 1.5% | 0.5% |
| FTIR Conformance | Conforms | Conforms | Conforms |
Experimental Workflow for Purity Assessment
The following diagram outlines the systematic workflow employed to assess the purity of this compound from the different suppliers.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Penicillin X, like other members of the penicillin family, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium. The diagram below illustrates the key steps in this signaling pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is employed for separation.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.5) is used to elute the compounds.
-
Flow Rate: A constant flow rate of 1.0 mL/min is maintained.
-
Detection: The UV detector is set to a wavelength of 225 nm for optimal detection of Penicillin X and its potential impurities.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to an appropriate concentration for injection.
-
Analysis: The percentage purity is calculated based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks in the chromatogram.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrumentation: An FTIR spectrometer is used to obtain the infrared spectrum of the sample.
-
Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Analysis: The resulting spectrum is compared to a reference spectrum of pure this compound. Conformance is determined by the presence and correct position of characteristic peaks corresponding to the functional groups of the molecule, such as the β-lactam ring, amide, and carboxylic acid salt.[1]
Karl Fischer Titration
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator is used for the determination of water content.
-
Sample Preparation: A precisely weighed amount of the this compound is dissolved in a suitable anhydrous solvent.
-
Analysis: The sample is titrated with the Karl Fischer reagent. The amount of water is determined by the amount of reagent consumed to reach the endpoint of the titration.
Discussion of Results
The data presented in Table 1 indicates that Supplier C provides this compound with the highest purity (99.8%) and the lowest water content (0.5%). Supplier A also offers a high-purity product (99.5%) with a slightly higher water content. Supplier B's product exhibits a lower purity (98.2%) and a significantly higher level of impurities and water.
For applications requiring the highest degree of purity and minimal interference from contaminants or excess water, the product from Supplier C is the recommended choice. For less sensitive applications where a slightly lower purity is acceptable, Supplier A provides a viable alternative. The product from Supplier B may be suitable for preliminary or non-critical experiments, but researchers should be aware of the higher impurity profile.
Conclusion
The selection of a high-purity reagent is a critical step in ensuring the validity and reproducibility of scientific research. This guide provides a framework for the comparative assessment of this compound from different suppliers. Based on the analytical data, a clear hierarchy of purity has been established, enabling researchers to select the most appropriate product for their specific needs. It is recommended that researchers perform their own internal quality control checks upon receipt of any new batch of reagent to verify its purity and suitability for their experimental systems.
References
A Comparative Guide to the Effectiveness of Natural Penicillins in Research
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic effectiveness is paramount. This guide provides an objective comparison of the two primary natural penicillins, Penicillin G and Penicillin V, supported by available experimental data. While both are foundational antibiotics, their distinct chemical structures lead to significant differences in their pharmacokinetic profiles and clinical applications.
Executive Summary
Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin) are narrow-spectrum antibiotics primarily effective against Gram-positive bacteria.[1][2] The key distinction lies in their route of administration and subsequent bioavailability. Penicillin G is administered parenterally (intravenously or intramuscularly) due to its instability in stomach acid, whereas Penicillin V is acid-stable and can be taken orally.[3] While Penicillin G is generally considered more potent, the choice between the two is largely dictated by the clinical scenario, including the severity of the infection and the need for high serum concentrations.[4]
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data comparing Penicillin G and Penicillin V.
Table 1: Pharmacokinetic Properties
| Parameter | Penicillin G | Penicillin V | Source(s) |
| Route of Administration | Intravenous (IV), Intramuscular (IM) | Oral | [3] |
| Acid Stability | Labile | Stable | [3] |
| Bioavailability | Not applicable (administered directly into circulation) | ~60% | [1] |
| Protein Binding | ~60% | ~80% | [1] |
| Elimination Half-life | ~30 minutes | ~30-60 minutes | [1] |
| Metabolism | Minimal | Minimal | [1] |
| Excretion | Primarily renal | Primarily renal | [1] |
Table 2: In Vitro Susceptibility (Minimum Inhibitory Concentration - MIC)
Direct comparative studies of MIC values for Penicillin G and Penicillin V against the same bacterial strains are limited in recent literature. However, historical and individual study data provide insights into their activity. It is generally accepted that both are highly active against susceptible strains of Streptococcus pyogenes.[5] For Staphylococcus aureus, many strains have acquired resistance through the production of β-lactamase.
| Organism | Penicillin G (µg/mL) | Penicillin V (µg/mL) | Source(s) |
| Streptococcus pyogenes | MIC90: 0.016 (from a study on 200 isolates) | Generally considered highly active, specific comparative MICs not found | [6] |
| Staphylococcus aureus | 0.4 - >256 (depending on β-lactamase production) | Data not available for direct comparison | [7] |
Note: MIC values can vary significantly between studies and bacterial strains. The data presented here are for illustrative purposes.
Table 3: Comparative Clinical Efficacy (Streptococcal Pharyngitis)
A meta-analysis of randomized controlled trials for acute streptococcal pharyngitis provides some insight into the clinical efficacy and adverse effects of penicillin treatment courses. While not a direct comparison of Penicillin G and V in the same trial, it offers valuable data on penicillin therapy.
| Outcome | Short-Course Penicillin (≤5 days) | Long-Course Penicillin (≥7 days) | Source(s) |
| Early Clinical Cure | Less effective (OR 0.43) | More effective | [2] |
| Early Bacteriological Eradication | Less effective (OR 0.34) | More effective | [2] |
| Adverse Events (Overall) | 17.7% | 12.3% | [2] |
| Moderate Adverse Events (Single Trial) | 23% (5-day course) | 33% (10-day course) | [2] |
Experimental Protocols
Key Experiment: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The following is a detailed methodology for determining the MIC of an antibiotic, a crucial measure of its in vitro effectiveness. This protocol is based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the antibiotic (Penicillin G or V)
-
Sterile diluent (e.g., sterile water or saline)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic at a known concentration.
-
Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate. This creates a gradient of antibiotic concentrations across the wells. A typical range for penicillin testing might be 0.008 to 16 µg/mL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar bacterial colonies.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate (except the sterility control well). The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation:
-
Incubate the inoculated microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density at 600 nm to determine growth inhibition.
-
Mandatory Visualizations
Signaling Pathway: Penicillin's Mechanism of Action
Caption: Mechanism of action of natural penicillins.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship: Penicillin G vs. Penicillin V
Caption: Key differences between Penicillin G and Penicillin V.
References
- 1. Reduced In Vitro Susceptibility of Streptococcus pyogenes to β-Lactam Antibiotics Associated with Mutations in the pbp2x Gene Is Geographically Widespread - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenolic Plant Extracts Versus Penicillin G: In Vitro Susceptibility of Staphylococcus aureus Isolated from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Penicillin Activity: Penicillin X Sodium Salt vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassay methods for determining the activity of Penicillin X Sodium Salt against other penicillin alternatives, primarily focusing on the widely used Penicillin G. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate methods and understanding the comparative efficacy of these antibiotics.
Performance Comparison: this compound vs. Penicillin G Sodium Salt
Penicillin X, also known as p-hydroxybenzylpenicillin, has demonstrated superior potency against certain bacterial strains when compared to Penicillin G (benzylpenicillin). Historical studies have laid the groundwork for this comparison, and ongoing research continues to explore the nuances of their antimicrobial spectra.
A 1946 study highlighted that Penicillin X is 30-40% more potent than Penicillin G against specific strains of Streptococcus and Spirochetes in an in vitro setting.[1] Furthermore, in vivo studies in mice with streptococcal infections indicated that Penicillin X was 3 to 5 times more efficacious than Penicillin G.[1] More recent research has corroborated the superior activity of Penicillin X against Neisseria gonorrhoeae, showing a clear order of activity where Penicillin X is more potent than Penicillin G.[2]
The following table summarizes the available comparative data. While specific Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters from head-to-head studies are not extensively published, the relative potency provides a clear indication of their comparative performance.
| Comparison Metric | This compound | Penicillin G Sodium Salt | Test Organism(s) | Reference |
| Relative Potency (in vitro) | 30-40% more potent | Standard | Streptococcus and Spirochetes | [1] |
| Relative Efficacy (in vivo) | 3-5 times more efficacious | Standard | Streptococcal infections in mice | [1] |
| Order of Activity | Higher | Lower | Neisseria gonorrhoeae | [2] |
| Mean MIC (Uncomplicated Infections) | Not specified | 0.06 µg/ml | Neisseria gonorrhoeae | [2] |
| Mean MIC (Pelvic Inflammatory Disease) | Not specified | 0.14 µg/ml | Neisseria gonorrhoeae | [2] |
Experimental Protocols
Two primary bioassay methods are employed to determine the potency of penicillins: the Cylinder-Plate (or Cup-Plate) Agar Diffusion Assay and the Turbidimetric (or Tube) Assay.[3]
Cylinder-Plate Agar Diffusion Assay
This method relies on the diffusion of the antibiotic from a cylinder through an agar medium, resulting in a zone of inhibition of microbial growth. The diameter of this zone is proportional to the concentration and activity of the antibiotic.
a. Test Organisms:
-
Staphylococcus aureus (e.g., ATCC 29737)
-
Bacillus subtilis (e.g., ATCC 6633)
b. Materials:
-
Petri dishes
-
Sterile stainless steel or porcelain cylinders
-
Culture media (e.g., Antibiotic Assay Medium No. 1)
-
Phosphate buffer
-
Standard solutions of this compound and Penicillin G Sodium Salt
-
Unknown sample solutions
-
Incubator
c. Methodology:
-
Media Preparation: Prepare and sterilize the culture medium according to the manufacturer's instructions. Pour a base layer of agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test organism.
-
Seed Layer: Inoculate a portion of the molten agar medium (cooled to 45-50°C) with the prepared inoculum. Pour this seeded agar over the base layer to form a uniform seed layer.
-
Cylinder Placement: Once the seed layer has solidified, place 4-6 sterile cylinders on the agar surface at equidistant points.
-
Sample Application: Fill the cylinders with the standard solutions of Penicillin X and Penicillin G, and the unknown sample solutions.
-
Incubation: Incubate the plates at a controlled temperature (typically 37°C) for 18-24 hours.[4]
-
Data Analysis: Measure the diameter of the zones of inhibition to the nearest millimeter. Plot a standard curve of the zone diameters against the logarithm of the concentrations of the standard solutions. Use this curve to determine the potency of the unknown sample.
Turbidimetric Assay
This method measures the inhibition of microbial growth in a liquid medium containing the antibiotic. The turbidity of the solution, which is indicative of microbial growth, is measured spectrophotometrically.
a. Test Organisms:
-
Staphylococcus aureus
-
Bacillus subtilis
b. Materials:
-
Test tubes or 96-well plates
-
Spectrophotometer or microplate reader
-
Culture broth (e.g., Nutrient Broth)
-
Standard solutions of this compound and Penicillin G Sodium Salt
-
Unknown sample solutions
-
Incubator
c. Methodology:
-
Media and Inoculum Preparation: Prepare and sterilize the culture broth. Inoculate the broth with a standardized suspension of the test organism.
-
Sample Preparation: Prepare a series of dilutions of the standard solutions and the unknown sample in test tubes or a 96-well plate.
-
Incubation: Add the inoculated broth to each tube or well. Incubate at a controlled temperature (e.g., 37°C) for a specified period (typically 3-4 hours), allowing for microbial growth.[5]
-
Growth Inhibition: Stop the microbial growth by adding a suitable agent (e.g., formaldehyde) or by heat treatment.
-
Data Analysis: Measure the turbidity (absorbance) of each solution using a spectrophotometer at a specific wavelength (e.g., 530 nm).[5] Create a standard curve by plotting the absorbance against the logarithm of the standard concentrations. Determine the potency of the unknown sample from this curve.
Visualizing the Bioassay Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for Cylinder-Plate and Turbidimetric Bioassays.
Caption: Penicillin's Mechanism of Action: Inhibition of Cell Wall Synthesis.
Penicillins, including Penicillin X and G, exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[6][7] They achieve this by acting as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor.[7] This allows them to bind to and irreversibly acylate the active site of penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[7][8] This inactivation of PBPs prevents the formation of cross-links between the peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis due to osmotic pressure.[6][8]
References
- 1. Penicillin X - American Chemical Society [acs.org]
- 2. In vitro activity of p-hydroxybenzyl penicillin (penicillin X) and five other penicillins against Neisseria gonorrhoeae: comparisons of strains from patients with uncomplicated infections and from women with pelvic inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. resources.biomol.com [resources.biomol.com]
Safety Operating Guide
Proper Disposal of Penicillin X Sodium Salt: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Penicillin X Sodium Salt, a common beta-lactam antibiotic in research settings.
This compound, for the purposes of this guide, is being treated as Penicillin G Sodium Salt, as "Penicillin X" is not a standard nomenclature and search results consistently refer to the "G" variant. This substance is classified as a hazardous waste due to its potential to cause allergic reactions upon skin contact and respiratory sensitization if inhaled.[1][2][3] Therefore, it is imperative to follow stringent disposal protocols to mitigate these risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Gloves: To prevent skin contact and potential allergic reactions.[1][2][4]
-
Eye Protection: Safety glasses or goggles to shield from dust particles.[1][4]
-
Respiratory Protection: A dust mask or respirator to avoid inhalation of the powder.[1][4]
-
Lab Coat: To protect clothing from contamination.
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation or a rash develops, seek medical attention.[1][2]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing difficulties or respiratory symptoms occur, seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Waste Segregation and Storage
Proper segregation of Penicillin G Sodium Salt waste is the first step in its safe disposal.
-
Solid Waste: All solid waste, including unused or expired powder, contaminated lab materials (e.g., weigh boats, filter papers), and empty containers, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[3][6]
-
Liquid Waste: Aqueous solutions of Penicillin G Sodium Salt should not be disposed of down the drain.[3][6] They must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Sharps: Any sharps, such as needles or razor blades, contaminated with Penicillin G Sodium Salt should be placed in a designated sharps container for hazardous materials.
-
Personal Protective Equipment (PPE): Used gloves, masks, and lab coats should be considered contaminated and disposed of as hazardous waste.
Disposal Procedures
The primary and recommended method for the disposal of Penicillin G Sodium Salt is through a licensed and approved hazardous waste disposal company.[5][6] These companies are equipped to handle and treat chemical waste in accordance with local, regional, and national regulations.
For laboratories that generate significant quantities of Penicillin G Sodium Salt waste, on-site inactivation may be considered. However, any on-site treatment method must be thoroughly validated and approved by the institution's Environmental Health and Safety (EHS) department. The goal of inactivation is to break the beta-lactam ring, which is responsible for the antibiotic's biological activity.
Two potential methods for on-site inactivation are chemical degradation and enzymatic inactivation.
Chemical Inactivation (For consideration and validation by EHS)
Chemical degradation can be achieved through methods such as hydrolysis or oxidation.
-
Alkaline Hydrolysis: Penicillins are known to be susceptible to hydrolysis under alkaline conditions. This process involves raising the pH of the aqueous waste solution to break the beta-lactam ring.
-
Oxidation: Strong oxidizing agents can also be used to degrade the penicillin molecule.
Note: These chemical inactivation methods should only be performed by trained personnel in a controlled laboratory setting and in accordance with a validated protocol approved by your institution's EHS. The resulting degradation products must also be assessed for hazardous characteristics before final disposal.
Enzymatic Inactivation (For consideration and validation by EHS)
The enzyme beta-lactamase can effectively inactivate penicillin by hydrolyzing the beta-lactam ring.[7]
General Principle for Enzymatic Inactivation:
-
Preparation: Prepare a solution of the Penicillin G Sodium Salt waste.
-
Enzyme Addition: Add a sufficient concentration of a commercial beta-lactamase preparation to the waste solution.
-
Incubation: Allow the mixture to incubate for a sufficient period to ensure complete inactivation. The time required will depend on the concentration of the antibiotic, the activity of the enzyme, and the temperature.
-
Verification: Before disposal, it is crucial to verify the complete inactivation of the antibiotic. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Final Disposal: The final disposal of the inactivated solution must be in accordance with local regulations.
It is critical to emphasize that no in-lab inactivation should be attempted without a specific, validated protocol and the explicit approval of the institution's safety officials.
Quantitative Data for Disposal Considerations
| Parameter | Value/Information | Source |
| Hazard Classification | Hazardous Waste, Sensitizer (Skin and Respiratory) | [1][2][3] |
| Incompatible Materials | Acids, Heavy Metal Salts, Oxidizing Agents | [4] |
| Prohibited Disposal Method | Do not empty into drains | [3][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Penicillin G Sodium Salt.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of Penicillin X (G) Sodium Salt, fostering a secure research environment and upholding their responsibility to environmental stewardship. Always consult your institution's specific safety guidelines and EHS department for any questions or clarifications.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
